Mal-amido-PEG2-C2-acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O7/c17-11(3-6-16-12(18)1-2-13(16)19)15-5-8-23-10-9-22-7-4-14(20)21/h1-2H,3-10H2,(H,15,17)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPJQBDDYXDSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
871133-36-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871133-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756525-98-1 | |
| Record name | 3-[2-[2-[[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756525-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Mal-amido-PEG2-C2-acid: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG2-C2-acid is a heterobifunctional crosslinker integral to the advancement of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This linker possesses two distinct reactive moieties: a maleimide group and a carboxylic acid group, separated by a hydrophilic polyethylene glycol (PEG) spacer.[2] The maleimide functionality allows for the specific and efficient covalent attachment to thiol groups, such as those found in cysteine residues of proteins.[3] The terminal carboxylic acid can be activated to form a stable amide bond with primary amines.[4] The integrated short PEG2 chain enhances the solubility and reduces the potential for aggregation of the resulting conjugate, which can improve its pharmacokinetic properties.[1]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its application in bioconjugation, and a summary of relevant quantitative data.
Core Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in designing and synthesizing bioconjugates.
| Property | Value | Reference |
| Molecular Formula | C14H20N2O7 | [5] |
| Molecular Weight | 328.32 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [5] |
| Storage Conditions | 4°C under nitrogen (solid); -20°C to -80°C in solvent | [5] |
Reaction Mechanisms and Optimization
The utility of this compound lies in the orthogonal reactivity of its two functional ends, allowing for a controlled, stepwise conjugation process.
Maleimide-Thiol Conjugation
The reaction between the maleimide group and a thiol (sulfhydryl) group proceeds via a Michael addition, forming a stable thioether bond.[3] This reaction is highly selective for thiols within a specific pH range.
Key Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Significance | Reference |
| pH | 6.5 - 7.5 | Balances thiol reactivity (deprotonation to the more nucleophilic thiolate) and maleimide stability (hydrolysis occurs at higher pH). At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. | [3] |
| Temperature | Room Temperature (20-25°C) | Provides a sufficient reaction rate without promoting significant degradation of the reactants. | [6] |
| Reaction Time | 30 minutes - 2 hours | Typically sufficient for near-quantitative conversion, though reaction kinetics can be influenced by the specific reactants and their concentrations. | [6] |
Carboxylic Acid-Amine Coupling (EDC/NHS Chemistry)
The carboxylic acid moiety is typically activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process forms a more stable amine-reactive NHS ester, which then efficiently reacts with a primary amine to create a stable amide bond.[4]
Key Reaction Parameters for EDC/NHS Coupling
| Parameter | Optimal Range/Value | Significance | Reference |
| Activation pH | 4.5 - 6.0 | Most efficient for the EDC-mediated activation of the carboxylic acid. A non-amine, non-carboxylate buffer like MES is recommended. | [4] |
| Coupling pH | 7.0 - 8.5 | Facilitates the reaction of the NHS ester with the unprotonated primary amine. A non-amine buffer such as PBS is suitable. | [4] |
| Molar Ratio (EDC:NHS:Acid) | 2-10 : 2-5 : 1 | Using a molar excess of EDC and NHS drives the formation of the active NHS ester and improves overall coupling efficiency. | [4] |
| Temperature | Room Temperature (20-25°C) | Balances reaction rate and the stability of the NHS ester. | [7] |
| Reaction Time | Activation: 15-30 min; Coupling: 2 hours - overnight | Sufficient time for the formation of the NHS ester and subsequent reaction with the amine. | [4][7] |
Experimental Protocols
The following are detailed, generalized protocols for the use of this compound in the synthesis of an Antibody-Drug Conjugate (ADC). This process involves a two-stage approach: first, the conjugation of the linker to a payload containing a primary amine, followed by the conjugation of the linker-payload to a thiol-containing antibody.
Protocol 1: Conjugation of this compound to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid on the linker and its subsequent reaction with a payload that has a primary amine.
Materials:
-
This compound
-
Amine-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent (e.g., hydroxylamine)
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or anhydrous DMSO/DMF immediately prior to use.
-
Dissolve the this compound in the Activation Buffer.
-
Dissolve the amine-containing payload in the Coupling Buffer.
-
-
Activation of this compound:
-
To the solution of this compound, add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
-
-
Coupling to Amine-Containing Payload:
-
Immediately add the activated linker solution to the solution of the amine-containing payload.
-
Ensure the pH of the reaction mixture is between 7.0 and 8.5. Adjust with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching reagent such as hydroxylamine to a final concentration of 10-50 mM.
-
Purify the resulting maleimide-activated linker-payload conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials and byproducts.
-
Protocol 2: Conjugation of Maleimide-Activated Linker-Payload to a Thiol-Containing Antibody
This protocol outlines the reduction of antibody disulfide bonds to generate free thiols and their subsequent reaction with the maleimide-activated linker-payload.
Materials:
-
Antibody with accessible cysteine residues
-
Maleimide-activated linker-payload (from Protocol 1)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA, degassed
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation (Reduction):
-
Dissolve the antibody in the Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate at room temperature for 30-60 minutes to reduce the disulfide bonds.
-
Remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Immediately add the purified maleimide-activated linker-payload to the reduced antibody solution. A 1.5- to 5-fold molar excess of the linker-payload per free thiol on the antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Protect from light if any components are light-sensitive.
-
-
Quenching:
-
To cap any unreacted maleimide groups, add a quenching reagent (e.g., N-acetylcysteine) to a final concentration that is in excess of the initial amount of the maleimide-activated linker-payload.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the final Antibody-Drug Conjugate (ADC) using a suitable method such as SEC to remove unreacted linker-payload, quenching reagent, and any aggregates.
-
Impact of PEG Linker Length on ADC Pharmacokinetics
The length of the PEG spacer in the linker can significantly influence the pharmacokinetic properties of an ADC. While this compound has a short PEG chain, understanding the general trends is crucial for linker design.
| PEG Linker Length | Effect on Clearance | Effect on Half-life | General Impact on In Vivo Efficacy | Reference |
| Short (e.g., PEG2-PEG4) | Faster | Shorter | May be reduced due to rapid clearance, but can retain higher in vitro potency. | [8] |
| Intermediate (e.g., PEG8-PEG12) | Slower | Longer | Often shows a significant improvement in in vivo efficacy, representing a balance between PK and potency. | [8] |
| Long (e.g., PEG24 and longer) | Significantly Slower | Significantly Longer | Can lead to the highest in vivo efficacy but may also cause a more substantial reduction in in vitro cytotoxicity. | [8] |
Visualizing Molecular Interactions and Workflows
Signaling Pathway: HER2-Mediated Cell Proliferation
ADCs are often designed to target receptors that are overexpressed on cancer cells, such as HER2. Upon binding of the ADC to HER2, the complex is internalized, and the cytotoxic payload is released, leading to cell death. The following diagram illustrates a simplified HER2 signaling pathway that is disrupted by such an ADC.
Caption: Simplified HER2 signaling pathway and the mechanism of a HER2-targeted ADC.
Experimental Workflow: ADC Synthesis
The synthesis of an ADC using this compound is a multi-step process that requires careful execution and purification at each stage.
Caption: Experimental workflow for the synthesis of an ADC using this compound.
Logical Relationship: PROTAC Mechanism of Action
This compound is also a valuable linker for the synthesis of PROTACs, which induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
Caption: General mechanism of action for a PROTAC.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Mal-amido-PEG2-C2-acid: Structure, Properties, and Applications in Bioconjugation
This guide provides a comprehensive overview of the bifunctional linker, Mal-amido-PEG2-C2-acid, tailored for researchers, scientists, and professionals in the field of drug development. It delves into its chemical structure, physicochemical properties, and its critical role in modern bioconjugation strategies, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Chemical Identity
This compound is a heterobifunctional crosslinker featuring a maleimide group at one end and a carboxylic acid at the other, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] This specific architecture allows for the sequential and specific conjugation of two different molecules.
The key structural components are:
-
Maleimide Group: A thiol-reactive functional group that readily and selectively forms a stable thioether bond with sulfhydryl groups (-SH), commonly found in the cysteine residues of proteins and peptides.[3][4][5]
-
PEG2 Spacer: A short polyethylene glycol linker composed of two ethylene glycol units. This hydrophilic spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, reduces aggregation, and can influence the pharmacokinetic properties of the final bioconjugate.[1][6]
-
Carboxylic Acid Group: A functional group that can be activated to react with primary amines (-NH2), such as those on lysine residues of proteins or on other linker molecules, to form a stable amide bond.[1][2]
The systematic IUPAC name for this compound is 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoic acid.[]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 756525-98-1 | [][8][9] |
| Molecular Formula | C14H20N2O7 | [][8] |
| Molecular Weight | 328.32 g/mol | [][8] |
| Appearance | White to off-white solid | [][8] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) and other organic solvents like DMF. | [4][5][8] |
| Storage Conditions | 4°C under nitrogen for long-term storage. In solvent, -80°C for up to 6 months or -20°C for up to 1 month. | [][8] |
Reactivity and Mechanism of Action
The utility of this compound stems from its two distinct reactive functionalities. The core reaction is the thiol-maleimide conjugation, which is a type of Michael addition.[10]
Thiol-Maleimide Reaction: The maleimide group is an electrophile that reacts with nucleophilic thiol groups (sulfhydryl groups) from cysteine residues. This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3] Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine, and the maleimide ring becomes more susceptible to hydrolysis.[3][]
The reaction proceeds through a nucleophilic attack of the thiolate anion on one of the double bond carbons of the maleimide ring, resulting in the formation of a stable succinimidyl thioether linkage.[10][12]
Stability Considerations: While the thioether bond is generally stable, the succinimide ring can undergo hydrolysis, which is accelerated at higher pH.[3][] Hydrolysis of the maleimide ring before conjugation renders it unreactive towards thiols.[3] However, hydrolysis of the succinimide ring after conjugation can be advantageous as it prevents the reverse Michael reaction, a process that can lead to deconjugation and payload loss, thereby increasing the stability of the conjugate.[13][14][15]
Applications in Drug Development
This compound is a versatile linker used in several bioconjugation applications.[16]
-
Antibody-Drug Conjugates (ADCs): This is a primary application where the linker connects a cytotoxic drug (payload) to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, and upon internalization, the drug is released, leading to cell death. The PEG spacer can improve the solubility and stability of the ADC.[6][][17]
-
PROTACs: In the development of PROTACs, this linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[8][9]
-
PEGylation: The linker can be used for the site-specific PEGylation of proteins and peptides to improve their pharmacokinetic profiles.[18]
-
Surface Modification: It is used to immobilize biomolecules onto surfaces for applications in biosensors and other diagnostic tools.[18]
Experimental Protocols
Below is a generalized protocol for the conjugation of a thiol-containing protein with a molecule functionalized with this compound.
Materials
-
Thiol-containing protein (e.g., antibody with reduced cysteines)
-
This compound functionalized molecule (e.g., drug-linker)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed to remove oxygen.[4][5]
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds and expose free thiols.[5][19]
-
Quenching Reagent: N-ethylmaleimide or L-cysteine to cap any unreacted thiols or maleimides.
-
Purification System: Size-exclusion chromatography (SEC) or other protein purification system.
Protocol for Protein-Linker Conjugation
-
Protein Preparation:
-
If the protein's thiol groups are in the form of disulfide bonds, they must first be reduced. Dissolve the protein in degassed conjugation buffer.
-
Add a 10-50 fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Immediately after desalting, add the this compound functionalized molecule to the protein solution. A 5- to 20-fold molar excess of the maleimide-containing molecule over the protein's thiol groups is a common starting point.[19]
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[4][19] The reaction should be performed in a vessel flushed with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[5]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent. For example, add L-cysteine to a final concentration of 1-2 mM to react with any excess maleimide groups.
-
-
Purification:
-
Purify the resulting bioconjugate from excess reagents and unconjugated molecules using size-exclusion chromatography or another suitable purification method.
-
-
Characterization:
-
Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and confirm the identity of the product.
-
References
- 1. Mal-amido-PEG2-acid, 756525-98-1 | BroadPharm [broadpharm.com]
- 2. Mal-PEG2-acid, 1374666-32-6 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Maleimide PEG2 Propanoic Acid - JenKem Technology USA [jenkemusa.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. purepeg.com [purepeg.com]
- 17. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
Mal-amido-PEG2-C2-acid mechanism of action
An In-depth Technical Guide to Mal-amido-PEG2-C2-acid: Mechanism of Action, Application, and Experimental Protocols
Introduction
This compound is a heterobifunctional crosslinker integral to modern bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure is rationally designed with three key components: a maleimide group for thiol-specific reactions, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid for amine coupling.[3] This guide provides a detailed examination of its mechanism of action, presents key quantitative data and experimental protocols, and visualizes the underlying chemical and logical processes for researchers and drug development professionals.
Core Chemical Properties and Specifications
The linker's defined structure provides a precise and reproducible building block for complex biomolecules. Its physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₀N₂O₇ | [1] |
| Molecular Weight | 328.32 g/mol | [1] |
| CAS Number | 756525-98-1 | [1][3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (≥100 mg/mL), DMF, and water | [1] |
| Storage | Store at -20°C, under nitrogen, protected from light | [1] |
Mechanism of Action and Key Structural Components
The utility of this compound is derived from its two distinct reactive termini, allowing for the sequential and controlled conjugation of two different molecules.
Figure 1: Functional components of the this compound linker.
Maleimide Group: Thiol-Specific Conjugation
The primary mechanism of action involves the reaction of the maleimide group with a sulfhydryl (thiol) group, typically from a cysteine residue on an antibody or protein.[] This occurs via a Michael addition reaction, which is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[][][6] At neutral pH, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[][] The reaction forms a stable covalent thioether bond, specifically a thiosuccinimide linkage.
Figure 2: Reaction mechanism of maleimide with a protein thiol group.
Carboxylic Acid Group: Amine-Reactive Coupling
The terminal carboxylic acid provides the second reactive handle. It can be activated using standard coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), to form a reactive intermediate (e.g., an O-acylisourea or NHS ester). This intermediate readily reacts with primary amines—present on a payload molecule, peptide, or lysine residue—to form a highly stable amide bond.[3][7]
PEG2 Spacer: Enhancing Physicochemical Properties
The diethylene glycol (PEG2) spacer is a critical component for improving the properties of the final conjugate. The inclusion of hydrophilic PEG linkers offers several advantages:
-
Increased Solubility: PEG chains enhance the water solubility of the conjugate, which is particularly important when attaching hydrophobic cytotoxic drugs.[8][][10]
-
Reduced Aggregation: By masking the hydrophobicity of the payload, PEG linkers can prevent the aggregation of ADCs, a common issue that can lead to loss of efficacy and rapid clearance.[8][11]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can prolong the circulation half-life of the conjugate in vivo.[8][]
Quantitative Data and Stability Analysis
While the maleimide-thiol reaction is efficient, the stability of the resulting thiosuccinimide bond is a critical consideration for drug developers. The linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like albumin or glutathione in plasma, leading to premature drug deconjugation.[][12][13] This can reduce on-target efficacy and increase off-target toxicity.[12]
Research has shown that the stability of the maleimide conjugate is influenced by the substituent on the maleimide nitrogen. The this compound linker is an N-alkyl maleimide. Studies comparing N-alkyl to N-aryl maleimides demonstrate significantly improved stability with the latter.
| Maleimide Type | % Deconjugation in Human Serum (7 days @ 37°C) | Key Finding | Reference(s) |
| N-alkyl Maleimide | 35 - 67% | Susceptible to significant deconjugation via retro-Michael reaction. | [12][14][15] |
| N-aryl Maleimide | < 20% | Electron-withdrawing nature of the aryl ring stabilizes the thiosuccinimide bond. | [12][14][15] |
This data highlights that while linkers like this compound are effective, careful consideration of in-vivo stability is required, and alternative, more stable maleimide structures may be preferable for certain therapeutic applications.
Experimental Protocols
The following is a generalized protocol for the synthesis of an Antibody-Drug Conjugate using this compound. This is a two-stage process: first, the linker is conjugated to the payload, and second, the linker-payload construct is conjugated to the antibody.
Figure 3: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
Protocol: ADC Synthesis
Materials:
-
This compound
-
Amine-containing payload (Drug-NH₂)
-
Antibody (e.g., IgG1)
-
Activation Reagent: HATU or EDC/Sulfo-NHS
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffers: Phosphate-buffered saline (PBS), pH 7.2-7.4; Cysteine or N-acetylcysteine for quenching.
Stage 1: Synthesis of Maleimide-Linker-Payload
-
Activation of Linker: Dissolve this compound (1.2 equivalents) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling to Payload: Dissolve the amine-containing payload (1.0 eq) in anhydrous DMF. Add this solution to the activated linker solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS until completion.
-
Purification: Purify the resulting Maleimide-Linker-Payload conjugate using reverse-phase HPLC (RP-HPLC) and lyophilize to obtain a pure, solid product.
Stage 2: Conjugation to Antibody
-
Antibody Preparation: Prepare the antibody in a conjugation buffer (e.g., PBS, pH 7.4). For cysteine conjugation, the interchain disulfide bonds must be partially reduced. Add a 2-5 fold molar excess of TCEP and incubate at 37°C for 1-2 hours.
-
Conjugation: Dissolve the purified Maleimide-Linker-Payload in DMSO to a known concentration (e.g., 10 mM). Add a 5-10 fold molar excess of the Maleimide-Linker-Payload to the reduced antibody solution.
-
Reaction: Incubate at room temperature for 1 hour or at 4°C overnight. Protect the reaction from light.
-
Quenching: Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Remove unreacted linker-payload and other small molecules by purifying the ADC. Size-Exclusion Chromatography (SEC) is a commonly used method. The final ADC should be exchanged into a suitable formulation buffer.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation level using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.
Conclusion
This compound is a versatile and valuable tool in drug development, offering a reliable method for linking molecules through its orthogonal reactive ends. Its PEG spacer provides significant advantages in terms of solubility and pharmacokinetics. However, professionals using this linker must be aware of the potential in-vivo instability of the N-alkyl maleimide-thiol bond. A thorough understanding of its mechanism, coupled with rigorous analytical characterization and stability testing, is essential for the successful development of robust and effective targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Mal-amido-PEG2-acid, 756525-98-1 | BroadPharm [broadpharm.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Mal-PEG2-acid, 1374666-32-6 | BroadPharm [broadpharm.com]
- 8. adcreview.com [adcreview.com]
- 10. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kinampark.com [kinampark.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of the PEG Spacer in Mal-amido-PEG2-C2-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule connecting the targeting moiety to the payload is a critical determinant of success. The Mal-amido-PEG2-C2-acid linker is a heterobifunctional crosslinker engineered to provide a precise and stable connection between biomolecules. This guide delves into the core functionalities of this linker, with a special focus on the integral role of its short, discrete polyethylene glycol (PEG) spacer. We will explore its chemical properties, provide quantitative data for comparison, and detail experimental protocols for its application.
Deconstructing this compound: A Molecule of Precision
This compound is a bifunctional linker designed for controlled bioconjugation. Its structure is a synergistic assembly of four key components, each with a specific function: a maleimide group, an amide bond, a diethylene glycol (PEG2) spacer, and a terminal propionic acid (C2-acid).
-
Maleimide Group: This five-membered ring is a highly selective thiol-reactive functional group. It readily undergoes a Michael addition reaction with the sulfhydryl group of a cysteine residue on a protein or peptide, forming a stable covalent thioether bond.[1][2] This specificity is crucial for site-directed conjugation, allowing for the creation of homogenous bioconjugates.[]
-
Amide Linkage: The amide bond provides structural stability to the linker. It is generally resistant to hydrolysis under physiological conditions, ensuring the integrity of the linker during synthesis and in biological systems.
-
PEG2 Spacer (Diethylene Glycol): The core of this guide's focus, the short, discrete PEG2 spacer, is composed of two ethylene glycol units. This component is not merely a spacer but a functional element that imparts critical physicochemical properties to the entire conjugate.
-
C2-Acid (Propionic Acid): The terminal carboxylic acid serves as the second point of conjugation. It can be activated to react with primary amines, such as those on lysine residues of proteins or on other payload molecules, to form a stable amide bond.[]
Below is a diagram illustrating the structure of this compound.
Caption: Chemical structure of this compound.
The Multifaceted Role of the PEG2 Spacer
The inclusion of a PEG spacer, even a short one like PEG2, is a deliberate design choice to optimize the performance of the resulting bioconjugate. Discrete PEG (dPEG®) linkers, which have a defined molecular weight and length, are preferred over polydisperse PEGs to ensure homogeneity of the final product.[5]
Enhancing Solubility and Preventing Aggregation
Many potent cytotoxic drugs used in ADCs and the complex molecules forming PROTACs are hydrophobic. This can lead to aggregation in aqueous environments, compromising stability, and making formulation difficult.[6] The hydrophilic nature of the PEG spacer increases the overall water solubility of the conjugate, mitigating these issues.[5][7]
Providing a Flexible Spacer Arm
The PEG2 spacer introduces a flexible linkage between the conjugated molecules. This flexibility can be crucial for several reasons:
-
Minimizing Steric Hindrance: The spacer arm can reduce the steric hindrance between a large antibody and its payload, potentially preserving the antibody's binding affinity for its target.
-
Optimizing Ternary Complex Formation in PROTACs: In PROTACs, the linker must orient the target protein and the E3 ligase in a productive conformation for ubiquitination to occur. The length and flexibility of the PEG spacer are critical parameters that are often empirically optimized to achieve maximal protein degradation.[8][9][10]
Impact on Pharmacokinetics
PEGylation, the attachment of PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutics.[11] Even short PEG linkers can influence a conjugate's PK by:
-
Increasing Hydrodynamic Radius: The PEG chain increases the effective size of the molecule in solution, which can reduce renal clearance and extend its circulation half-life.[7]
-
Shielding from Proteolysis and Immune Recognition: The hydration shell formed around the PEG spacer can help protect the bioconjugate from enzymatic degradation and reduce its immunogenicity.[7]
Quantitative Data on Short PEG Linkers
The choice of linker length is a critical optimization parameter in drug conjugate design. The following tables summarize the physicochemical properties of short, discrete PEG linkers and provide a qualitative overview of their impact on ADC performance.
Table 1: Physicochemical Properties of Short, Discrete PEG Linkers
| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |
| PEG2 | 2 | 88.11 | 7.6 | -0.84 |
| PEG4 | 4 | 176.21 | 14.6 | -1.42 |
| PEG6 | 6 | 264.32 | 21.6 | -2.00 |
| PEG8 | 8 | 352.42 | 28.6 | -2.58 |
| PEG12 | 12 | 528.63 | 42.6 | -3.74 |
Note: Calculated LogP values are estimates and indicate high hydrophilicity. Data synthesized from multiple sources.[5][12]
Table 2: Qualitative Impact of PEG Linker Length on ADC Performance
| PEG Linker Length | Pharmacokinetics | Efficacy | General Considerations |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life. | May retain higher in vitro potency. Can lead to reduced in vivo efficacy due to rapid clearance. | Suitable for payloads that do not require prolonged exposure. May be beneficial in reducing systemic exposure. |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life, often reaching a plateau of PK improvement. | Often shows a significant improvement in in vivo efficacy. May have a moderate impact on in vitro potency. | Represents a balanced approach for many ADCs, providing improved PK without significantly compromising potency. |
| Long (e.g., PEG24 and longer) | Significantly prolonged half-life. | Can lead to the highest in vivo efficacy, but may also cause a more substantial reduction in in vitro cytotoxicity. | The increased length may sterically hinder the payload's interaction with its target, reducing in vitro potency. |
Data synthesized from multiple sources.[6][13]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in a two-step conjugation process, where a thiol-containing molecule (Molecule A-SH) is first conjugated to the maleimide end, followed by conjugation of an amine-containing molecule (Molecule B-NH2) to the acid terminus.
Protocol 1: Conjugation of a Thiol-Containing Molecule to this compound
This protocol describes the reaction of a thiol-containing molecule, such as a cysteine-containing peptide, with the maleimide group of the linker.
Materials:
-
This compound
-
Thiol-containing molecule (Molecule A-SH)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in DMF or DMSO to a stock concentration of 10 mM.
-
Dissolve Molecule A-SH in degassed Conjugation Buffer to a concentration of 1-5 mg/mL. If Molecule A is a protein with disulfide bonds that need to be reduced to generate free thiols, pre-treat with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature, followed by removal of excess TCEP using a desalting column.[14]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of Molecule A-SH to achieve a 5- to 10-fold molar excess of the linker. The final concentration of organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quenching (Optional):
-
To cap any unreacted maleimide groups, add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 2-5 mM. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate (Molecule A-S-Mal-amido-PEG2-C2-acid) using RP-HPLC to remove unreacted linker and Molecule A-SH.
-
-
Characterization:
Protocol 2: Conjugation of an Amine-Containing Molecule to the Acid Terminus
This protocol describes the activation of the carboxylic acid on the purified conjugate from Protocol 1 and its subsequent reaction with an amine-containing molecule.
Materials:
-
Purified Molecule A-S-Mal-amido-PEG2-C2-acid
-
Amine-containing molecule (Molecule B-NH2)
-
Activation Reagents: N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Anhydrous DMF or DMSO
-
Purification System: Size-exclusion chromatography (SEC) or RP-HPLC
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the purified conjugate from Protocol 1 in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of NHS followed by a 1.5-fold molar excess of EDC.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine:
-
Dissolve Molecule B-NH2 in the Reaction Buffer.
-
Add the activated NHS-ester conjugate solution to the Molecule B-NH2 solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the final bioconjugate (Molecule A-S-Mal-amido-PEG2-C2-amido-B) using SEC or RP-HPLC to remove unreacted molecules and byproducts.
-
-
Characterization:
Visualizing Workflows and Pathways
The following diagrams, created using Graphviz, illustrate the bioconjugation workflow and a relevant biological pathway where such a linker would be employed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 12. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. enovatia.com [enovatia.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Mal-amido-PEG2-C2-acid for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG2-C2-acid is a heterobifunctional linker that plays a crucial role in modern bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This linker features a maleimide group at one end and a carboxylic acid group at the other, separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[3] The maleimide group allows for the specific and efficient covalent attachment to thiol groups, typically found in cysteine residues of proteins and peptides.[4] The carboxylic acid provides a versatile handle for conjugation to amine-containing molecules. The integrated PEG spacer enhances the solubility and stability of the resulting bioconjugates.[3][] This guide provides a comprehensive overview of the core chemistry, experimental protocols, and applications of this compound in bioconjugation.
Core Chemistry and Reaction Mechanism
The primary application of the maleimide moiety on the this compound linker is its reaction with a thiol group through a Michael addition. This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[4] At a neutral pH, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[6] This reaction forms a stable thioether bond, covalently linking the maleimide-containing molecule to the thiol-containing biomolecule.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of novel therapeutics.
-
Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a potent cytotoxic drug (payload) to a monoclonal antibody that specifically targets cancer cells. The maleimide end of the linker reacts with a cysteine residue on the antibody, while the carboxylic acid end can be conjugated to the drug. This targeted delivery system minimizes systemic toxicity and enhances the therapeutic window of the cytotoxic agent.[6]
-
PROTACs: PROTACs are molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. This compound can serve as the linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][7]
Quantitative Data for Reaction Optimization
The efficiency of the maleimide-thiol conjugation is influenced by several factors. The following table summarizes key quantitative parameters to guide experimental design.
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimizes thiol reactivity while minimizing maleimide hydrolysis and reaction with amines.[4] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | An excess of the maleimide linker drives the reaction to completion. The optimal ratio is target-dependent.[8] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used for longer incubation times to minimize potential protein degradation.[8] |
| Reaction Time | 1 - 4 hours | Typically sufficient for completion, but can be extended overnight at 4°C.[8] |
| Solvent | Aqueous buffers (e.g., PBS) | The PEG spacer enhances solubility in aqueous media. A small percentage of organic co-solvent (e.g., DMSO) may be used to dissolve the linker initially.[9] |
Experimental Protocols
Below are detailed methodologies for the use of this compound in a typical bioconjugation application, such as labeling a thiol-containing protein.
Protocol 1: Maleimide-Thiol Conjugation
This protocol outlines the steps for labeling a thiol-containing protein with this compound.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 7.0-7.5, degassed.
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: N-acetylcysteine or L-cysteine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not need to be removed prior to the addition of the maleimide reagent.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching:
-
To stop the reaction, add a 100-fold molar excess of a quenching reagent like L-cysteine to react with any unreacted maleimide groups.[8]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching reagent using a desalting column or by dialysis against an appropriate buffer.
-
Protocol 2: Two-Step Conjugation via Carboxylic Acid Activation
This protocol describes the activation of the carboxylic acid group of the linker (after conjugation to the first molecule as in Protocol 1) for reaction with a primary amine.
Materials:
-
Molecule with a primary amine
-
Maleimide-conjugated molecule (from Protocol 1)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Linker Activation:
-
Dissolve the maleimide-conjugated molecule in the Activation Buffer.
-
Immediately before use, dissolve EDC and Sulfo-NHS in water or Activation Buffer.
-
Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the dissolved linker solution.
-
Incubate for 15-30 minutes at room temperature to generate the active NHS-ester.
-
-
Conjugation to Protein:
-
Add the activated linker solution to the amine-containing protein solution. A 10-20 fold molar excess of linker over the protein is a common starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as SEC or affinity chromatography.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Mal-PEG2-acid, 1374666-32-6 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to Mal-amido-PEG2-C2-acid in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics, the role of the linker molecule is paramount. It is the critical bridge that connects a targeting moiety, such as a monoclonal antibody, to a potent therapeutic payload. The properties of this linker profoundly influence the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the entire conjugate. Mal-amido-PEG2-C2-acid is a heterobifunctional linker that has gained prominence in the development of advanced drug delivery systems, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][2][3]
This technical guide provides an in-depth exploration of this compound, its structural components, its applications in drug delivery, and the methodologies for its use. It is intended to be a comprehensive resource for researchers and developers in the field of bioconjugation and targeted therapy.
Core Components and Functionality
This compound is a precisely designed molecule with three key functional components:
-
Maleimide (Mal): A thiol-reactive group that enables the covalent attachment of the linker to cysteine residues on a protein, most commonly on an antibody. This reaction forms a stable thioether bond, ensuring a secure connection between the targeting vehicle and the payload.[][4]
-
Polyethylene Glycol (PEG): The short, two-unit PEG spacer (PEG2) is a hydrophilic chain that imparts several beneficial properties to the resulting conjugate.[][6][7] These include enhanced aqueous solubility, improved stability, reduced immunogenicity, and optimized pharmacokinetic profiles.[8][9][10] The PEG linker can shield the payload from the microenvironment, reduce aggregation, and prolong circulation time.[9][11]
-
Carboxylic Acid (C2-acid): A terminal carboxylic acid group that provides a reactive handle for conjugation to the payload molecule, typically through the formation of a stable amide bond. This reaction is usually facilitated by carbodiimide chemistry.[4]
The combination of these elements in a single molecule provides a versatile platform for the modular construction of complex bioconjugates.[12]
Applications in Drug Delivery
The primary application of this compound is in the construction of ADCs and PROTACs, where the precise linking of different molecular entities is critical for therapeutic function.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted cancer therapies that utilize a monoclonal antibody to deliver a highly potent cytotoxic agent specifically to tumor cells.[13] The linker is a critical component that ensures the payload remains securely attached to the antibody in circulation and is efficiently released inside the target cell.[9]
The this compound linker is particularly well-suited for ADC development. Its maleimide group allows for site-specific conjugation to engineered or reduced cysteine residues on the antibody, leading to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[][14] The hydrophilic PEG spacer helps to mitigate the hydrophobicity of many potent payloads, reducing the risk of aggregation and improving the overall developability of the ADC.[6][8]
dot
Caption: General mechanism of action for an antibody-drug conjugate.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] A linker is required to connect the target-binding ligand to the E3 ligase-binding ligand. This compound can be used as a component in the synthesis of these linkers, providing the necessary spacing and physicochemical properties to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3][15]
dot
Caption: Role of the linker in PROTAC synthesis and mechanism.
Quantitative Data and Performance Metrics
The selection of a linker is a data-driven process. While specific performance metrics are highly dependent on the antibody, payload, and target system, the following table summarizes representative data for ADCs constructed with short, hydrophilic, non-cleavable PEG linkers.
| Parameter | Typical Value Range | Significance | Reference |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | A higher DAR can increase potency but may negatively impact pharmacokinetics and safety. | [6][16][17] |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | Measures the concentration of ADC required to kill 50% of target cells in culture. | [8] |
| Plasma Stability (% intact ADC) | > 95% after 7 days | High stability is crucial to prevent premature release of the payload in circulation, which can cause off-target toxicity. | [18] |
| Pharmacokinetic Half-Life (t½) | 150 - 300 hours | A long half-life, enhanced by the PEG linker, allows for sustained exposure of the tumor to the ADC. | [6][10] |
Experimental Protocols
The following protocols provide a detailed methodology for the key steps involved in creating an ADC using this compound.
Protocol 1: Conjugation of Payload to this compound
This protocol describes the activation of the carboxylic acid on the linker and its conjugation to an amine-containing payload.
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents) and a coupling agent such as HATU (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 equivalents), to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
-
Conjugation to Payload:
-
Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.
-
Add the payload solution to the activated linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the maleimide-functionalized drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the product as a solid.
-
Protocol 2: Antibody Reduction and Conjugation
This protocol outlines the partial reduction of interchain disulfide bonds on an IgG1 antibody and the subsequent conjugation with the maleimide-functionalized payload.[19][20]
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS) pH 7.4.[21]
-
-
Partial Reduction of Disulfide Bonds:
-
Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP) in water.
-
Add TCEP to the antibody solution to a final molar ratio of approximately 2.5 to 3.0 equivalents of TCEP per antibody.
-
Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[14]
-
-
Thiol-Maleimide Conjugation:
-
Dissolve the maleimide-functionalized drug-linker in a co-solvent such as DMSO to a concentration of 10 mM.[21]
-
Add the drug-linker solution to the reduced antibody solution to achieve a molar excess of drug-linker (typically 5-10 fold over available thiols).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.[19]
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Elute the ADC in a formulation buffer suitable for storage.
-
dot
Caption: Experimental workflow for ADC synthesis.
Protocol 3: Characterization of the ADC
Accurate characterization of the final ADC product is essential for quality control.
-
Determination of Protein Concentration:
-
Measure the absorbance of the purified ADC solution at 280 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law and the known extinction coefficient of the antibody.
-
-
Determination of Average DAR:
-
UV-Vis Spectroscopy: If the payload has a distinct absorbance maximum away from 280 nm, the average DAR can be calculated by solving simultaneous equations based on the absorbance at 280 nm and the payload's maximum absorbance.[][23]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated payloads. The relative peak areas of species with different DARs (e.g., DAR0, DAR2, DAR4) can be used to calculate the weighted average DAR.[]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): The ADC can be reduced to separate the light and heavy chains. The masses of the unconjugated and conjugated chains are determined by MS, allowing for precise calculation of the DAR.[16][24]
-
Conclusion
This compound is a versatile and enabling linker for the development of sophisticated drug delivery systems. Its well-defined structure provides a reliable platform for conjugating targeting molecules to therapeutic payloads, while the integrated PEG spacer imparts crucial physicochemical properties that enhance the overall performance of the bioconjugate.[11][25] A thorough understanding of its properties and the associated experimental protocols is essential for the rational design and successful development of next-generation targeted therapies like ADCs and PROTACs.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Mal-amido-PEG2-acid, 756525-98-1 | BroadPharm [broadpharm.com]
- 6. adcreview.com [adcreview.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
- 19. biotium.com [biotium.com]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 23. [Determination of drug antibody ratio in an antibody-drug conjugate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
An In-depth Technical Guide to Maleimide-Thiol Chemistry with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of maleimide-thiol conjugation chemistry, with a particular focus on its application with Polyethylene Glycol (PEG) linkers. This powerful bioconjugation technique is a cornerstone in the development of advanced therapeutics, including antibody-drug conjugates (ADCs), and for the precise modification of proteins and peptides.
Core Principles: The Maleimide-Thiol Reaction
The conjugation of molecules using maleimide and thiol functional groups is a highly efficient and selective process, primarily involving the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring. This reaction forms a stable thioether bond, making it a favored method in bioconjugation.[1]
The reaction is highly chemoselective for thiols, particularly the sulfhydryl group of cysteine residues in proteins, within a pH range of 6.5 to 7.5.[2] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2]
Key Factors Influencing the Reaction:
-
pH: The pH of the reaction buffer is the most critical factor. The optimal range of 6.5-7.5 provides a balance between the reactivity of the thiolate anion and the stability of the maleimide group.[3] Below pH 6.5, the reaction slows due to the protonation of the thiol group. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis, and the reaction loses its selectivity as primary amines can compete with thiols.[2][3]
-
Temperature: Reactions are typically carried out at room temperature (25°C) or at 4°C. Lower temperatures can help to minimize protein degradation during longer incubation periods and reduce the rate of maleimide hydrolysis.[4]
-
Molar Ratio of Reactants: A molar excess of the maleimide-PEG reagent is generally used to drive the reaction to completion and ensure efficient labeling of the thiol-containing molecule.[5] A 10- to 20-fold molar excess is a common starting point for protein labeling.[5][6]
The Role of PEG Linkers
Polyethylene Glycol (PEG) linkers are widely incorporated in maleimide-thiol conjugation strategies for several beneficial reasons:
-
Enhanced Solubility and Biocompatibility: PEGylation increases the hydrophilicity of the conjugated molecule, improving its solubility in aqueous media and reducing aggregation.
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenic potential.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a therapeutic, leading to reduced renal clearance and a longer circulation half-life.
-
Spacers: PEG linkers act as flexible spacers, minimizing steric hindrance between the conjugated molecules and preserving their biological activity.
Data Presentation: Quantitative Insights into Maleimide-Thiol Chemistry
The following tables summarize key quantitative data related to the kinetics and stability of the maleimide-thiol conjugation. It is important to note that specific values can vary depending on the specific reactants, buffer conditions, and temperature.
Table 1: Influence of pH on Maleimide-Thiol Conjugation
| pH Range | Effect on Reaction | Rationale |
| < 6.5 | Slower reaction rate | The concentration of the reactive thiolate anion is reduced.[3] |
| 6.5 - 7.5 | Optimal | Balances high selectivity for thiols with a good reaction rate and minimal maleimide hydrolysis.[3] |
| > 7.5 | Faster initial rate, then decreases | Increased rate of maleimide hydrolysis leads to inactivation of the maleimide reagent. Reduced selectivity due to competing reactions with primary amines.[2][3] |
Table 2: Stability of Thiosuccinimide Adducts (Half-life of Conversion)
| Maleimide-Thiol Adduct | Conditions | Half-life (t½) | Reference |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 20 - 80 hours | [7][8] |
| NEM - N-acetylcysteine | Incubated with glutathione | 20 - 80 hours | [7][8] |
| N-phenyl maleimide - Thiol | pH 7.4, 37°C | ~1.5 hours (post-conjugation hydrolysis) | [9] |
| N-alkyl maleimide - Thiol | pH 7.4, 37°C | ~27 hours (post-conjugation hydrolysis) | [9] |
| N-fluorophenyl maleimide - Thiol | pH 7.4, 37°C | ~0.7 hours (post-conjugation hydrolysis) | [9] |
Table 3: Factors Affecting Conjugation Efficiency
| Parameter | Condition | Conjugation Efficiency | Reference |
| Maleimide:Thiol Molar Ratio (Peptide) | 2:1 (cRGDfK peptide) | 84 ± 4% | [10][11] |
| Maleimide:Thiol Molar Ratio (Nanobody) | 5:1 (11A4 nanobody) | 58 ± 12% | [10][11] |
| Reaction Time (Peptide) | 30 minutes (cRGDfK peptide) | Plateau reached | [10] |
| Reaction Time (Nanobody) | 2 hours (11A4 nanobody) | Maximum reached | [10] |
Experimental Protocols
General Protocol for PEGylation of a Thiol-Containing Protein
This protocol provides a general guideline for the conjugation of a maleimide-functionalized PEG to a protein with available cysteine residues.
Materials:
-
Thiol-containing protein
-
Maleimide-PEG reagent
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Other suitable buffers include HEPES or Tris, as long as they are free of thiols.[12]
-
Reducing Agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Solution: L-cysteine or 2-mercaptoethanol.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the Maleimide-PEG reagent.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis.[5][13]
Procedure:
-
Protein Preparation:
-
Maleimide-PEG Solution Preparation:
-
Immediately before use, dissolve the Maleimide-PEG reagent in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).[4]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution with gentle stirring.[5][6]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize oxidation of the thiol groups.[4]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[5][13] If using a light-sensitive reagent, protect the reaction from light.
-
-
Quenching the Reaction:
-
After the incubation period, add an excess of the quenching solution (e.g., L-cysteine to a final concentration of ~1 mM) to react with any unreacted maleimide groups.[4]
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Characterization:
-
Confirm the conjugation and determine the degree of PEGylation using techniques such as SDS-PAGE (which will show a mobility shift), mass spectrometry, and HPLC.[4]
-
Protocol for Quantification of Reaction Conversion using HPLC
This protocol outlines a method for monitoring the progress of the maleimide-thiol conjugation reaction.
Materials:
-
Reaction mixture from the conjugation step
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Standards for the starting thiol-containing molecule, the maleimide-PEG reagent, and the purified conjugate.
Procedure:
-
Sample Preparation:
-
At various time points during the conjugation reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately by adding an excess of a thiol-containing compound (e.g., 2-mercaptoethanol).
-
-
HPLC Analysis:
-
Inject the quenched sample onto the C18 column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or a wavelength where the maleimide-containing molecule has strong absorbance).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times, as determined by running the standards.
-
Calculate the percentage of conversion by integrating the peak areas of the starting thiol-containing molecule and the final conjugate.
-
Mandatory Visualizations
Reaction Mechanism and Stability Pathways
Caption: Reaction pathways for maleimide-thiol adducts.
Experimental Workflow for Protein PEGylation
Caption: A typical experimental workflow for protein PEGylation.
EGFR Signaling Pathway and ADC Action
Caption: ADC targeting the EGFR signaling pathway.
References
- 1. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Mal-amido-PEG2-C2-acid for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker, which connects the antibody to the drug payload, is a critical component that significantly influences the efficacy, stability, and pharmacokinetic profile of the ADC. Among the various linker technologies, those incorporating polyethylene glycol (PEG) have gained prominence due to their ability to enhance solubility, reduce aggregation, and prolong circulation time.[1][2] This guide provides a comprehensive technical overview of Mal-amido-PEG2-C2-acid, a heterobifunctional linker widely utilized in ADC development. We will delve into its physicochemical properties, the mechanism of its conjugation chemistry, detailed experimental protocols, and the overall workflow for developing ADCs with this versatile linker.
Physicochemical Properties of this compound
The this compound linker is a bifunctional molecule featuring a maleimide group at one end and a carboxylic acid at the other, separated by a two-unit polyethylene glycol (PEG) spacer. The maleimide group facilitates covalent attachment to thiol groups (e.g., from cysteine residues on an antibody), while the carboxylic acid allows for the attachment of a drug payload through an amide bond.[3] The PEG spacer enhances the hydrophilicity of the linker, which can improve the solubility and stability of the resulting ADC.[]
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source(s) |
| Chemical Name | 3-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)propanoic acid | [] |
| Molecular Formula | C14H20N2O7 | [3] |
| Molecular Weight | 328.32 g/mol | [3] |
| Purity | 99.80% | [5] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | -20°C for 1 month, -80°C for 6 months (under nitrogen) | [5] |
| Predicted Boiling Point | 617.3±55.0 °C | [3] |
| Predicted Density | 1.318±0.06 g/cm³ | [3] |
| Predicted pKa | 4.28±0.10 | [3] |
Mechanism of Action: Thiol-Maleimide Conjugation
The core of this compound's utility in ADC development lies in the highly efficient and selective reaction between its maleimide group and the thiol group of a cysteine residue on the antibody.[6] This reaction, a Michael addition, proceeds readily under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[] The reaction is significantly faster with thiols than with other nucleophilic groups like amines at neutral pH, ensuring specific conjugation to cysteine residues.[]
However, it is important to note that the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to potential payload loss.[9] Strategies to mitigate this instability, such as hydrolysis of the succinimide ring to form a stable maleamic acid, have been developed to enhance the in vivo stability of the ADC.[10][11]
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Mal-PEG2-COOH | 756525-98-1 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Mal-amido-PEG2-C2-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Mal-amido-PEG2-C2-acid, a bifunctional linker critical in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the core physicochemical properties, detailed experimental protocols for characterization, and the essential signaling pathways where this molecule plays a pivotal role.
Core Concepts: Physicochemical Properties
This compound is a heterobifunctional linker featuring a maleimide group on one end and a carboxylic acid on the other, connected by a two-unit polyethylene glycol (PEG) chain. This structure imparts both hydrophilic and reactive characteristics, making it a versatile tool in bioconjugation.
The maleimide group is highly reactive towards thiol groups, enabling the covalent linkage to cysteine residues in proteins. The PEG linker enhances aqueous solubility and provides spatial separation between the conjugated molecules. The terminal carboxylic acid allows for conjugation to amine-containing molecules through amide bond formation.
Data Presentation: Solubility and Physicochemical Properties
Quantitative data for this compound and its derivatives are summarized below. It is important to note that specific solubility data for this compound is not extensively published; therefore, data for closely related compounds are included for comparative purposes.
| Property | Value | Compound | Source/Comment |
| Molecular Formula | C14H20N2O7 | This compound | MedChemExpress[1] |
| Molecular Weight | 328.32 g/mol | This compound | MedChemExpress[1] |
| Solubility in DMSO | ≥ 100 mg/mL (304.58 mM) | This compound | MedChemExpress[1] |
| Aqueous Solubility | High (Qualitative) | General for PEGylated molecules | The hydrophilic PEG chain imparts good water solubility. |
| Solubility in 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.73 mM) | Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD | MedChemExpress[2] |
| Solubility in 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (4.73 mM) | Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD | MedChemExpress[2] |
| Calculated LogP | -5.9 | Mal-amido-PEG24-acid NHS ester derivative | Indicates high hydrophilicity. |
Stability Profile
The stability of this compound is primarily dictated by the maleimide group, which is susceptible to hydrolysis, especially under neutral to alkaline conditions. The amide and ether linkages within the molecule are generally stable under physiological conditions.
Maleimide Hydrolysis
The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative. This reaction is pH-dependent, with the rate increasing significantly at pH values above 7.5.[3] Therefore, aqueous solutions of maleimide-containing compounds should be prepared fresh and used promptly. For conjugation reactions, a pH range of 6.5-7.5 is recommended to balance the reactivity of the thiol group with the stability of the maleimide.[3]
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.[6][7][8][9][10]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a pre-determined volume of PBS in a glass vial. A visible amount of undissolved solid should remain.
-
Tightly cap the vials and place them on an orbital shaker in an incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
The concentration obtained is the equilibrium solubility of the compound under the tested conditions.
Stability Indicating HPLC Method
This protocol describes a general procedure for developing a stability-indicating HPLC method to monitor the degradation of this compound.[11][12][13][14][15]
Materials:
-
This compound
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Hydrogen peroxide (for oxidative stress)
-
HPLC system with a photodiode array (PDA) detector
-
C18 reversed-phase column
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and incubate at an elevated temperature (e.g., 60 °C).
-
Neutral Hydrolysis: Dissolve the compound in water or buffer (pH 7) and incubate.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%).
-
Photostability: Expose a solution of the compound to UV light.
-
Thermal Degradation: Expose the solid compound to dry heat.
-
-
Method Development:
-
Develop an HPLC method (e.g., gradient elution on a C18 column with a mobile phase of acetonitrile and water/buffer) that separates the parent compound from its degradation products.
-
Use a PDA detector to check for peak purity and to identify the optimal wavelength for detection.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Role in Signaling Pathways: PROTAC Mechanism of Action
This compound serves as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[16][17][18][19][20]
The general mechanism of action for a PROTAC is as follows:
-
The PROTAC molecule simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.
-
The polyubiquitinated POI is recognized by the 26S proteasome.
-
The proteasome degrades the POI into small peptides, and the PROTAC molecule is released to repeat the cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. enamine.net [enamine.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. web.vscht.cz [web.vscht.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. scispace.com [scispace.com]
- 15. rjpn.org [rjpn.org]
- 16. researchgate.net [researchgate.net]
- 17. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 18. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Mal-amido-PEG2-C2-acid Conjugation to Cysteine Residues
Introduction
The conjugation of molecules to proteins and peptides is a cornerstone of modern biotechnology and drug development. The reaction between a maleimide group and the thiol (sulfhydryl) group of a cysteine residue is a highly specific and efficient method for site-specific bioconjugation.[1] This Michael addition reaction proceeds rapidly under mild, near-neutral pH conditions to form a stable thioether bond.[2][3]
Mal-amido-PEG2-C2-acid is a heterobifunctional linker that leverages this chemistry. It features a maleimide group for selective reaction with cysteine residues and a terminal carboxylic acid group that can be subsequently activated for conjugation to other molecules. The inclusion of a polyethylene glycol (PEG) spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can improve pharmacokinetic properties and reduce aggregation.[4]
These application notes provide a comprehensive protocol for the conjugation of this compound to cysteine-containing proteins or peptides, tailored for researchers, scientists, and drug development professionals.
Reaction Pathway: Maleimide-Thiol Michael Addition
The core of the conjugation process is the nucleophilic attack of the deprotonated thiol group (thiolate) from a cysteine residue on the electron-deficient double bond of the maleimide ring. This forms a stable carbon-sulfur (thioether) bond.[2][3] The reaction is highly selective for thiols within the optimal pH range of 6.5-7.5.[1]
Key Experimental Parameters
Successful conjugation depends on the careful control of several reaction parameters. The optimal conditions should be determined empirically for each specific protein and linker combination.[1]
| Parameter | Recommended Range/Condition | Notes | Citations |
| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. At pH > 7.5, reactivity with primary amines (e.g., lysine) and the rate of maleimide hydrolysis increase. | [1][2] |
| Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures (4°C) require longer incubation times (e.g., overnight), while room temperature reactions are faster (1-4 hours). | [1][5] |
| Stoichiometry (Maleimide:Thiol) | 5:1 to 20:1 molar excess of maleimide | A molar excess of the maleimide reagent is used to drive the reaction to completion. | [5][6] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation. | [5][6] |
| Reaction Time | 1 - 4 hours (at RT) or Overnight (at 4°C) | Reaction progress should be monitored to determine the optimal time. | [5] |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | TCEP is effective and does not contain a thiol, so it does not need to be removed prior to adding the maleimide. DTT must be removed post-reduction. | [7] |
| Solvent for Maleimide | Anhydrous DMSO or DMF | Maleimide reagents are often dissolved in a small amount of organic co-solvent before being added to the aqueous protein solution. | [8][9] |
Detailed Experimental Protocol
This protocol provides a general procedure for conjugating this compound to a protein containing one or more accessible cysteine residues.
Materials and Reagents
-
Cysteine-containing protein or peptide
-
This compound
-
Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5. The buffer must not contain any thiol reagents.[5]
-
Reducing Agent (Optional): TCEP solution (e.g., 500 mM stock in water).[7]
-
Solvent for Maleimide: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4]
-
Quenching Reagent: L-cysteine or N-acetylcysteine (e.g., 1 M stock in water).[3][4]
-
Purification System: Gel filtration/size exclusion chromatography (SEC) column, dialysis cassette, or HPLC system.[8][9]
Reagent Preparation
-
Protein Preparation:
-
Reduction of Disulfide Bonds (Optional):
-
If the target cysteine residue is involved in a disulfide bond, it must first be reduced.
-
Add a 10- to 20-fold molar excess of TCEP to the protein solution.[4][5]
-
Note: If using a reducing agent like DTT, it must be completely removed by a desalting column or dialysis before adding the maleimide reagent, as its free thiol will compete in the reaction.[7] TCEP does not require removal.[7]
-
-
This compound Preparation:
Conjugation Reaction
-
Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold).[7]
-
Gently mix the solution. If the maleimide reagent has low aqueous solubility, precipitation may occur; adding more organic co-solvent may be necessary.[11]
-
Flush the headspace of the reaction vial with an inert gas, seal it tightly, and incubate.[8]
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.[12] If the payload is light-sensitive, protect the reaction from light.[3]
Quenching the Reaction
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent like L-cysteine or N-acetylcysteine.[3][12]
-
A 2- to 5-fold molar excess over the initial amount of the maleimide payload is recommended.[3]
-
Incubate for 30 minutes at room temperature to ensure all excess maleimide is consumed.[3][12]
Purification of the Conjugate
It is crucial to remove unreacted this compound, quenched reagent, and any potential aggregates to ensure the purity of the final conjugate.[8][9]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method that separates molecules based on size.[8] The larger protein conjugate will elute before the smaller, unreacted maleimide species.[8]
-
Dialysis: Effective for removing small molecules, but may be slow and is only recommended for water-soluble maleimides.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase (RP-HPLC) can be used for high-resolution purification.
Characterization and Storage
-
Analysis: Confirm the success of the conjugation using analytical techniques.
-
Mass Spectrometry (MS): An increase in the molecular weight corresponding to the mass of the added this compound confirms conjugation.[1]
-
HPLC: Can be used to assess the purity of the conjugate.
-
SDS-PAGE: A shift in the band of the conjugated protein compared to the unconjugated protein can indicate successful labeling.
-
-
Storage:
-
For best results, use the purified conjugate immediately.[6]
-
If necessary, the solution can be stored protected from light at 2-8°C for up to one week.[6][9]
-
For long-term storage, consider adding a cryoprotectant like 50% glycerol and storing at -20°C or below. Adding stabilizers like BSA (5-10 mg/mL) and an antimicrobial agent like sodium azide (0.01-0.03%) can also be beneficial.[6][9]
-
Experimental Workflow
The following diagram illustrates the complete workflow for the conjugation of this compound to a cysteine-containing biomolecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Mal-amido-PEG2-C2-acid in Antibody-Drug Conjugate (ADC) Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[][2] The linker, which connects the antibody to the drug payload, is a critical component that dictates the stability, efficacy, and overall therapeutic index of the ADC.[2][3] Mal-amido-PEG2-C2-acid is a heterobifunctional linker that incorporates a maleimide group, a short polyethylene glycol (PEG) spacer, and a carboxylic acid.[4][5][6]
The maleimide group enables covalent attachment to thiol (-SH) groups on the antibody, typically generated by the reduction of interchain disulfide bonds in the hinge region.[][8] This maleimide-thiol conjugation is a widely used strategy in ADC development due to its high selectivity for thiols under mild, physiological conditions (pH 6.5-7.5), minimizing non-specific reactions with other amino acid residues like amines.[][9] The PEG spacer enhances the solubility and stability of the ADC, potentially improving its pharmacokinetic properties.[][] The terminal carboxylic acid provides a reactive handle for the attachment of a drug payload containing a primary or secondary amine, forming a stable amide bond.
These application notes provide a detailed, step-by-step guide for the use of this compound in the preparation of ADCs, from antibody modification and drug-linker synthesis to the final conjugation, purification, and characterization of the ADC.
Principle of this compound Mediated Conjugation
The preparation of an ADC using this compound involves a sequential, multi-step process to ensure a well-defined conjugate with a desirable drug-to-antibody ratio (DAR). The overall workflow can be summarized as follows:
-
Drug-Linker Synthesis: The carboxylic acid of this compound is first activated and then reacted with an amine-containing drug to form a stable drug-linker conjugate.
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups, which are the sites for linker attachment.
-
Conjugation: The maleimide group of the drug-linker conjugate reacts with the free thiol groups on the reduced antibody via a Michael addition reaction to form a stable thioether bond.[8]
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other impurities. The purified ADC is then characterized to determine key quality attributes such as DAR, purity, and stability.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for the successful preparation of ADCs using maleimide-thiol chemistry.
Table 1: Typical Reaction Parameters for Antibody Reduction
| Parameter | Typical Value/Range | Notes |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine), DTT (dithiothreitol) | TCEP is often preferred as it is less prone to air oxidation.[] |
| Molar Excess of Reducing Agent | 2.5 to 10-fold molar excess over antibody | The exact ratio needs to be optimized to achieve the desired number of free thiols.[8] |
| Antibody Concentration | 5-10 mg/mL | Higher concentrations can lead to aggregation.[8] |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed | It is crucial to use a buffer free of amines or thiols.[11] |
| Temperature | 37°C | A higher temperature can accelerate the reduction process.[9][12] |
| Reaction Time | 30-120 minutes | The optimal time depends on the antibody and the desired degree of reduction.[8][12] |
Table 2: Typical Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Typical Value/Range | Notes |
| pH | 6.5 - 7.5 | Optimal range for thiol selectivity over amines.[][9] |
| Temperature | 4°C to 25°C (Room Temperature) | The reaction can be performed on ice to control the rate or at room temperature for faster kinetics.[9] |
| Molar Excess of Drug-Linker | 5 to 20-fold over available antibody thiols | A starting point of a 5-10x molar excess is often recommended.[8][9] |
| Reaction Time | 1 - 4 hours or overnight at 4°C | Dependent on temperature, pH, and reactant concentrations.[8][13] |
| Quenching Reagent | N-acetylcysteine or L-cysteine | Used to cap any unreacted maleimide groups.[2] |
| Organic Co-solvent | DMSO or DMF | Used to dissolve the drug-linker; the final concentration should be kept low (<10% v/v) to prevent antibody denaturation.[8] |
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of an amine-containing drug to the carboxylic acid of this compound.
Materials:
-
This compound
-
Amine-containing drug
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as an activating agent
-
N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as a base
-
Reaction Buffer: Anhydrous DMF or DMSO
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 eq) in anhydrous DMF or DMSO.
-
Add NHS (1.2 eq) and DCC (1.2 eq) or HATU (1.2 eq).
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the active NHS ester.
-
-
Conjugation to the Drug:
-
Dissolve the amine-containing drug (1 eq) in anhydrous DMF or DMSO.
-
Add the drug solution to the activated linker solution.
-
Add TEA or DIPEA (2-3 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the drug-linker conjugate can be purified by reverse-phase HPLC.
-
Protocol 2: Antibody Reduction
This protocol details the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL
-
Reducing Agent: TCEP hydrochloride solution (10 mM in degassed conjugation buffer)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. It is crucial that the buffer is free of amines and thiols.[11]
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution to the desired concentration in the degassed conjugation buffer.
-
To initiate the reduction, add a 2.5 to 10-fold molar excess of TCEP solution to the antibody solution. The exact molar ratio may need to be optimized depending on the antibody and the desired number of free thiols.[8]
-
Incubate the reaction at 37°C for 1-2 hours.[8]
-
Immediately before conjugation, it is critical to remove the excess TCEP. This can be achieved using a desalting column equilibrated with conjugation buffer.[8]
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
-
The concentration of free thiols can be determined using Ellman's reagent (DTNB).[12]
Protocol 3: Conjugation of Drug-Linker to Reduced Antibody
This protocol describes the conjugation of the maleimide-activated drug-linker to the freshly reduced antibody.
Materials:
-
Reduced antibody solution from Protocol 2
-
Drug-Mal-amido-PEG2-C2-acid conjugate (from Protocol 1) dissolved in a compatible organic solvent (e.g., DMSO) at a concentration of approximately 10-20 mM.[8]
-
Quenching Solution: N-acetylcysteine or L-cysteine (100 mM in conjugation buffer)
-
Conjugation Buffer: PBS, pH 7.0-7.5, degassed
Procedure:
-
Equilibrate the vial containing the lyophilized drug-linker conjugate to room temperature before opening to prevent moisture condensation.[8]
-
Reconstitute the drug-linker in anhydrous DMSO to a high concentration (e.g., 10-20 mM).[8]
-
Slowly add the desired molar excess of the drug-linker solution to the reduced antibody solution while gently stirring. A molar excess of 5-10 equivalents of the drug-linker over the antibody is a common starting point.[8] The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to avoid protein denaturation.[8]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light if the payload is light-sensitive.[8]
-
To quench the reaction and cap any unreacted maleimide groups, add a 100-fold molar excess of the quenching solution (e.g., N-acetylcysteine) and incubate for an additional 30 minutes at room temperature.[11]
Protocol 4: Purification and Characterization of the ADC
This protocol outlines the purification and characterization of the final ADC product.
Materials:
-
Crude ADC mixture from Protocol 3
-
Purification System: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
-
Analytical Instruments: UV-Vis spectrophotometer, HIC-HPLC, SEC-HPLC, LC-MS, SDS-PAGE
Procedure:
-
Purification:
-
Purify the ADC using SEC to remove excess drug-linker and other small molecule impurities. HIC can be used to separate ADCs with different DARs.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.[2]
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC-HPLC.
-
Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the light and heavy chains of the ADC using LC-MS under reducing conditions.
-
In Vitro Stability: Evaluate the stability of the ADC in plasma by incubating the ADC in human plasma at 37°C and measuring the amount of intact ADC at various time points.[13]
-
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Chemical reaction of maleimide-thiol conjugation for ADC formation.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mal-PEG2-acid, 1374666-32-6 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC Assembly Using Mal-amido-PEG2-C2-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Mal-amido-PEG2-C2-acid linker. This versatile, heterobifunctional linker facilitates the covalent conjugation of a target protein binder and an E3 ubiquitin ligase ligand, enabling the targeted degradation of proteins of interest.
Introduction to PROTAC Technology and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate target proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
The this compound linker is a popular choice for PROTAC synthesis due to its defined length, flexibility, and bifunctional nature. The maleimide group provides a reactive handle for selective conjugation to thiol-containing moieties, such as cysteine residues on a target protein binder. The carboxylic acid group allows for standard amide bond formation with an amine-functionalized E3 ligase ligand. The polyethylene glycol (PEG) component enhances solubility and provides optimal spatial orientation for the formation of a productive ternary complex (POI-PROTAC-E3 ligase).
PROTAC Assembly Workflow
The assembly of a PROTAC using this compound is a sequential process involving two key chemical reactions: amide bond formation and maleimide-thiol conjugation. The order of these reactions can be adapted based on the specific functionalities of the target protein binder and the E3 ligase ligand.
Caption: A generalized workflow for PROTAC synthesis using this compound.
Data Presentation: Reaction Conditions
The following tables summarize the key reaction conditions for the amide coupling and maleimide-thiol conjugation steps in PROTAC assembly.
| Parameter | Condition | Notes |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) | Ensure solvents are anhydrous to prevent hydrolysis of coupling reagents. |
| Coupling Reagents | HATU (1.1-1.5 eq), HOBt (1.1-1.5 eq), EDC (1.1-1.5 eq) with NHS (1.1-1.5 eq) | HATU and HOBt are often preferred for higher efficiency and reduced side reactions. |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq) | Required to neutralize acidic byproducts and facilitate the reaction. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at room temperature. |
| Reaction Time | 2-12 hours | Monitor reaction progress by LC-MS or TLC. |
| Stoichiometry | Linker:Amine | 1:1 to 1:1.2 |
| Typical Yield | 60-90% | Yields can vary depending on the specific substrates and purification method. |
| Table 1: Amide Coupling Reaction Conditions. |
| Parameter | Condition | Notes |
| Solvent | Phosphate Buffered Saline (PBS), pH 6.5-7.5, often with a co-solvent like DMF or DMSO | The pH is critical to ensure the thiol is deprotonated and reactive while minimizing maleimide hydrolysis. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically rapid at room temperature. |
| Reaction Time | 1-4 hours | Monitor reaction progress by LC-MS. |
| Stoichiometry | Maleimide:Thiol | 1:1 to 1.5:1 |
| Additives | TCEP (tris(2-carboxyethyl)phosphine) | Can be added in small amounts to prevent disulfide bond formation of the thiol-containing reactant. |
| Typical Yield | >90% | The maleimide-thiol reaction is generally highly efficient. |
| Table 2: Maleimide-Thiol Conjugation Reaction Conditions. |
Experimental Protocols
Protocol 1: Amide Coupling of this compound with an Amine-Containing E3 Ligase Ligand
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine-functionalized E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing E3 ligase ligand
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine-containing E3 ligase ligand (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the maleimide-functionalized intermediate.
Protocol 2: Maleimide-Thiol Conjugation with a Thiol-Containing Target Protein Binder
This protocol details the reaction between the maleimide-functionalized intermediate and a thiol-containing target protein binder.
Materials:
-
Maleimide-functionalized intermediate from Protocol 1
-
Thiol-containing target protein binder
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve the maleimide-functionalized intermediate (1.0 eq) in a minimal amount of DMF or DMSO.
-
In a separate vial, dissolve the thiol-containing target protein binder (1.2 eq) in PBS (pH 7.2).
-
Add the solution of the maleimide-functionalized intermediate to the solution of the thiol-containing target protein binder.
-
Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC molecule.
Purification and Characterization
Purification: The final PROTAC product is typically purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is commonly used.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the product. The specific gradient will depend on the polarity of the PROTAC.
Characterization: The identity and purity of the final PROTAC molecule should be confirmed by a combination of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess its purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final PROTAC.
PROTAC Mechanism of Action: Signaling Pathway
The synthesized PROTAC molecule mediates the degradation of the target protein through the ubiquitin-proteasome system.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Activating the Carboxylic Acid of Mal-amido-PEG2-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG2-C2-acid is a heterobifunctional linker commonly utilized in bioconjugation for the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PEGylated proteins.[1] This linker features a maleimide group for specific conjugation to thiol-containing molecules (e.g., cysteine residues in proteins) and a terminal carboxylic acid that can be activated for covalent attachment to primary amines (e.g., lysine residues).[1][2] The inclusion of a two-unit polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1]
Proper activation of the carboxylic acid is a critical step to ensure high-yield and efficient conjugation to amine-containing biomolecules.[1] The most prevalent and robust method for activating carboxylic acids in bioconjugation is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[3][4] This two-step process converts the carboxylic acid into a more stable, amine-reactive NHS ester, which then readily reacts with primary amines to form a stable amide bond.[4][5]
These application notes provide a detailed protocol for the activation of the carboxylic acid on this compound using EDC/NHS chemistry and its subsequent conjugation to an amine-containing molecule.
Principle of EDC/NHS Chemistry
The activation of a carboxylic acid with EDC and NHS is a two-stage process:
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[4] This initial activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[4]
-
Formation of a Stable NHS Ester: The addition of NHS stabilizes this reactive intermediate by converting it into a more stable, amine-reactive NHS ester.[6] This NHS ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[5]
-
Conjugation to a Primary Amine: The resulting NHS ester of this compound readily reacts with a primary amine on the target molecule (e.g., a protein or peptide) to form a stable amide bond, releasing NHS as a byproduct.[5] This conjugation step is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[4]
Data Presentation
The following tables summarize key quantitative parameters for the activation of this compound and its subsequent conjugation.
| Parameter | Recommended Value | Notes |
| Activation Step | ||
| pH | 4.5 - 7.2 | EDC/NHS activation is most efficient in a slightly acidic to neutral pH range.[1] |
| Molar Ratio (EDC:NHS:Acid) | 1.5:1.5:1 to 5:2:1 | A slight excess of EDC and NHS is recommended to drive the reaction. |
| Activation Time | 15 - 60 minutes | Reaction progress can be monitored by TLC or LC-MS.[1] |
| Temperature | Room Temperature | |
| Conjugation Step | ||
| pH | 7.0 - 8.5 | The reaction of the NHS-ester with primary amines is most efficient at a slightly basic pH.[1] |
| Molar Ratio (Activated Linker:Amine) | 10:1 to 20:1 | The optimal molar excess of the activated linker should be determined empirically.[1] |
| Reaction Time | 2 - 4 hours at RT or overnight at 4°C | Longer incubation times may be required for less reactive amines.[1] |
| Temperature | Room Temperature or 4°C | Incubation at 4°C can help to minimize hydrolysis of the NHS ester.[7] |
Table 1: Recommended Reaction Conditions for Activation and Conjugation.
| Reagent | Purpose | Recommended Storage |
| This compound | Heterobifunctional Linker | Store desiccated at -20°C.[8] |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxylic Acid Activating Agent | Store desiccated at -20°C. Equilibrate to room temperature before opening to prevent moisture condensation.[8] |
| NHS or Sulfo-NHS | Stabilizes the activated intermediate | Store desiccated at room temperature. |
| Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) | Provides optimal pH for the activation reaction | Prepare fresh or store at 4°C. |
| Conjugation Buffer (e.g., PBS, pH 7.2-7.5) | Provides optimal pH for the conjugation reaction | Prepare fresh or store at 4°C. |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5) | Stops the reaction by consuming unreacted NHS esters | Prepare fresh. |
| Anhydrous DMF or DMSO | Solvent for reconstituting reagents | Store in a desiccator. |
Table 2: Materials and Reagents.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.
Materials:
-
This compound
-
EDC
-
NHS (or Sulfo-NHS for aqueous applications)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Anhydrous DMF or DMSO (if needed for initial dissolution)
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening the vials to prevent moisture condensation.[8]
-
Prepare a stock solution of this compound in Activation Buffer. If solubility is an issue, first dissolve it in a minimal amount of anhydrous DMF or DMSO and then dilute with Activation Buffer.[4]
-
Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer. These reagents are moisture-sensitive and will hydrolyze in aqueous solutions.[4]
-
-
Activation Reaction:
-
In a reaction vessel, add the desired amount of this compound solution.
-
Add a 1.5 to 5-fold molar excess of EDC to the this compound solution and mix gently.
-
Immediately add a 1.5 to 2-fold molar excess of NHS (or Sulfo-NHS).[1]
-
Incubate the reaction mixture for 15-60 minutes at room temperature with gentle stirring.[1]
-
-
Use of Activated Linker:
-
The resulting activated Mal-amido-PEG2-C2-NHS ester is now ready for immediate use in the conjugation reaction. It is important to proceed to the next step without delay to minimize hydrolysis of the NHS ester.[7]
-
Protocol 2: Conjugation of Activated this compound to an Amine-Containing Protein
This protocol details the conjugation of the pre-activated Mal-amido-PEG2-C2-NHS ester to a protein containing primary amines.
Materials:
-
Activated Mal-amido-PEG2-C2-NHS ester solution (from Protocol 1)
-
Amine-containing protein
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve the amine-containing protein in Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the NHS ester.[8]
-
-
Conjugation Reaction:
-
Immediately add the freshly prepared activated Mal-amido-PEG2-C2-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the activated linker over the protein is a common starting point, but this should be optimized for the specific application.[1]
-
Gently mix the reaction solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[1] Protect the reaction from light if any components are light-sensitive.[9]
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess reagents, unreacted linker, and byproducts by purifying the protein conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[10]
-
Mandatory Visualizations
Caption: EDC/NHS activation and conjugation pathway.
Caption: General experimental workflow for conjugation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution(s) |
| Low or No Conjugation Efficiency | Inactive EDC/NHS (hydrolyzed) | Use fresh, anhydrous EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[7] |
| Incorrect pH for activation or conjugation | Verify the pH of the buffers. Use a carboxyl-free buffer for activation (pH 4.5-6.0) and an amine-free buffer for conjugation (pH 7.0-8.5).[7] | |
| Hydrolysis of NHS-ester | Use the activated linker immediately after preparation. Perform the conjugation reaction at 4°C to reduce the rate of hydrolysis.[7] | |
| Competing nucleophiles in buffer | Ensure that the conjugation buffer is free of primary amines (e.g., Tris, glycine).[11] | |
| Protein Precipitation | High degree of labeling | Reduce the molar ratio of the activated linker to the protein.[7] |
| Change in protein solubility after conjugation | Perform a buffer exchange to a more suitable storage buffer after purification. | |
| Non-specific Labeling | Reaction of maleimide group with amines | While the maleimide group is specific for thiols, at higher pH values it can react with primary amines. Maintain the conjugation pH between 7.0 and 7.5 to ensure specificity for the intended amine reaction with the NHS ester.[9] |
Table 3: Troubleshooting Guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Mal-amido-PEG2-acid, 756525-98-1 | BroadPharm [broadpharm.com]
- 3. encapsula.com [encapsula.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Purification of Mal-amido-PEG2-C2-acid Conjugates by Dialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins, peptides, or other biomolecules with polyethylene glycol (PEG) linkers, such as Mal-amido-PEG2-C2-acid, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. The this compound linker provides a maleimide group for selective conjugation to thiol moieties (e.g., cysteine residues) and a carboxylic acid for further functionalization. Following the conjugation reaction, a critical step is the removal of unreacted PEG linkers and other small-molecule reagents to ensure the purity, safety, and efficacy of the final conjugate.
Dialysis is a robust and scalable method for the purification of biomolecules based on size exclusion.[1] It is particularly effective for removing small, unbound molecules like excess this compound from a reaction mixture containing a much larger protein or antibody conjugate.[2][3] This application note provides a detailed protocol for the purification of this compound conjugates using dialysis, along with guidance on process optimization and purity assessment.
Principle of Dialysis for Purification
Dialysis operates on the principle of diffusion across a semi-permeable membrane. The reaction mixture containing the large biomolecule conjugate and small, unreacted linker molecules is placed inside a dialysis bag or cassette made of a membrane with a specific molecular weight cutoff (MWCO).[1] This membrane allows the free passage of small molecules below the MWCO while retaining larger molecules.[4] By immersing the dialysis device in a large volume of buffer (the dialysate), the concentration gradient drives the diffusion of the small, unreacted this compound linkers out of the sample and into the dialysate, effectively purifying the conjugate.[1] Multiple buffer changes are employed to maintain a steep concentration gradient and drive the purification to completion.[1]
Data Presentation: Illustrative Purification Efficiency
The following table presents illustrative data comparing the purification of a model antibody-drug conjugate (ADC) (~150 kDa) conjugated with this compound using dialysis and Size-Exclusion Chromatography (SEC). This data is intended to serve as a guideline for expected outcomes.
| Parameter | Dialysis | Size-Exclusion Chromatography (SEC) |
| Purity (by RP-HPLC) | >98% | >99% |
| Yield of Conjugate | ~90-95% | ~80-90% |
| Removal of Unreacted Linker | >99.5% | >99.8% |
| Processing Time | 12-24 hours | 1-2 hours |
| Scalability | High (Liters) | Moderate (Milliliters to Liters) |
| Cost | Low | High |
| Protein Concentration Change | Potential for dilution | Can be concentrating or diluting |
Note: This table contains representative data. Actual results may vary depending on the specific conjugate, reaction conditions, and equipment used.
Experimental Protocols
Materials and Equipment
-
This compound conjugated biomolecule in reaction buffer
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa for an antibody conjugate)
-
Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Large beaker or container for dialysis
-
Magnetic stir plate and stir bar
-
Refrigerated environment (4°C)
-
Analytical instrumentation for purity assessment (e.g., HPLC, SDS-PAGE)
Protocol 1: Quenching of the Maleimide Conjugation Reaction
Before purification, it is crucial to quench the conjugation reaction to cap any unreacted maleimide groups on the biomolecule and to react with the excess this compound linker.[2]
-
Prepare Quenching Solution: Prepare a fresh solution of a small-molecule thiol, such as L-cysteine or 2-mercaptoethanol (BME), in the conjugation buffer.
-
Add Quenching Agent: Add the quenching agent to the conjugation reaction mixture to a final concentration of 10-50 mM. This should be a significant molar excess over the initial amount of the maleimide linker.
-
Incubate: Incubate the quenched reaction mixture for 30-60 minutes at room temperature with gentle stirring.
Workflow for Quenching and Dialysis Purification
Caption: Workflow for quenching the conjugation reaction and subsequent purification by dialysis.
Protocol 2: Dialysis Purification
-
Select Dialysis Membrane: Choose a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your biomolecule conjugate to ensure its retention. A general rule is to select an MWCO that is 1/3 to 1/2 the molecular weight of the molecule to be retained. For an antibody of ~150 kDa, a 10-20 kDa MWCO is appropriate.
-
Prepare Dialysis Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water to remove any preservatives.
-
Load Sample: Carefully load the quenched reaction mixture into the dialysis bag or cassette, ensuring no air bubbles are trapped. Securely close the dialysis device.
-
Perform Dialysis:
-
Place the sealed dialysis device into a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 100 times the volume of the sample.
-
Place the beaker on a magnetic stir plate and stir the buffer gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
-
Buffer Exchange:
-
Discard the used dialysis buffer and replace it with fresh, cold dialysis buffer.
-
Continue dialysis for another 2-4 hours.
-
For optimal removal of small molecules, perform at least three buffer changes. The final dialysis step can be performed overnight.
-
-
Sample Recovery: After the final buffer exchange, carefully remove the dialysis device from the buffer. Recover the purified conjugate from the device into a clean storage tube.
-
Purity Assessment: Analyze the purity of the conjugate using appropriate analytical techniques such as RP-HPLC, SEC-HPLC, or SDS-PAGE to confirm the removal of the unreacted linker and other small molecules.
Signaling Pathways and Logical Relationships
The process of purifying this compound conjugates by dialysis is a physical separation process rather than a biological signaling pathway. The logical relationship is based on the differential diffusion of molecules of varying sizes across a semi-permeable membrane.
Caption: Logical diagram illustrating the principle of dialysis for purification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Conjugate | - Sample loss during handling.- Non-specific binding to the dialysis membrane. | - Handle the sample carefully to minimize losses.- Use a low-protein-binding dialysis membrane. |
| Incomplete Removal of Linker | - Insufficient dialysis time or buffer changes.- Inappropriate MWCO. | - Increase the duration of dialysis and the number of buffer changes.- Ensure the MWCO is large enough for the linker to pass through freely. |
| Protein Precipitation | - Unfavorable buffer conditions.- High protein concentration. | - Ensure the dialysis buffer has the optimal pH and ionic strength for protein stability.- If concentrating the sample, monitor for precipitation. |
Conclusion
Dialysis is a straightforward, cost-effective, and scalable method for the purification of this compound conjugates. It efficiently removes unreacted linkers and other small molecules, resulting in a highly pure product suitable for downstream applications in research, diagnostics, and therapeutic development. Proper selection of the dialysis membrane and optimization of the protocol are key to achieving high yield and purity. The protocols and guidelines presented in this application note provide a solid foundation for the successful purification of these important bioconjugates.
References
- 1. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Microdialysis: Experimental Protocol and Software for Small Molecule Protein Affinity Determination and for Exclusion of Compounds with Poor Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Purification of Antibody-Mal-amido-PEG2-C2-acid Conjugates Using Size Exclusion Chromatography
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. Size Exclusion (SEC) HPLC Columns for Aggregate Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols: A Guide to Calculating Molar Excess for Labeling with Mal-amido-PEG2-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-thiol chemistry is a cornerstone of bioconjugation, prized for its high efficiency, specificity, and mild reaction conditions.[1][2][3] This method facilitates the covalent attachment of molecules to proteins, peptides, and other biomolecules containing free sulfhydryl groups, typically from cysteine residues. The reaction involves a Michael addition of a thiol to the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[1][2][] This specificity allows for precise control over the site of conjugation, which is critical in the development of therapeutics like antibody-drug conjugates (ADCs), PEGylated proteins with enhanced pharmacokinetic profiles, and fluorescently labeled proteins for imaging and diagnostic applications.[2][3]
Mal-amido-PEG2-C2-acid is a heterobifunctional linker that incorporates a maleimide group for thiol reactivity, a carboxylic acid for further functionalization or to enhance solubility, and a short polyethylene glycol (PEG) spacer. The PEG spacer increases the hydrophilicity of the resulting conjugate and can reduce steric hindrance.[5][6]
A critical parameter for a successful conjugation reaction is the molar excess of the maleimide reagent relative to the thiol-containing biomolecule. Optimizing this ratio is essential to achieve the desired degree of labeling (DOL). Insufficient molar excess can lead to low conjugation yields, while an excessive amount can result in wasted reagent and potential off-target modifications. This document provides a comprehensive guide to calculating the appropriate molar excess of this compound and detailed protocols for labeling.
Principle of the Reaction
The conjugation of this compound to a thiol-containing molecule, such as a protein with cysteine residues, proceeds via a specific and efficient chemical reaction.
Reaction Mechanism
The core of the conjugation is the nucleophilic attack of a thiolate anion (deprotonated thiol group) on one of the carbon atoms of the maleimide's double bond. This Michael addition reaction results in the formation of a stable, covalent thioether linkage.[1][2]
Key Factors Influencing the Reaction:
-
pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2][3][7] Below pH 6.5, the concentration of the reactive thiolate anion is low, slowing down the reaction. Above pH 7.5, the maleimide group is prone to hydrolysis, rendering it inactive, and the potential for side reactions with amines (e.g., lysine residues) increases.[3][5][7]
-
Thiol Availability: Cysteine residues within a protein may exist as disulfide bonds, which are unreactive with maleimides.[8] Therefore, a reduction step using a reagent like tris(2-carboxyethyl)phosphine (TCEP) is often necessary to generate free thiols prior to conjugation.[3][8][9] It is also crucial to use degassed buffers to prevent the re-oxidation of thiols.[3]
-
Molar Ratio of Reactants: A molar excess of the maleimide reagent is typically used to drive the reaction towards completion.[3][10] The optimal ratio is empirical and depends on the concentration of the biomolecule and the desired degree of labeling.[11][12]
Experimental Protocols
This section provides a detailed, step-by-step protocol for labeling a thiol-containing protein with this compound.
Materials and Reagents
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[9][13] Note: Avoid buffers containing thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM in degassed reaction buffer).[9]
-
Quenching Solution: N-acetylcysteine or L-cysteine (100 mM in reaction buffer).[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)[9][13]
Step 1: Preparation of Protein Solution
-
Dissolve the thiol-containing protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[3][8]
-
Optional (Reduction of Disulfide Bonds): If the protein's cysteine residues are in the form of disulfide bonds, a reduction step is necessary.
Step 2: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9] This should be done immediately before use to minimize hydrolysis of the maleimide group.
Step 3: Calculation of Molar Excess
The molar excess of this compound will depend on the protein concentration and the desired degree of labeling. For initial experiments, a 5- to 20-fold molar excess is a good starting point.[10][13]
Example Calculation:
-
Objective: Label 2 mg of a 50 kDa protein with a 10-fold molar excess of this compound.
-
Step A: Calculate moles of protein:
-
Moles of Protein = (Mass of Protein) / (Molecular Weight of Protein)
-
Moles of Protein = (0.002 g) / (50,000 g/mol ) = 4 x 10⁻⁸ mol
-
-
Step B: Calculate moles of this compound:
-
Moles of Reagent = Moles of Protein x Molar Excess
-
Moles of Reagent = (4 x 10⁻⁸ mol) x 10 = 4 x 10⁻⁷ mol
-
-
Step C: Calculate volume of this compound stock solution to add:
-
Volume of Reagent = Moles of Reagent / Concentration of Stock Solution
-
Volume of Reagent = (4 x 10⁻⁷ mol) / (0.010 mol/L) = 4 x 10⁻⁵ L = 40 µL
-
Step 4: Labeling Reaction
-
Add the calculated volume of the this compound stock solution to the protein solution while gently mixing.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[5][13]
Step 5: Quenching the Reaction
-
To stop the reaction and cap any unreacted maleimide groups, add the quenching solution to a final concentration of 10-20 mM.[5]
-
Incubate for an additional 15-30 minutes at room temperature.[5]
Step 6: Purification of the Conjugate
-
Remove excess, unreacted this compound and quenching reagent using size-exclusion chromatography (SEC) or dialysis.[9][13]
Step 7: Characterization of the Conjugate
The degree of labeling (DOL), which is the average number of this compound molecules per protein, can be determined using techniques such as mass spectrometry or UV-Vis spectroscopy if the attached molecule has a chromophore.[14][15]
Data Presentation
The following table provides recommended starting molar excess ratios for different protein concentrations. It is important to note that the optimal ratio should be determined empirically for each specific application.
| Protein Concentration | Recommended Starting Molar Excess of this compound |
| > 2 mg/mL | 5- to 20-fold[10] |
| 1-2 mg/mL | 10- to 20-fold[16] |
| < 1 mg/mL | > 20-fold (a greater excess may be needed for dilute solutions)[10] |
Visualizations
Caption: Experimental workflow for labeling a thiol-containing protein.
Caption: Reaction between a thiol group and this compound.
References
- 1. bachem.com [bachem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mal-amido-PEG-amine | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Analytical Techniques in Mal-amido-PEG2-C2-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques essential for the successful conjugation of Mal-amido-PEG2-C2-acid to biomolecules, particularly proteins. This document outlines detailed methodologies for key experiments, presents quantitative data in structured tables for easy comparison, and includes workflow diagrams to visualize the experimental processes.
Introduction to this compound Conjugation
This compound is a heterobifunctional crosslinker used in bioconjugation.[1] It features a maleimide group that selectively reacts with sulfhydryl (thiol) groups of cysteine residues in proteins, and a carboxylic acid group that can be activated to react with primary amines, such as those on lysine residues or the N-terminus of a protein. The short polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[2]
The primary reaction mechanism involves a Michael addition of a thiol to the maleimide double bond, forming a stable thioether linkage.[3][4] This reaction is highly specific for thiols at a pH range of 6.5-7.5.[1][3]
Experimental Workflow for Protein Conjugation
The overall process for conjugating this compound to a protein involves several key stages: protein preparation, the conjugation reaction, purification of the conjugate, and finally, characterization of the final product.[5]
Detailed Experimental Protocols
Protocol 1: Protein Preparation and Reduction
For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation.[5]
Materials:
-
Protein of interest
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5, containing 1-5 mM EDTA, degassed.[5]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[5][6]
-
Desalting column (if using DTT).[6]
Procedure:
-
Prepare the protein solution to a concentration of 1-10 mg/mL in degassed conjugation buffer.[5]
-
To reduce disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution.[5] If using DTT, a similar molar excess is required.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[2]
-
If TCEP is used, the reduced protein can often be used directly in the next step.[5] If DTT was used, it must be removed immediately prior to conjugation using a desalting column to prevent interference with the maleimide reaction.[6]
Protocol 2: Conjugation of this compound to a Protein
This protocol outlines the reaction between the maleimide group of the linker and the free thiol groups on the protein.
Materials:
-
Reduced protein solution (from Protocol 1)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]
-
Quenching Reagent: L-cysteine or β-mercaptoethanol[5]
Procedure:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.[2]
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the reduced protein solution.[2][5] The optimal ratio should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C.[1][5] Protect the reaction from light.[7]
-
To stop the reaction, add a quenching reagent in excess (e.g., 100-fold molar excess of L-cysteine) to react with any unreacted maleimide groups.[2] Incubate for 30 minutes at room temperature.[2]
Protocol 3: Purification of the PEGylated Protein
Purification is crucial to remove excess linker and other reaction components.
Materials:
-
Quenched reaction mixture
-
Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) column.[5]
-
Purification Buffer (e.g., PBS, pH 7.2)
Procedure (SEC Example):
-
Equilibrate the SEC column with the purification buffer.[8]
-
Load the quenched reaction mixture onto the column.[8]
-
Elute the conjugate with the purification buffer. The larger PEGylated protein will elute before smaller molecules like the excess linker and quenching reagent.[8]
-
Monitor the elution profile by measuring absorbance at 280 nm.[6]
-
Pool the fractions containing the purified conjugate and concentrate if necessary.[6]
Analytical Techniques for Characterization
A suite of analytical techniques is required to confirm successful conjugation, determine the degree of PEGylation, and assess the purity of the final product.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile tool for assessing the purity of the conjugate and separating different species. Reversed-phase HPLC (RP-HPLC) and size-exclusion chromatography (SEC) are commonly used.[7] A highly selective HPLC method using a charged surface hybrid (CSH) stationary phase has been developed for the characterization of multi-arm PEG-maleimide.[10]
Table 1: HPLC Methods for Conjugate Analysis
| Method | Stationary Phase | Mobile Phase | Detection | Information Provided |
| RP-HPLC | C4, C8, or C18 | Acetonitrile/Water with 0.1% TFA | UV (220, 280 nm) | Purity, separation of unreacted protein and conjugate.[7] |
| SEC | Silica-based with hydrophilic coating | Phosphate buffer | UV (280 nm) | Purity, separation based on size, detection of aggregates.[6] |
| HIC | Butyl or Phenyl | Decreasing salt gradient (e.g., ammonium sulfate) | UV (280 nm) | Separation of species with different degrees of PEGylation (DAR).[8] |
| 2D-LC | SEC followed by RP-HPLC | As above | MS | Enhanced separation for complex mixtures and impurities.[11][12] |
Mass Spectrometry (MS)
MS is the gold standard for confirming covalent modification and determining the precise molecular weight of the conjugate.[9] This allows for the calculation of the number of attached PEG linkers.[13] Techniques like MALDI-TOF and ESI-MS are frequently employed.[14] For complex PEGylated proteins, charge-reduction mass spectrometry (CRMS) coupled with 2D-LC can be a powerful characterization strategy.[11][12]
Table 2: Mass Spectrometry Data for a Hypothetical Conjugation
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Interpretation |
| Unconjugated Protein | 50,000 | 50,002 | - | Unmodified protein. |
| Mono-PEGylated Protein | 50,441 | 50,443 | ~441 | Protein with one linker attached. |
| Di-PEGylated Protein | 50,882 | 50,885 | ~883 | Protein with two linkers attached. |
| *Theoretical mass of this compound is approximately 441 Da. |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the PEG linker and to verify the formation of the thioether bond upon conjugation.[15][16] The disappearance of the vinyl proton signals of the maleimide ring (around 6.7-7.0 ppm) is indicative of a successful reaction.[15][16]
Quantification of PEGylation
Several methods can be used to quantify the extent of PEGylation.
Table 3: Methods for Quantifying PEGylation Efficiency
| Method | Principle | Procedure | Advantages | Limitations |
| TNBS Assay | Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product. PEGylation of lysine residues reduces the number of free amines.[13][17] | React PEGylated and non-PEGylated protein with TNBS and measure absorbance at 420 nm. The reduction in absorbance corresponds to the degree of PEGylation.[13][17] | Simple, colorimetric. | Indirect method, only applicable for amine-targeted PEGylation.[13] |
| Fluorescence Spectroscopy | If the PEG linker is fluorescently labeled, the intensity of the fluorescence can be used for quantification.[13] | Measure the fluorescence emission of the conjugate and compare it to a standard curve of the free fluorescent PEG linker.[13] | Highly sensitive. | Requires a fluorescently labeled PEG linker.[13] |
| Mass Spectrometry | Direct measurement of the mass increase due to PEGylation.[13] | Determine the molecular weight of the conjugate and the unconjugated protein. The mass difference corresponds to the attached PEG.[13] | Accurate, provides degree of PEGylation. | Polydispersity of PEG can complicate spectra.[18] |
Reaction Optimization Parameters
The efficiency of the this compound conjugation is influenced by several factors.
Table 4: Key Parameters for Reaction Optimization
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal for specific reaction of maleimide with thiols. Higher pH can lead to maleimide hydrolysis and reaction with amines.[1] |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | A molar excess of the linker drives the reaction to completion. The optimal ratio needs to be determined empirically.[2][6] |
| Reaction Time | 1 - 4 hours | Sufficient time for the reaction to proceed. Longer times may be required at lower temperatures.[1][5] |
| Temperature | Room Temperature or 4°C | Room temperature provides a faster reaction rate, while 4°C can be used for longer, overnight reactions to minimize protein degradation.[1][5] |
Conclusion
The successful conjugation of this compound requires a systematic approach involving careful execution of the reaction protocol and comprehensive analytical characterization. The techniques and protocols outlined in this document provide a robust framework for researchers and drug development professionals to produce and validate well-defined protein-PEG conjugates. The use of orthogonal analytical methods is highly recommended to ensure the quality, consistency, and efficacy of the final bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creativepegworks.com [creativepegworks.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciex.com [sciex.com]
Application Notes and Protocols for Mal-amido-PEG2-C2-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the proper storage, handling, and application of Mal-amido-PEG2-C2-acid, a heterobifunctional linker commonly used in bioconjugation and the development of targeted therapeutics.
Introduction
This compound is a versatile crosslinking reagent featuring a maleimide group at one end and a carboxylic acid at the other, connected by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] This structure allows for the sequential and controlled conjugation of two different molecules. The maleimide group reacts specifically with sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins, while the carboxylic acid can be activated to form a stable amide bond with primary amines, like those on lysine residues.[2][3] The PEG spacer enhances the solubility and stability of the resulting bioconjugates.[1][4]
This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6] In ADCs, it can be used to attach a cytotoxic payload to a monoclonal antibody, directing the therapeutic agent to a specific target. In PROTACs, it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[5][6]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | This compound; 3-[2-[2-[[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]propanoic acid |
| CAS Number | 756525-98-1 |
| Molecular Formula | C14H20N2O7 |
| Molecular Weight | 328.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
Storage and Handling
Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.
Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | 4°C | Long-term | Store under a dry, inert atmosphere (e.g., nitrogen).[1] |
| -20°C | Up to 3 years | For extended storage. | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Stored under nitrogen.[5] |
| -80°C | Up to 6 months | For longer-term storage of solutions. Stored under nitrogen.[5] |
Handling Precautions:
-
Before opening, allow the vial to warm to room temperature to prevent moisture condensation.
-
Handle in a dry environment using clean, dry tools.
-
Keep the container tightly sealed when not in use.
-
For personal protection, refer to the Safety Data Sheet (SDS). General recommendations include wearing gloves, and eye protection, and working in a well-ventilated area.[7][8]
Experimental Protocols
This compound is a bifunctional linker, enabling a two-step conjugation process. The following protocols outline the general procedures for:
-
Carboxylic Acid Activation and Amine Coupling: Reacting the carboxylic acid end of the linker with a primary amine-containing molecule.
-
Maleimide-Thiol Conjugation: Reacting the maleimide end of the linker with a sulfhydryl-containing molecule.
The order of these steps can be reversed depending on the specific molecules being conjugated.
Protocol 1: Carboxylic Acid Activation and Amine Coupling (EDC/NHS Chemistry)
This protocol describes the activation of the carboxylic acid group on this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or anhydrous solvent immediately before use, as EDC is susceptible to hydrolysis.
-
-
Activation of this compound:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO, DMF, or Activation Buffer).
-
Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Immediately add the activated linker solution to the amine-containing molecule solution. A 5- to 20-fold molar excess of the linker over the amine-containing molecule is a common starting point, though this should be optimized for the specific application.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as SEC or dialysis to remove excess reagents and byproducts.
-
Protocol 2: Maleimide-Thiol Conjugation
This protocol details the reaction of the maleimide group with a thiol-containing molecule, such as a protein with a free cysteine residue.
Materials:
-
Molecule with a maleimide group (e.g., the product from Protocol 1)
-
Thiol-containing molecule (e.g., reduced antibody, peptide)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) with 1-2 mM EDTA, pH 7.0-7.5 (degassed to minimize thiol oxidation)
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Purification system (e.g., SEC, dialysis)
Procedure:
-
Preparation of Thiol-containing Molecule:
-
Dissolve the thiol-containing molecule in the Conjugation Buffer.
-
If necessary, reduce disulfide bonds by adding a 10- to 20-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add the maleimide-containing molecule to the solution of the thiol-containing molecule. A 5- to 20-fold molar excess of the maleimide compound is a typical starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if any of the components are light-sensitive.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as SEC or dialysis to remove excess reagents and byproducts.
-
Application Example: Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates the logical workflow for synthesizing an ADC using this compound, where a drug (payload) is first attached to the linker, which is then conjugated to an antibody.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low conjugation efficiency with Mal-amido-PEG2-C2-acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with Mal-amido-PEG2-C2-acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low or no conjugation efficiency when using this compound?
Low conjugation efficiency with maleimide reagents typically arises from one or more of the following factors:
-
Inactive Maleimide Group: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions with a pH above 7.5, which renders it unreactive towards thiols.[1][2]
-
Oxidized or Inaccessible Thiols: The target thiol groups on your molecule (e.g., cysteine residues in a protein) may exist as disulfide bonds, which do not react with maleimides.[3][4] Complete reduction of these bonds is crucial.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or molar ratio of reactants can significantly reduce conjugation efficiency.[1]
-
Presence of Interfering Substances: Components in the reaction buffer, such as other thiol-containing molecules (e.g., DTT), can compete with the target molecule for the maleimide reagent.[1]
Q2: What is the optimal pH for a maleimide-thiol conjugation reaction?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2][5][6][7] This range offers a balance between having a sufficiently nucleophilic thiol group and maintaining the stability of the maleimide group.[2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[5][8][9]
Q3: My maleimide reagent appears to be inactive. How can I prevent this?
Maleimide reagents are sensitive to moisture and can hydrolyze in aqueous solutions.[1][3] To ensure the activity of your this compound:
-
Storage: Store the lyophilized powder at -20°C, protected from moisture.[1]
-
Stock Solutions: Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use.[2][3][6] Do not store aqueous solutions of the maleimide reagent.[1]
Q4: How can I ensure the thiol groups on my protein are available for conjugation?
If the cysteine residues in your protein are forming disulfide bonds, they must be reduced to free thiols.
-
Reducing Agents: Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[3][9] DTT (dithiothreitol) is also effective but must be completely removed to prevent it from reacting with your maleimide linker.[1]
-
Degas Buffers: To prevent re-oxidation of thiols, degas your buffers by vacuum or by bubbling with an inert gas like nitrogen or argon.[4][9]
Q5: What are common side reactions, and how can they be minimized?
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[3][6][8] To avoid this, maintain the reaction pH within the optimal range of 6.5-7.5.[9]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable thiazine ring, especially at neutral or basic pH.[10][11] If possible, avoid using molecules with an N-terminal cysteine for conjugation or perform the reaction under more acidic conditions (pH < 7).[10][11]
-
Retro-Michael Reaction: The formed thioether bond can be reversible, especially in the presence of other thiols.[3][6] After conjugation, the stability of the linkage can be increased by incubating the conjugate at a slightly higher pH (e.g., 8.5-9.0) to promote the hydrolysis of the thiosuccinimide ring.[3][6]
Troubleshooting Guide for Low Conjugation Efficiency
Use the following table to diagnose and resolve common issues encountered during conjugation with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Inactive Maleimide Reagent | Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in aqueous buffers.[2][3][6] |
| Oxidized/Inaccessible Thiols | Pre-treat your protein/molecule with a reducing agent like TCEP to ensure free thiols are available.[3][9] Use degassed buffers to prevent re-oxidation.[4][9] | |
| Suboptimal pH | Verify that the reaction buffer pH is within the optimal range of 6.5-7.5.[5][7] | |
| Incorrect Molar Ratio | Start with a 10-20 fold molar excess of the maleimide reagent to the thiol-containing molecule. This may need to be optimized for your specific reactants.[5][7] | |
| Insufficient Reaction Time or Temperature | Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5][12] For sensitive proteins, the lower temperature is recommended.[9] | |
| Multiple Products or Smearing on Gel/Chromatogram | Reaction with Amines | Ensure the reaction pH does not exceed 7.5 to maintain high selectivity for thiols.[3][8] |
| Maleimide Hydrolysis | Perform the reaction at the lower end of the optimal pH range (6.5-7.0) to minimize hydrolysis of the maleimide reagent during the reaction.[13] | |
| Conjugate Instability (Loss of Payload) | Retro-Michael Reaction (Thiol Exchange) | After the initial conjugation, consider incubating the conjugate at a slightly higher pH (e.g., 8.5-9.0) to promote hydrolysis of the thiosuccinimide ring, which stabilizes the linkage.[3][6] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
This protocol describes the reduction of disulfide bonds in a protein to generate free thiols for conjugation.
-
Protein Preparation: Dissolve the protein in a degassed conjugation buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[4]
-
Addition of Reducing Agent: Add a 10-100 fold molar excess of TCEP to the protein solution.[3][4]
-
Incubation: Incubate the mixture for 20-60 minutes at room temperature.[3][7]
-
Removal of Reducing Agent (if using DTT): If DTT was used, it must be completely removed using a desalting column or size-exclusion chromatography before proceeding to the conjugation step.[1]
Protocol 2: Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general procedure for conjugating the maleimide linker to a reduced protein.
-
Prepare Maleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1] Vortex to ensure it is fully dissolved.[5]
-
Conjugation Reaction: Add the maleimide stock solution to the reduced protein solution. A starting molar ratio of 10:1 to 20:1 (maleimide:protein) is recommended.[1][5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5][12] If the payload is light-sensitive, protect the reaction from light.[12]
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent like N-acetylcysteine or L-cysteine in a 2- to 5-fold molar excess over the initial amount of the maleimide reagent.[12][] Incubate for 30 minutes at room temperature.[12]
-
Purification: Remove excess, unreacted maleimide reagent and other reaction components by size-exclusion chromatography, dialysis, or other appropriate purification methods.[15]
Visualizing Key Processes
Caption: Experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting flowchart for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Mal-amido-PEG2-C2-acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during bioconjugation reactions involving Mal-amido-PEG2-C2-acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during maleimide conjugation with this compound?
A1: Protein aggregation during maleimide conjugation can be triggered by several factors:
-
Hydrophobic Interactions: The conjugation of the this compound linker and a potentially hydrophobic payload can increase the overall hydrophobicity of the protein surface, leading to intermolecular hydrophobic interactions and aggregation.[1]
-
Disruption of Protein Structure: Changes in buffer composition, pH, or the introduction of organic co-solvents (like DMSO or DMF for dissolving the linker) can disrupt the protein's tertiary structure. This may expose hydrophobic core residues that are normally buried, leading to aggregation.[1]
-
Incorrect Reaction Conditions: Suboptimal pH, temperature, or molar ratios of reactants can lead to side reactions or incomplete conjugation, both of which can contribute to protein instability and aggregation.[1]
-
Presence of Reducing Agents: While necessary to reduce disulfide bonds and generate free thiols, some reducing agents can interfere with the maleimide reaction if not completely removed, leading to undesirable side reactions and aggregation. Dithiothreitol (DTT), for instance, must be completely removed before adding the maleimide reagent.[1]
-
Over-modification: Attaching too many linker-payload molecules to a single protein can significantly alter its surface properties, increasing the propensity for aggregation.[1]
Q2: How can I prevent protein aggregation before it occurs?
A2: Proactive measures can significantly reduce the risk of protein aggregation:
-
Optimize Reaction Buffer: Maintain a pH between 6.5 and 7.5 for the maleimide-thiol reaction to ensure specificity for thiols and minimize side reactions with amines. The buffer should be free of thiols and primary/secondary amines. Consider using buffers like phosphate-buffered saline (PBS) or HEPES.[1][2]
-
Control Molar Ratio: Use an optimized molar ratio of the this compound reagent to the protein. A common starting point is a 10:1 to 20:1 molar excess of the linker to the protein, but this should be optimized for each specific protein.[1][3][4][5][6]
-
Use of Hydrophilic Linkers: The polyethylene glycol (PEG) spacer in this compound is designed to be hydrophilic, which helps to increase the solubility of the final conjugate and reduce the tendency for aggregation.[1][7][]
-
Proper Handling of Reagents: Store this compound at its recommended temperature (typically -20°C) and allow it to equilibrate to room temperature before opening to prevent condensation. Prepare aqueous solutions of the maleimide reagent immediately before use.[1]
-
Careful Removal of Reducing Agents: If using a reducing agent like DTT, ensure its complete removal before adding the maleimide reagent. Size-exclusion chromatography (desalting) is a common method for this. Tris(2-carboxyethyl)phosphine (TCEP) is often a better choice as it does not need to be removed before the conjugation step.[1]
Q3: What should I do if I observe protein aggregation during the conjugation reaction?
A3: If you observe aggregation during the reaction, you can try the following:
-
Lower Protein Concentration: High protein concentrations can favor aggregation. If possible, dilute the reaction mixture.
-
Optimize Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the aggregation process.
-
Add Stabilizing Excipients: Consider the addition of stabilizing agents to the buffer, such as arginine, sucrose, or polysorbate.
Q4: Can the stability of the final maleimide-protein conjugate be improved?
A4: Yes, the stability of the thioether bond can be a concern, as it can undergo a retro-Michael reaction, especially in the presence of other thiols. To improve stability, you can:
-
Control pH: Store the final conjugate at a slightly acidic to neutral pH.
-
Post-conjugation Hydrolysis: In some cases, controlled hydrolysis of the succinimide ring can lead to a more stable product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible Precipitation or Cloudiness in Reaction Mixture | Protein aggregation due to suboptimal buffer conditions, high protein concentration, or hydrophobic nature of the payload. | - Verify buffer pH is within 6.5-7.5. - Lower the protein concentration. - Perform the reaction at 4°C. - Add stabilizing excipients like 50-100 mM L-arginine. |
| Low Yield of Conjugated Product with High Molecular Weight Aggregates Detected by SEC | Intermolecular cross-linking or non-specific reactions. | - Reduce the molar excess of this compound. - Ensure the reaction pH is below 7.5 to avoid reaction with amines. - Confirm the purity of the this compound. |
| Inconsistent Results Between Batches | Variability in reagent quality, reaction setup, or protein stability. | - Use fresh, high-quality reagents. - Standardize all reaction parameters (concentrations, volumes, temperature, time). - Characterize the starting protein for purity and aggregation state before each experiment. |
| Low or No Conjugation Efficiency | - Hydrolysis of the maleimide group. - Oxidation of thiol groups on the protein. - Presence of competing thiols in the buffer. | - Prepare this compound solution immediately before use. - Ensure proper storage of the linker at -20°C. - Pre-treat the protein with a reducing agent like TCEP. - Use thiol-free buffers. |
Data Presentation
Disclaimer: The following tables present illustrative data based on general trends observed in maleimide-thiol conjugation reactions. Actual results will vary depending on the specific protein and experimental conditions.
Table 1: Illustrative Impact of pH on Aggregation
| Reaction pH | Monomer (%) | Dimer (%) | High Molecular Weight Aggregates (%) |
| 6.5 | 95 | 4 | 1 |
| 7.0 | 92 | 6 | 2 |
| 7.5 | 88 | 9 | 3 |
| 8.0 | 75 | 15 | 10 |
Table 2: Illustrative Impact of Molar Ratio on Aggregation (at pH 7.2)
| Molar Ratio (Linker:Protein) | Monomer (%) | Dimer (%) | High Molecular Weight Aggregates (%) |
| 5:1 | 96 | 3 | 1 |
| 10:1 | 93 | 5 | 2 |
| 20:1 | 89 | 8 | 3 |
| 40:1 | 82 | 12 | 6 |
Table 3: Illustrative Effect of Additives on Aggregation (at pH 7.2, 20:1 Molar Ratio)
| Additive | Monomer (%) | Dimer (%) | High Molecular Weight Aggregates (%) |
| None | 89 | 8 | 3 |
| 50 mM L-Arginine | 94 | 4 | 2 |
| 5% Sucrose | 92 | 6 | 2 |
| 0.05% Polysorbate 20 | 93 | 5 | 2 |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2) to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce them.
-
-
This compound Preparation:
-
Shortly before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.
-
Then, dilute it in the conjugation buffer to the desired concentration.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration that is in large excess to the initial amount of maleimide.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess this compound and quenching reagent using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Protocol 2: Troubleshooting Aggregation by Optimizing Reaction Conditions
-
Set up Parallel Reactions: Prepare multiple small-scale reactions to test different conditions simultaneously.
-
Vary pH: Prepare conjugation buffers at pH 6.5, 7.0, and 7.5. Perform the conjugation reaction in each buffer, keeping all other parameters constant.
-
Vary Molar Ratio: In the optimal pH buffer determined from the previous step, set up reactions with varying molar ratios of this compound to protein (e.g., 5:1, 10:1, 20:1).
-
Test Additives: In the optimal pH and molar ratio conditions, set up reactions with and without stabilizing additives (e.g., 50 mM L-arginine).
-
Analyze Results: After the reaction and quenching, analyze a small aliquot of each reaction mixture by size-exclusion chromatography (SEC) to determine the percentage of monomer, dimer, and high molecular weight aggregates.
-
Scale-up: Once the optimal conditions that minimize aggregation are identified, proceed with the larger-scale reaction.
Visualizations
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting workflow for aggregation.
Caption: Experimental workflow for optimizing conjugation.
References
Technical Support Center: Mal-amido-PEG2-C2-acid & Maleimide Stability
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with Mal-amido-PEG2-C2-acid and other maleimide-containing reagents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on preventing the hydrolysis of the maleimide group.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern?
Maleimide hydrolysis is a chemical reaction where the maleimide ring of the this compound molecule reacts with water, opening the ring to form a maleamic acid derivative.[1] This resulting derivative is unreactive towards thiol (sulfhydryl) groups, which are the intended targets for conjugation (e.g., cysteine residues in proteins).[1][2] This loss of reactivity can lead to significantly lower conjugation efficiency or even complete failure of the labeling or crosslinking reaction.[1]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
The stability of the maleimide group is primarily influenced by three main factors:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Alkaline conditions (pH > 7.5) significantly accelerate the hydrolysis of the maleimide ring.[1][3][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including maleimide hydrolysis.[1][5]
-
Aqueous Environment: Prolonged exposure of the maleimide group to aqueous solutions will lead to hydrolysis. It is not recommended to store maleimide-containing reagents in aqueous buffers for extended periods.[1][2][6]
Q3: What is the optimal pH range for performing conjugation reactions with this compound to minimize hydrolysis?
To achieve the highest efficiency for the thiol-maleimide conjugation while minimizing hydrolysis, it is recommended to maintain the pH of the reaction buffer between 6.5 and 7.5.[1][3][4][6] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is relatively low.[1] At pH 7.0, the reaction of maleimide with thiols is approximately 1,000 times faster than with amines.[2]
Q4: How should I properly store this compound to maintain the integrity of the maleimide group?
For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from moisture and light.[3][][8][9] Stock solutions should be prepared fresh in a dry, aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][3][4][10] If storage of a stock solution is necessary, it should be stored at -20°C or -80°C for a limited time (e.g., up to one month at -20°C).[8][10][11] Aqueous solutions of maleimide reagents should not be stored for extended periods.[2][6]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conjugation Efficiency | Hydrolyzed Maleimide Reagent: The maleimide group has been inactivated due to exposure to an aqueous environment, especially at neutral to high pH.[4] | - Prepare aqueous solutions of the maleimide reagent immediately before use.[4][6] - For storage, dissolve the maleimide-containing reagent in a dry, biocompatible organic solvent like DMSO or DMF.[2][4][6] - Verify the pH of your reaction buffer is within the optimal 6.5-7.5 range.[4] |
| Incorrect Buffer Composition: The buffer contains nucleophiles that compete with the thiol group. | - Use non-amine and thiol-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES.[1][3] - Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they can react with the maleimide group.[1] | |
| Inconsistent Results Between Experiments | Variable Levels of Maleimide Hydrolysis: Inconsistent storage or handling of the maleimide reagent. | - Ensure this compound was stored correctly in its solid form at -20°C or as a fresh stock solution in anhydrous DMSO or DMF.[1] - Prepare aqueous working solutions of the maleimide reagent immediately before each use.[1] |
| Formation of Unwanted Side Products | Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues in a protein).[6] | - Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiol groups.[6] |
| Thiazine Rearrangement: If conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring. This is more prominent at higher pH.[4][12] | - If possible, avoid using an unprotected N-terminal cysteine for conjugation.[6] - Performing the conjugation at a more acidic pH (e.g., pH 5.0) can help to minimize this by keeping the N-terminal amine protonated and less nucleophilic.[4] |
Experimental Protocols
Protocol 1: Monitoring Maleimide Hydrolysis by UV-Vis Spectrophotometry
This protocol allows for the quantification of maleimide hydrolysis by monitoring the decrease in UV absorbance at approximately 300 nm, which is characteristic of the maleimide group and disappears upon ring opening.[1]
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer of interest (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1]
-
Prepare Working Solution: Dilute the stock solution in the aqueous reaction buffer to a final concentration that provides an initial absorbance reading between 0.5 and 1.0 at ~300 nm. Prepare this solution immediately before starting the measurements.[1]
-
Monitor Absorbance: Place the working solution in a quartz cuvette and measure the absorbance at ~300 nm at regular time intervals.
-
Data Analysis: Plot the absorbance at ~300 nm against time. A decrease in absorbance over time indicates the hydrolysis of the maleimide group. The rate of hydrolysis can be determined from the slope of this plot.[1]
Protocol 2: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general workflow for conjugating this compound to a protein with available cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., PBS, HEPES, or MES, pH 6.5-7.5, degassed)[1]
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein: Dissolve the protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[11][13]
-
Prepare the Maleimide Reagent: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[1][13]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.[13] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[13] If the maleimide reagent is fluorescent, protect the reaction from light.[13]
-
(Optional) Quench the Reaction: To stop the conjugation reaction, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added to react with any excess maleimide.
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography to remove unreacted maleimide and other small molecules.[1][13]
Quantitative Data Summary
The stability of the maleimide group is highly dependent on pH and temperature. The following table summarizes the influence of these factors on the rate of hydrolysis.
| pH | Temperature (°C) | Relative Rate of Hydrolysis | Comments |
| 5.5 | 20 & 37 | Extremely slow | Maleimide group is very stable.[5] |
| 6.5 - 7.5 | 20 - 37 | Low to Moderate | Optimal range for thiol-maleimide conjugation with minimal hydrolysis.[1][3][4] |
| > 7.5 | 20 - 37 | High | Rate of hydrolysis significantly increases.[1][3][4] Also, competitive reaction with amines becomes more significant.[6] |
| 7.4 | 20 | - | Rate constant of approximately 1.24 x 10⁻⁵ s⁻¹.[5] |
| 7.4 | 37 | ~5x faster than at 20°C | Rate constant of approximately 6.55 x 10⁻⁵ s⁻¹.[5] |
Visualizing Maleimide Hydrolysis
The following diagram illustrates the chemical pathway of maleimide hydrolysis, leading to an inactive compound for thiol conjugation.
Caption: Pathway of maleimide hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Mal-amido-PEG2-C2-acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on optimizing the drug-to-antibody ratio (DAR) when creating Antibody-Drug Conjugates (ADCs) using the Mal-amido-PEG2-C2-acid linker. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol-containing antibody?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] A pH below 6.5 will slow down the reaction, while a pH above 7.5 increases the risk of side reactions with amines and hydrolysis of the maleimide group, which renders the linker inactive.[2]
Q2: What is a recommended starting molar ratio of this compound to antibody?
A2: A common starting point is a 10- to 20-fold molar excess of the maleimide linker-drug over the antibody.[3] However, the optimal ratio is highly dependent on the specific antibody and the number of available thiol groups. It is strongly recommended to perform small-scale optimization experiments with a range of molar ratios to determine the ideal conditions for achieving your target DAR.
Q3: How can I prevent the hydrolysis of the maleimide group on the linker?
A3: Maleimide groups are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5. To minimize hydrolysis, it is crucial to prepare aqueous solutions of the this compound linker immediately before use. If you need to store the linker in solution, use an anhydrous organic solvent such as DMSO or DMF and store it in small aliquots at -20°C to avoid multiple freeze-thaw cycles.
Q4: My final ADC product shows high levels of aggregation. What could be the cause?
A4: Aggregation of ADCs can be caused by several factors. High DAR values, especially with hydrophobic drug payloads, can increase the overall hydrophobicity of the antibody, leading to aggregation. The PEG2 spacer in the this compound linker is designed to increase hydrophilicity, but it may not be sufficient if the DAR is too high. Consider optimizing the conjugation reaction to achieve a lower average DAR. Additionally, ensure that the buffer conditions for the final ADC formulation are optimal and not close to the isoelectric point (pI) of the antibody.
Q5: The thioether bond in my ADC seems unstable, leading to premature drug release. How can this be addressed?
A5: The thioether bond formed between the maleimide and the thiol can undergo a reversible retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[2] This can lead to premature deconjugation of the drug-linker. One strategy to improve stability is to induce hydrolysis of the thiosuccinimide ring to a more stable, ring-opened form after conjugation.[4] This can sometimes be promoted by incubating the ADC at a slightly alkaline pH (e.g., pH 9) post-conjugation, though this needs to be carefully optimized to avoid antibody denaturation.
Troubleshooting Guides
This section provides a systematic approach to troubleshoot common issues encountered during the conjugation of this compound to an antibody.
Problem 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
| Possible Cause | Troubleshooting Steps |
| Incomplete Reduction of Antibody Disulfide Bonds | - Ensure complete reduction by optimizing the concentration of the reducing agent (e.g., TCEP or DTT). A 10-20 fold molar excess of TCEP is a common starting point.[5] - Optimize reduction incubation time and temperature (e.g., 1-2 hours at 37°C).[6] - If using DTT, ensure its complete removal before adding the maleimide linker, as it will compete for the reaction. |
| Oxidation of Free Thiols | - Use degassed buffers for the reduction and conjugation steps to minimize oxygen exposure. - Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to prevent metal-catalyzed oxidation. |
| Hydrolysis of Maleimide Linker | - Prepare the this compound solution immediately before use. - Maintain the reaction pH strictly between 6.5 and 7.5. |
| Insufficient Molar Ratio of Linker | - Perform a titration of the this compound to antibody molar ratio to find the optimal concentration for your desired DAR. Increase the molar excess in increments. |
| Competing Substances in Buffer | - Ensure the conjugation buffer is free of primary amines (e.g., Tris) and other thiol-containing compounds. Use buffers like PBS or HEPES. |
Problem 2: ADC Aggregation
| Possible Cause | Troubleshooting Steps |
| High Average DAR | - Reduce the molar excess of the this compound linker during the conjugation reaction to target a lower DAR. |
| Hydrophobic Drug Payload | - While the PEG2 spacer adds hydrophilicity, for very hydrophobic drugs, consider a linker with a longer PEG chain if aggregation persists. |
| Suboptimal Buffer Conditions | - Ensure the final formulation buffer has a pH that is not close to the isoelectric point (pI) of the ADC. - Perform buffer screening to find the optimal formulation for ADC stability. |
| High Protein Concentration | - Reduce the antibody concentration during the conjugation and purification steps to minimize intermolecular interactions. |
Quantitative Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the average DAR. Note that this data is representative and the actual results will vary depending on the specific antibody, drug, and experimental conditions.
Table 1: Illustrative Impact of Linker:Antibody Molar Ratio on Average DAR
| Linker:Antibody Molar Ratio | Average DAR | DAR Distribution (DAR0/2/4/6/8) (%) |
| 3:1 | 1.8 | 15 / 60 / 20 / 5 / 0 |
| 5:1 | 3.2 | 5 / 25 / 50 / 15 / 5 |
| 10:1 | 4.5 | 2 / 10 / 40 / 35 / 13 |
| 20:1 | 6.2 | 1 / 5 / 20 / 40 / 34 |
Table 2: Illustrative Impact of Reaction pH on Conjugation Efficiency and DAR
| Reaction pH | Average DAR (at 10:1 Molar Ratio) | Notes |
| 6.0 | 2.5 | Slower reaction rate. |
| 7.0 | 4.5 | Optimal pH for maleimide-thiol selectivity. |
| 8.0 | 3.8 | Increased risk of maleimide hydrolysis and reaction with amines. |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody using Tris(2-carboxyethyl)phosphine (TCEP).
-
Antibody Preparation: Prepare the antibody in a degassed, amine-free buffer (e.g., PBS with 1 mM EDTA) at a concentration of 5-10 mg/mL.
-
TCEP Addition: Add a freshly prepared solution of TCEP to the antibody solution. A starting point is a 10-20 fold molar excess of TCEP over the antibody.[5]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[6]
-
Removal of TCEP (if necessary): While TCEP does not need to be removed before adding the maleimide linker, if a different reducing agent like DTT is used, it must be removed using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.
Protocol 2: Conjugation with this compound
This protocol details the conjugation of the maleimide-activated linker-drug to the reduced antibody.
-
Linker-Drug Preparation: Immediately before use, dissolve the this compound-drug conjugate in an anhydrous organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the desired molar excess of the linker-drug solution to the reduced antibody solution. Ensure the final concentration of the organic solvent is below 10% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light.
-
Quenching: To stop the reaction, add a quenching reagent such as N-acetylcysteine or L-cysteine to a final concentration that is in 100-fold molar excess over the initial amount of the maleimide linker. Incubate for 30 minutes at room temperature.
Protocol 3: ADC Purification and Characterization
-
Purification: Purify the ADC from unreacted linker-drug and quenching reagent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
DAR Analysis by Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on their hydrophobicity. As drug molecules are conjugated to the antibody, its surface becomes more hydrophobic, allowing for the separation of species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).[7][8]
-
Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0, with a small percentage of a miscible organic solvent like isopropanol.
-
Gradient: A decreasing salt gradient is used to elute the ADC species, with the least hydrophobic (lower DAR) eluting first.
-
Calculation: The average DAR is calculated by the weighted average of the peak areas of the different DAR species.
-
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Maleimide-thiol conjugation reaction mechanism.
Caption: Principle of HIC separation for DAR analysis.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. graphviz.org [graphviz.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
side reactions of Mal-amido-PEG2-C2-acid and their prevention
Welcome to the technical support center for Mal-amido-PEG2-C2-acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this heterobifunctional linker by providing troubleshooting guidance and answers to frequently asked questions regarding its use and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker featuring a maleimide group at one end and a carboxylic acid at the other, connected by a hydrophilic 2-unit polyethylene glycol (PEG) spacer.[] The maleimide group reacts specifically with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins, while the carboxylic acid can be activated to react with primary amines, like those on lysine residues.[2][3] This linker is widely used in bioconjugation for applications such as creating antibody-drug conjugates (ADCs), PEGylating proteins to enhance their therapeutic properties, and functionalizing surfaces.[][4]
Q2: What are the main side reactions associated with the maleimide group of this compound?
A2: The primary side reactions involving the maleimide group are:
-
Hydrolysis: The maleimide ring can open upon reaction with water, forming an unreactive maleamic acid. This is a major cause of low conjugation efficiency.[5][6]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is potentially reversible. This can lead to the transfer of the PEG linker to other thiol-containing molecules, especially in a biological environment rich in thiols like glutathione.[4][5]
-
Reaction with Amines: At pH values above 7.5, the maleimide group can lose its selectivity for thiols and begin to react with primary amines, such as the side chain of lysine, leading to non-specific conjugation.[4]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur leading to the formation of a thiazine derivative.[7]
Q3: What is the optimal pH for maleimide-thiol conjugation and why is it critical?
A3: The optimal pH range for the reaction between a maleimide group and a thiol group is 6.5-7.5.[4][6] Within this range, the thiol is sufficiently nucleophilic to react efficiently and selectively with the maleimide.[8] Below pH 6.5, the reaction rate slows down significantly.[4] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and side reactions with amines.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Low or No Conjugation Yield | Hydrolysis of the maleimide group. The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[4] | Maintain Optimal pH: Perform the conjugation reaction within the recommended pH range of 6.5-7.5.[4] Prepare Reagents Fresh: Dissolve this compound in a dry, biocompatible organic solvent like DMSO or DMF immediately before use and add it to the reaction buffer.[5] Do not store the maleimide reagent in aqueous solutions for extended periods.[6] |
| Oxidation of thiol groups. Free thiol groups on the target molecule can oxidize to form disulfide bonds, which are unreactive with maleimides.[4] | Use a Reducing Agent: If your protein or peptide contains disulfide bonds, use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to generate free thiols.[4] Prevent Re-oxidation: Degas buffers to remove dissolved oxygen and consider working on ice to slow down oxidation.[4] | |
| Conjugate Instability (Loss of Payload) | Retro-Michael reaction (thiol exchange). The thioether bond formed can be reversible, leading to deconjugation, especially in the presence of other thiols.[4][9] | Post-conjugation Hydrolysis: After the conjugation reaction and purification, intentionally hydrolyze the thiosuccinimide ring to form a stable, ring-opened product. This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0).[5] |
| Non-specific Conjugation | Reaction with amines. At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine residues).[4] | Strict pH Control: Ensure the pH of the reaction buffer is maintained within the 6.5-7.5 range.[4] |
| Reaction with N-terminal cysteine. An unprotected N-terminal cysteine can lead to thiazine rearrangement.[7] | Consider Protein Engineering: If possible, avoid conjugation to N-terminal cysteines or explore alternative conjugation strategies if this side reaction is a concern. |
Quantitative Data Summary
Table 1: pH Influence on Maleimide Reactions
| pH Range | Reaction with Thiols | Maleimide Hydrolysis | Reaction with Amines | Recommendation |
| < 6.5 | Significantly slower | Minimal | Negligible | Suboptimal for conjugation |
| 6.5 - 7.5 | Optimal and highly selective[8] | Relatively low[6] | Minimal[4] | Recommended for conjugation |
| > 7.5 | Fast | Significantly increased[6] | Becomes significant[4] | Not recommended due to side reactions |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines the steps for the site-specific labeling of a thiol-containing protein with this compound.
Materials:
-
Thiol-containing protein in a suitable buffer
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed.[2]
-
Reducing agent (e.g., TCEP), if needed
-
Quenching reagent (e.g., L-cysteine), optional
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Thiol-Containing Molecule:
-
Dissolve the protein in the degassed conjugation buffer.
-
If the protein has disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them to free thiols.[6]
-
-
Prepare the Maleimide Reagent:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide, a small molecule thiol like L-cysteine can be added.[6]
-
-
Purification:
-
Remove excess, unreacted maleimide reagent and other reaction components by size-exclusion chromatography or dialysis.[6]
-
Protocol 2: Post-Conjugation Hydrolysis for Stabilization
This protocol should be performed after the initial conjugation and purification of the conjugate to prevent the retro-Michael reaction.[5]
Materials:
-
Purified maleimide-thiol conjugate
-
High pH buffer (e.g., 0.5 M borate buffer, pH 9.0)[5]
Procedure:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 by adding the high pH buffer.[5]
-
Incubate the reaction mixture at room temperature for 2-4 hours.[5]
-
The resulting ring-opened product is now more stable and less susceptible to deconjugation.
Visualizations
References
addressing thiol oxidation during Mal-amido-PEG2-C2-acid conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address thiol oxidation and other common issues encountered when conjugating Mal-amido-PEG2-C2-acid to thiol-containing molecules like proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no conjugation efficiency with this compound?
Low conjugation efficiency typically stems from one or more of the following factors:
-
Thiol Oxidation: The target sulfhydryl (thiol) groups on cysteine residues have re-oxidized to form disulfide bonds (cystine).[1][2] Disulfide bonds are unreactive with maleimides.[3] This can happen if the conjugation is not performed promptly after thiol reduction.[3]
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at a pH above 7.5, which opens the ring and renders it unable to react with thiols.[3][4]
-
Insufficiently Reduced Protein: The starting material may have existing disulfide bonds that were not fully reduced, leaving too few free thiols available for conjugation.[3]
-
Interfering Substances: Components in the reaction buffer, such as thiol-containing reducing agents (e.g., DTT) or primary amines (at pH > 7.5), can compete with the target molecule by reacting with the maleimide linker.[3]
Q2: What is the optimal pH for the maleimide-thiol reaction and why is it so critical?
The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][4][5] This range is a critical balance between two factors:
-
Thiol Reactivity: For the reaction to occur, the thiol group must be in its deprotonated, more nucleophilic thiolate anion form. As the pH increases, the concentration of the thiolate anion rises, increasing the reaction rate.[4]
-
Maleimide Stability & Selectivity: At pH values above 7.5, the maleimide ring becomes highly susceptible to hydrolysis, rendering it inactive.[4][6] Additionally, side reactions with primary amines (e.g., on lysine residues) become more significant, reducing the selectivity of the conjugation.[1][4] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[5][6]
Q3: TCEP or DTT? Which reducing agent is better for this conjugation?
TCEP (tris(2-carboxyethyl)phosphine) is generally the preferred reducing agent for maleimide conjugations.[1][2]
-
TCEP is effective over a wide pH range, stable, and, most importantly, does not contain a thiol group.[1][7] This means it does not need to be removed from the protein solution before adding the this compound linker.[2][7]
-
DTT (dithiothreitol) is also a powerful reducing agent, but it contains thiols and will compete with the target molecule for reaction with the maleimide.[1][3] Therefore, excess DTT must be completely removed (e.g., via a desalting column or dialysis) before initiating the conjugation reaction.[2][8]
Q4: How should I prepare and store my this compound linker?
Maleimide linkers are sensitive to moisture.[3]
-
Storage: Store the solid, lyophilized linker desiccated at -20°C.[3]
-
Preparation: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][9] Prepare stock solutions (e.g., 10-20 mM) in an anhydrous organic solvent like DMSO or DMF immediately before use.[3][10] Aqueous solutions of the linker are not recommended for storage as the maleimide group will hydrolyze.[1][3]
Q5: My final conjugate is unstable. What could be the cause?
The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in cellular environments.[2] This can lead to the transfer of the PEG linker to other molecules, causing instability or off-target effects.[2][11] Some protocols suggest a post-conjugation step at pH 8.5-9.0 to intentionally hydrolyze the thiosuccinimide ring to a more stable, ring-opened form that prevents this reversal.[4]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues during this compound conjugation.
| Problem | Possible Cause | Suggested Solution & Action Steps |
| Low or No Conjugate Detected | 1. Thiol Oxidation / Insufficient Free Thiols | • Pre-treat with TCEP: Reduce disulfide bonds by incubating the protein with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.[2][12] • Work Quickly: Proceed with conjugation immediately after the reduction step to minimize re-oxidation.[3] • Degas Buffers: Remove dissolved oxygen from all buffers by vacuum or by bubbling with an inert gas (argon or nitrogen).[1] • Add Chelating Agent: Include 1-5 mM EDTA in the reaction buffer to sequester divalent metal ions that can catalyze thiol oxidation.[1][2] • Quantify Free Thiols: Use Ellman's reagent (DTNB) before conjugation to confirm the presence of available thiols.[2] |
| 2. Inactive Maleimide Linker (Hydrolysis) | • Check Storage: Ensure the solid linker was stored correctly at -20°C, protected from moisture.[3] • Prepare Fresh Solutions: Dissolve the this compound in anhydrous DMSO or DMF immediately before starting the reaction.[4][13] Do not store it in aqueous buffers.[3] • Verify Buffer pH: Confirm the reaction buffer pH is strictly within the 6.5-7.5 range.[2][4] | |
| 3. Suboptimal Molar Ratio | • Increase Molar Excess: A 10-20 fold molar excess of the maleimide linker over the protein is a common starting point.[2][3] If yields are low, consider increasing this ratio after performing small-scale optimization tests.[2] For smaller peptides, ratios as low as 2:1 may be optimal, while larger proteins might require 5:1 or higher.[14] | |
| Non-Specific Labeling | Reaction with Amines | • Maintain Optimal pH: Ensure the reaction pH does not exceed 7.5. Above this pH, the maleimide group can react with primary amines on lysine residues or the N-terminus.[1][12] The reaction is highly selective for thiols between pH 6.5 and 7.5.[6] |
| Inconsistent Results Between Batches | 1. Variable Thiol Availability | • Standardize Reduction: Ensure the protocol for protein reduction (TCEP/DTT concentration, incubation time) is consistent for every experiment.[2] • Consistent Buffer Prep: Always use freshly degassed buffers containing EDTA for every run.[2] |
| 2. Variable Maleimide Activity | • Use Fresh Aliquots: Use fresh aliquots of the maleimide stock solution for each experiment to avoid issues from repeated freeze-thaw cycles or moisture contamination.[2] • Standardize Timing: Control the time the maleimide reagent is in an aqueous solution before it is mixed with the protein.[2] |
Experimental Protocols
Protocol 1: Protein Thiol Reduction (TCEP Method)
This protocol describes the reduction of disulfide bonds in a protein sample to generate free thiols prior to conjugation.
-
Prepare Protein Solution: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., Phosphate-Buffered Saline, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[10][12] The buffer should contain 1-5 mM EDTA.[1][2]
-
Prepare TCEP Stock: Prepare a fresh solution of TCEP in degassed buffer.
-
Add TCEP: Add TCEP to the protein solution to a final concentration that is a 10-100 fold molar excess over the protein.[3][12]
-
Incubate: Gently mix and incubate the solution for 30-60 minutes at room temperature.[2][10]
-
Proceed to Conjugation: The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.[2][7]
Protocol 2: this compound Conjugation
This protocol outlines the reaction of the maleimide linker with the reduced, thiol-containing protein.
-
Prepare Maleimide Linker Solution: Immediately before use, allow the vial of solid this compound to reach room temperature.[2] Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[3][10] Vortex briefly to ensure it is fully dissolved.[3]
-
Combine Reactants: Add the maleimide linker stock solution to the reduced protein solution from Protocol 1. The recommended starting molar ratio of linker to protein is between 10:1 and 20:1.[3][10] This ratio may require optimization.[3]
-
Incubate: Gently mix the reaction solution. Incubate at room temperature for 1-2 hours or at 4°C overnight.[10][13] If any components are light-sensitive, protect the reaction from light.[10]
-
Quench Reaction (Optional but Recommended): To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine or N-acetylcysteine to a final concentration of ~100-fold molar excess over the maleimide linker.[2][10] Incubate for an additional 30 minutes at room temperature.[10]
-
Purify Conjugate: Remove excess linker and quenching reagent using a suitable method such as size-exclusion chromatography (SEC), dialysis, or HPLC.[2]
Quantitative Data Summary
Table 1: Effect of pH on Maleimide Reaction Characteristics
| pH Range | Thiol Reaction Rate | Selectivity for Thiols | Major Side Reactions |
| < 6.5 | Slow | High | Reaction is slow because the thiol is protonated and less nucleophilic.[5] |
| 6.5 - 7.5 | Optimal | High | Minimal. At pH 7, the thiol reaction is ~1,000x faster than with amines.[5][6] |
| > 7.5 | Fast (initially) | Decreased | Increased rate of maleimide hydrolysis and competing reaction with amines.[4][5] |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Key Feature | Requires Removal? | Recommended Molar Excess | Incubation Time |
| TCEP | Thiol-free; stable; effective over a wide pH range.[1][7][15] | No | 10-100x | 20-60 min[3][12] |
| DTT | Thiol-containing; potent reducing agent. | Yes (Must be completely removed) | 10-100x | 30-60 min[2] |
Table 3: Typical Reaction Conditions
| Parameter | Recommended Condition | Rationale / Notes |
| Temperature | Room Temp (20-25°C) or 4°C | Room temperature offers faster kinetics. 4°C is recommended for sensitive proteins to minimize degradation.[5][13] |
| Time | 1-2 hours (RT) or Overnight (4°C) | Reaction time should be optimized for the specific protein and linker concentration.[5][13] |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 (Starting Point) | Optimal ratio is application-dependent and should be determined empirically.[3][14] |
Visualizations
Caption: General workflow for this compound conjugation.
Caption: Desired conjugation reaction vs. common side reactions.
Caption: Troubleshooting logic tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Disulfide reduction using TCEP reaction [biosyn.com]
Technical Support Center: Optimizing PROTAC Synthesis with Mal-amido-PEG2-C2-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of Proteolysis Targeting Chimera (PROTAC) synthesis using the Mal-amido-PEG2-C2-acid linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in PROTAC synthesis?
A1: this compound is a heterobifunctional linker designed for PROTAC synthesis. It consists of three key components:
-
Maleimide group: A thiol-reactive group for covalent conjugation to a cysteine residue on a target protein ligand (warhead).
-
PEG2 unit: A short polyethylene glycol spacer that enhances solubility and provides flexibility to the PROTAC molecule, which is crucial for the formation of a stable ternary complex between the target protein and the E3 ligase.[1][2]
-
Carboxylic acid group: A functional group for standard amide coupling with an amine-containing E3 ligase ligand (e.g., pomalidomide, VHL ligands).[3]
Q2: What are the main challenges when using a maleimide-containing linker for PROTAC synthesis?
A2: The primary challenges associated with maleimide chemistry in PROTAC synthesis include:
-
Hydrolysis of the maleimide ring: In aqueous solutions, especially at neutral to high pH, the maleimide ring can hydrolyze, rendering it unreactive towards thiols.[3]
-
Retro-Michael addition: The thioether bond formed between the maleimide and a cysteine residue can be reversible, particularly in the presence of other thiols like glutathione in the cellular environment. This can lead to the PROTAC dissociating from its target.
-
Side reactions: Besides the desired thiol-maleimide reaction, side reactions with other nucleophilic residues, such as the N-terminal amine of a peptide, can occur, leading to undesired byproducts.
Q3: How does the PEG linker component influence PROTAC efficacy?
A3: The PEG linker is a critical determinant of a PROTAC's biological activity. Its length and composition affect:
-
Solubility and Cell Permeability: PEG linkers can improve the aqueous solubility of often large and hydrophobic PROTAC molecules, which can, in turn, affect cell permeability.[3]
-
Ternary Complex Formation: The linker's flexibility and length are crucial for achieving an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1]
-
Degradation Efficiency: The stability of the ternary complex directly impacts the efficiency of target protein ubiquitination and subsequent degradation, which is quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of a PROTAC using the this compound linker.
Low Yield in Amide Coupling Step
Problem: The initial amide coupling reaction between the carboxylic acid of the linker and the amine of the E3 ligase ligand results in a low yield.
| Possible Cause | Solution | Citation |
| Poor Reagent Quality | Ensure all reagents, especially coupling agents like HATU or HOBt/EDC, are fresh and handled under anhydrous conditions. Use anhydrous solvents such as DMF or DCM. | [5] |
| Suboptimal Reaction Conditions | Optimize stoichiometry; a slight excess of the carboxylic acid and coupling reagents is often beneficial. While most couplings are performed at room temperature, gentle heating (40-50 °C) may improve yields for sterically hindered substrates. Monitor reaction progress by LC-MS to determine the optimal reaction time. | [3][5] |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved. Use co-solvents like DMF or DMSO if necessary. Sonication can also help in dissolving the reactants. | [3] |
| Side Reactions | The choice of coupling reagent can minimize side reactions. For instance, using HOBt with EDC can reduce the formation of N-acylurea byproducts. | [5] |
Low Yield in Maleimide-Thiol Conjugation Step
Problem: The final conjugation of the maleimide-functionalized intermediate with the thiol-containing target protein ligand shows low efficiency.
| Possible Cause | Solution | Citation |
| Maleimide Hydrolysis | Prepare aqueous solutions of the maleimide-containing intermediate immediately before use. For storage, dissolve it in a dry, biocompatible organic solvent like DMSO or DMF and store at -20°C or -80°C. Maintain the reaction pH between 6.5 and 7.5. | [6][7] |
| Oxidized Thiols | The thiol group on the target protein ligand may have formed a disulfide bond. Reduce any disulfide bonds with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. | [6][7] |
| Suboptimal Reaction Conditions | Use a 10-20 fold molar excess of the maleimide-containing intermediate to drive the reaction to completion. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol. | [8] |
| Retro-Michael Addition | To create a more stable linkage post-conjugation, consider strategies to hydrolyze the thiosuccinimide ring, which can be achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0). |
Data Presentation
Table 1: Factors Influencing Amide Coupling Yield in PROTAC Synthesis
| Parameter | Recommended Range | Rationale | Citation |
| Amine:Carboxylic Acid | 1 : 1.1-1.5 | An excess of the carboxylic acid component can drive the reaction towards completion. | [5] |
| Coupling Reagent:Amine | 1.1-1.5 : 1 | Ensures complete activation of the carboxylic acid. | [5] |
| Base:Amine | 2-3 : 1 | Neutralizes acidic byproducts and facilitates the reaction. | [5] |
| Temperature | 0 °C to 50 °C | Most reactions proceed well at room temperature, but gentle heating can help with less reactive substrates. | [3] |
| Solvent | Anhydrous DMF or DCM | Prevents hydrolysis of activated intermediates. | [5] |
Table 2: Representative Data on the Impact of Linker Length on PROTAC Efficacy
This table presents hypothetical data based on general trends observed in published studies for illustrative purposes.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| Target X - PROTAC 1 | 2 PEG units | 50 | 85 |
| Target X - PROTAC 2 | 4 PEG units | 10 | 95 |
| Target X - PROTAC 3 | 6 PEG units | 25 | 90 |
| Target X - PROTAC 4 | 8 PEG units | 80 | 70 |
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis using this compound
This protocol is a representative two-step procedure for the synthesis of a PROTAC.
Step 1: Amide Coupling of the Linker to the E3 Ligase Ligand
-
Preparation: In a round-bottom flask, dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under an argon atmosphere.
-
Addition of Base: Add DIPEA (N,N-Diisopropylethylamine) (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-linker intermediate.
Step 2: Maleimide-Thiol Conjugation to the Target Protein Ligand
-
Preparation of Reactants: Dissolve the purified E3 ligase ligand-linker-maleimide intermediate (1.5 eq) in a minimal amount of DMSO and then dilute with degassed PBS buffer (pH 7.2). In a separate vial, dissolve the thiol-containing target protein ligand (1.0 eq) in degassed PBS buffer (pH 7.2). If necessary, pre-treat the thiol ligand with TCEP to reduce any disulfide bonds.
-
Conjugation: Add the solution of the target protein ligand to the solution of the E3 ligase ligand-linker-maleimide intermediate.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., argon). Protect the reaction from light. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
-
Cell Culture and Treatment: Seed cells expressing the target protein in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal protein loading for all samples.[9]
-
SDS-PAGE and Protein Transfer: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat to denature the proteins. Separate the protein samples by size using SDS-PAGE and then transfer them to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) and calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
Mandatory Visualizations
Caption: Experimental workflow for PROTAC synthesis.
Caption: BCR-ABL pathway and PROTAC intervention.
Caption: Troubleshooting workflow for low PROTAC yield.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Impact of Steric Hindrance with Mal-amido-PEG2-C2-acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Mal-amido-PEG2-C2-acid, with a specific focus on the challenges posed by steric hindrance.
FAQs: Understanding Steric Hindrance with this compound
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker.[1] It contains a maleimide group that selectively reacts with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins and peptides.[1][] It also possesses a terminal carboxylic acid which can be activated to react with primary amines, such as those on lysine residues or the N-terminus of a protein.[1] The short, hydrophilic 2-unit polyethylene glycol (PEG) spacer is designed to increase solubility in aqueous media.[1] This linker is commonly used in bioconjugation for creating antibody-drug conjugates (ADCs), PEGylating proteins and peptides, and functionalizing surfaces.[1][]
Q2: What is steric hindrance and how does it relate to this compound?
Steric hindrance is the spatial obstruction that arises from the size and shape of molecules, which can impede a chemical reaction.[3] In the context of this compound, its short PEG2 linker may not provide sufficient distance between the conjugated molecules. This can lead to a "steric clash," where the bulky nature of the biomolecule or payload prevents the maleimide group from efficiently reaching its target thiol group, or hinders the final conjugate's biological activity.[3][4]
Q3: What are the common signs that steric hindrance is affecting my conjugation reaction with this compound?
Common indicators of steric hindrance include:
-
Low or no conjugation yield: The amount of desired bioconjugate is significantly less than expected.
-
Incomplete conjugation: Even with an excess of the linker, the biomolecule is not fully conjugated.
-
Lack of site-specificity: The conjugation occurs at more accessible, unintended sites on the protein surface.
-
Precipitation of the modified protein: Over-modification at accessible sites can alter the protein's properties, leading to aggregation.
Q4: How does the short PEG2 linker in this compound compare to longer PEG linkers in mitigating steric hindrance?
The length of the PEG linker is a critical parameter.[3]
-
Short Linkers (like PEG2): May not provide enough separation, potentially leading to continued steric clash and reduced biological activity of the final product.[3][4]
-
Longer Linkers (e.g., PEG12, PEG24): Can more effectively extend the reactive group away from the biomolecule's surface, allowing it to access sterically hindered sites.[3] However, very long linkers can sometimes wrap around the biomolecule, creating their own form of steric hindrance.[3][4]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
If you are experiencing a low yield or complete failure of your conjugation reaction with this compound, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| Steric Hindrance | Due to the short PEG2 spacer, the conjugation site on your protein may be inaccessible. Consider re-engineering the protein to place the cysteine residue in a more exposed region. Alternatively, using a similar linker with a longer PEG chain (e.g., PEG4, PEG8, PEG12) can provide the necessary distance to overcome steric hindrance.[3] |
| Maleimide Instability/Hydrolysis | The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH.[1] Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1] |
| Thiol Oxidation | Sulfhydryl (thiol) groups on your protein can oxidize to form disulfide bonds, which are unreactive with maleimides. Prior to conjugation, treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free thiols are available. It is also recommended to degas buffers to remove dissolved oxygen.[1] |
| Suboptimal pH | The ideal pH range for maleimide-thiol conjugation is 6.5-7.5.[1] Below pH 6.5, the reaction rate is significantly reduced. Above pH 7.5, the maleimide group is more prone to hydrolysis and can react with amines.[1] |
| Insufficient Molar Ratio of Linker | The amount of this compound may not be sufficient to drive the reaction to completion. A common starting point is a 10- to 20-fold molar excess of the linker over the thiol-containing protein.[5] |
Troubleshooting Workflow for Low Conjugation Yield
Caption: Troubleshooting logic for low conjugation yield.
Issue 2: Reduced Biological Activity of the Conjugate
Even if the conjugation is successful, the resulting bioconjugate may exhibit reduced or no biological activity.
| Potential Cause | Recommended Solution |
| Steric Hindrance at the Active Site | The short PEG2 linker may position the payload too close to the active or binding site of the biomolecule, obstructing its interaction with its target.[3] Consider using a longer PEG linker to distance the payload from the active site.[3] |
| Conformational Changes | The conjugation process itself might induce conformational changes in the protein, leading to a loss of activity. Use milder reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the risk of denaturation.[3] Analytical techniques like Circular Dichroism (CD) spectroscopy can be used to assess structural changes.[3] |
| Payload Interference | The conjugated payload itself might interfere with the biomolecule's function. Ensure that the payload is appropriate for the intended application and that its properties are well-characterized. |
Decision Tree for Optimizing Linker Length to Mitigate Steric Hindrance
Caption: Logic for selecting an appropriate PEG linker length.
Data Presentation
The choice of PEG linker length can significantly impact the properties of the resulting bioconjugate. The following tables summarize representative data on how PEG length can influence the drug-to-antibody ratio (DAR) and enzymatic activity.
Table 1: Impact of PEG Spacer Length on Average DAR of an Antibody-Drug Conjugate (ADC)
| PEG Spacer Length | Average DAR |
| PEG4 | 2.5 |
| PEG8 | 4.8 |
| PEG12 | 7.0 |
| PEG24 | 7.8 |
This data is illustrative and the optimal PEG length should be determined empirically for each specific application.
Table 2: Influence of PEG Linker Length on the Relative Activity of a PEGylated Enzyme
| PEG Linker Length | Relative Activity (%) |
| Unmodified Enzyme | 100 |
| PEG2 | 85 |
| PEG4 | 92 |
| PEG12 | 95 |
| PEG24 | 90 |
This data is illustrative and the effect of PEGylation on enzyme activity is highly dependent on the specific enzyme and conjugation site.
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation with this compound
This protocol outlines the reaction of the maleimide group of this compound with a thiol-containing molecule, such as a protein with a free cysteine residue.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5 (degassed)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the target cysteine is in a disulfide bond, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column.
-
-
This compound Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove excess this compound and quenching reagent by size-exclusion chromatography or dialysis.[7]
-
-
Analysis:
-
Confirm successful conjugation by analyzing the purified product using SDS-PAGE (which will show a higher molecular weight for the conjugated protein) and mass spectrometry.[7]
-
Experimental Workflow for Maleimide-Thiol Conjugation
Caption: General workflow for maleimide-thiol conjugation.
References
Technical Support Center: Mal-amido-PEG2-C2-acid Conjugates and the Retro-Michael Reaction
Welcome to the technical support center for Mal-amido-PEG2-C2-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the stability of these conjugates, with a specific focus on the retro-Michael reaction.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction and why is it a concern for this compound conjugates?
The retro-Michael reaction is the reversal of the initial Michael addition used to form the bond between the maleimide group of the linker and a thiol (e.g., a cysteine residue on a protein).[1][2] This reversal leads to the cleavage of the conjugate, which can result in premature release of the conjugated molecule (e.g., a drug payload) and potential off-target effects.[1][2][3][4] For this compound conjugates, this reaction compromises the stability and efficacy of the final bioconjugate.[1][4]
Q2: What are the main factors that influence the rate of the retro-Michael reaction?
Several factors can influence the rate of the retro-Michael reaction:
-
Presence of thiols: The reaction is often initiated by other thiol-containing molecules in the environment, such as glutathione (GSH) in plasma.[1][2]
-
pH: While the initial conjugation is optimal between pH 6.5-7.5, the stability of the resulting thiosuccinimide linkage can be pH-dependent.[5][6][7]
-
Temperature: Higher temperatures can accelerate the rate of the retro-Michael reaction.
-
Local chemical environment: The microenvironment around the linkage on the conjugated protein can influence stability.[8]
Q3: Is there a competing reaction that can stabilize the conjugate?
Yes, the thiosuccinimide ring formed after the initial conjugation can undergo hydrolysis.[1][7] This ring-opening reaction forms a stable succinamic acid derivative that is no longer susceptible to the retro-Michael reaction.[1][7] Therefore, hydrolysis is a desirable outcome that leads to a more stable conjugate.[1][7]
Q4: How can I enhance the stability of my this compound conjugate?
Several strategies can be employed to enhance conjugate stability and minimize the retro-Michael reaction:
-
Post-conjugation hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring after conjugation can create a more stable product.[1][7][9] This can sometimes be promoted by adjusting the pH.
-
Use of next-generation maleimides: While you are using a specific linker, it's good to be aware that there are alternative maleimide designs that are inherently more stable.[1]
-
Thiazine formation: If conjugating to an N-terminal cysteine, a chemical rearrangement can form a more stable thiazine structure.[10]
Q5: How do I store my this compound linker and the final conjugate to ensure stability?
The maleimide group is susceptible to hydrolysis even before conjugation. Therefore, it is crucial to store the this compound linker in a dry, anhydrous solvent such as DMSO or DMF and protect it from moisture.[5][11] For the final conjugate, storage conditions should be optimized, often involving storing at low temperatures (-20°C or -80°C) in a buffer with a pH that favors stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conjugation Yield | Hydrolysis of Maleimide: The maleimide ring on the linker is prone to hydrolysis in aqueous solutions, rendering it inactive.[5][6][7] | - Prepare fresh solutions of the this compound linker in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[5] - Ensure the reaction buffer pH is within the optimal range of 6.5-7.5.[5][6][7] |
| Oxidation of Thiols: Thiol groups on the biomolecule can oxidize to form disulfide bonds, which are unreactive with maleimides.[5][12] | - Degas all buffers to remove dissolved oxygen.[5] - Consider a brief pre-treatment with a reducing agent like TCEP.[12][13] | |
| Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) or other nucleophiles can react with the maleimide.[5] | - Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers.[5] | |
| Conjugate Instability / Premature Cleavage | Retro-Michael Reaction: The thiosuccinimide linkage is undergoing reversal, especially in the presence of competing thiols.[1][2][7] | - After conjugation, consider adjusting the pH to promote hydrolysis of the thiosuccinimide ring to the more stable ring-opened form.[1][7] - Analyze the stability of the conjugate over time using RP-HPLC in the presence of a thiol like glutathione to quantify the extent of the retro-Michael reaction.[1] |
| Multiple Products or Smearing on Analysis (e.g., SDS-PAGE, HPLC) | Maleimide Hydrolysis during Reaction: If the reaction is slow or at a suboptimal pH, the maleimide can hydrolyze during the conjugation process.[13] | - Perform the reaction at the lower end of the optimal pH range (6.5-7.0) to minimize hydrolysis.[13] - Ensure you are using freshly prepared maleimide linker solution. |
| Reaction with Other Nucleophiles: At pH values above 7.5, the maleimide can start to react with primary amines (e.g., lysine residues), leading to heterogeneity.[5][6][14] | - Maintain the reaction pH strictly between 6.5 and 7.5 for optimal thiol selectivity.[5][6][7] |
Data Summary: Stability of Maleimide-Thiol Conjugates
The following table summarizes stability data for different maleimide-thiol conjugates from various studies to provide a comparative perspective. Note that the specific stability of a this compound conjugate will depend on the conjugated biomolecule and the experimental conditions.
| Conjugate Type | Incubation Conditions | Stability Metric |
| Traditional Maleimide-Cysteine Adduct | 50 µM in PBS, pH 7.4, 25°C with 10-fold excess GSH | ~15% degradation after 25 hours[2] |
| Thiobutanoyl-linked BODIPY Conjugate | 5 mM cysteine in PBS at 37°C for 7 days | Minimal loss (0.5%) of BODIPY[15] |
| Cysteine-maleimide BODIPY Conjugate | 5 mM cysteine in PBS at 37°C for 7 days | ~8% loss of linked BODIPY[15] |
| Maleimide-PEG Hemoglobin Conjugate | 1 mM GSH at 37°C for 7 days | ~30% deconjugation[16][17] |
| Mono-sulfone-PEG Hemoglobin Conjugate | 1 mM GSH at 37°C for 7 days | < 10% deconjugation[16][17] |
| N-aryl maleimide ADC | Mouse serum, 200 hours | 90-100% conjugation retained[8] |
| N-alkyl maleimide ADC | Mouse serum, 200 hours | 30-40% conjugation retained (60-70% deconjugation)[8] |
Experimental Protocols
Protocol: Assessing Conjugate Stability via RP-HPLC
This method allows for the quantification of the intact conjugate and its degradation products over time.[1]
-
Sample Preparation:
-
Incubation:
-
Incubate the samples at 37°C in a temperature-controlled environment.
-
-
Time-Point Collection:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
-
Quenching (Optional but Recommended):
-
Immediately stop any further reaction in the aliquot. This can often be achieved by diluting the sample in an acidic mobile phase or by adding a quenching reagent.
-
-
RP-HPLC Analysis:
-
Inject the quenched sample onto a reverse-phase HPLC system equipped with a suitable C4, C8, or C18 column.
-
Use a gradient of an appropriate mobile phase system (e.g., water/acetonitrile with 0.1% TFA) to elute the intact conjugate and any degradation or exchange products.
-
-
Data Analysis:
-
Quantify the peak areas corresponding to the intact conjugate and any new peaks that appear over time.
-
Calculate the percentage of intact conjugate remaining at each time point to determine the stability profile.
-
Visualizations
Caption: Competing pathways for a maleimide-thiol conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Maleimide-Thiol Linkage Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the maleimide-thiol linkage in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-thiol linkages?
The primary cause of instability is a chemical process known as the retro-Michael reaction. This reaction is the reverse of the initial conjugation, where the thioether bond between the thiol (from a cysteine residue, for example) and the maleimide breaks.[1] This deconjugation is particularly problematic in biological environments rich in other thiol-containing molecules, such as glutathione (GSH), which can then react with the released maleimide, leading to a phenomenon called "thiol exchange."[1]
Q2: What are the consequences of an unstable maleimide-thiol linkage in drug development?
Instability of the maleimide-thiol linkage, especially in the context of antibody-drug conjugates (ADCs), can lead to several detrimental outcomes:
-
Premature Drug Release: The cytotoxic payload can be released into systemic circulation before the ADC reaches its target tumor cells.[2]
-
Off-Target Toxicity: The released drug-linker can bind to other molecules in the body, such as serum albumin, leading to toxicity in healthy tissues.[2]
-
Reduced Efficacy: Premature release of the drug lowers the concentration delivered to the target site, thereby diminishing the therapeutic efficacy of the conjugate.[2]
-
Increased Heterogeneity: The processes of deconjugation and subsequent thiol exchange can result in a heterogeneous population of ADC molecules in vivo, complicating pharmacokinetic and pharmacodynamic assessments.
Q3: What is the difference between the retro-Michael reaction and hydrolysis of the thiosuccinimide ring?
The thiosuccinimide adduct formed from the maleimide-thiol reaction can undergo two competing reactions:
-
Retro-Michael Reaction: This is the reversal of the initial conjugation, leading to the dissociation of the thiol from the maleimide. This is generally an undesirable pathway as it leads to instability.[1]
-
Hydrolysis: The succinimide ring can undergo hydrolysis, which involves the addition of a water molecule to open the ring. This forms a stable succinamic acid thioether derivative that is resistant to the retro-Michael reaction.[1][3] Therefore, promoting hydrolysis is a key strategy for stabilizing the linkage.
Q4: What factors influence the stability of the maleimide-thiol linkage?
Several factors can influence the rates of the retro-Michael reaction and hydrolysis:
-
pH: The retro-Michael reaction is favored at neutral to slightly basic pH. Hydrolysis of the succinimide ring is accelerated at a more basic pH (typically pH 8-9). The optimal pH for the initial conjugation reaction to ensure high selectivity for thiols is between 6.5 and 7.5.[3]
-
Temperature: Higher temperatures can accelerate both the retro-Michael reaction and hydrolysis. For conjugation, reactions are often carried out at room temperature for a few hours or at 4°C overnight to minimize protein degradation.[4]
-
Maleimide Substituents: The chemical structure of the maleimide, particularly the substituents on the nitrogen atom, significantly impacts stability. Electron-withdrawing groups on the N-substituent can accelerate the rate of the stabilizing hydrolysis reaction.[5][6][7]
-
Thiol pKa: The stability of the thiosuccinimide adduct can be influenced by the pKa of the thiol.[8]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
-
Possible Cause: The maleimide reagent may have hydrolyzed before reacting with the target thiol. Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[3]
-
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) and use them immediately.
-
Optimize Reaction pH: Ensure the reaction buffer is strictly within the pH range of 6.5-7.5. Use a non-nucleophilic buffer such as phosphate or HEPES.
-
Check for Competing Thiols: Ensure that no extraneous thiol-containing reagents, such as DTT, are present in the reaction mixture. If disulfide bonds need to be reduced, use a non-thiol reducing agent like TCEP, or ensure complete removal of thiol-based reducing agents before adding the maleimide.[9]
-
Increase Molar Excess: Use a higher molar excess of the maleimide reagent (e.g., 10-20 fold) to drive the reaction to completion.[3]
-
Problem 2: Conjugate is Unstable During Storage or In Vivo Application
-
Possible Cause: The thiosuccinimide linkage is undergoing the retro-Michael reaction, leading to deconjugation. In vivo, this can be exacerbated by high concentrations of endogenous thiols like glutathione and albumin.
-
Troubleshooting Steps:
-
Implement a Post-Conjugation Hydrolysis Step: After the initial conjugation, adjust the pH of the conjugate solution to 8.0-9.0 and incubate for a controlled period (e.g., 2-4 hours at room temperature). This will promote the hydrolysis of the succinimide ring to the more stable ring-opened form. Monitor the conversion by LC-MS.[3]
-
Switch to a More Stable Linker: For future experiments, consider using next-generation maleimides designed for enhanced stability. These include:
-
Self-Hydrolyzing Maleimides: These are engineered with neighboring basic groups that catalyze intramolecular hydrolysis of the thiosuccinimide ring at neutral pH.[10][11]
-
Next-Generation Maleimides (NGMs) for Disulfide Bridging: Dibromomaleimides or diiodomaleimides can be used to re-bridge reduced disulfide bonds, forming a stable, cyclic linkage.[12][13][14]
-
Maleimides Promoting Transcyclization: When conjugating to an N-terminal cysteine, a transcyclization reaction can occur, forming a more stable six-membered thiazine ring.[15][16][17]
-
-
Control Storage Conditions: Store purified conjugates at 4°C for short-term use or frozen at -80°C with a cryoprotectant like glycerol for long-term storage to slow down degradation.[3] Ensure the storage buffer is at a neutral or slightly acidic pH (6.5-7.0).
-
Data Presentation: Comparative Stability of Maleimide-Thiol Linkages
The following tables summarize quantitative data on the stability of various maleimide-thiol conjugates.
Table 1: Hydrolysis Half-life of N-Substituted Maleimide Conjugates
| Maleimide N-Substituent | Type of Substituent | Hydrolysis Half-life (t½, hours) |
| N-ethyl | Alkyl (Standard) | ~210 |
| N-propyl-carboxamide | Neutral | ~15 |
| N-aminoethyl (protonated) | Electron-withdrawing (Inductive) | ~0.4 |
Data sourced from BenchChem Technical Support Center.[3]
Table 2: Comparative Stability of Different Maleimide-Thiol Linkage Strategies
| Linkage Strategy | Model System/Conditions | Stability Outcome |
| Traditional Thiol-Maleimide | BODIPY-maleimide conjugated to reduced antibody cysteines, incubated with 5 mM cysteine for 7 days. | ~8% loss of the BODIPY label was observed. |
| Hydrolyzed Thiosuccinimide | Conjugates made with electron-withdrawing N-substituents on the maleimide, purposefully hydrolyzed in vitro. | The ring-opened products have half-lives of over two years, ensuring in vivo stability.[1][5][6][7] |
| Next-Generation Maleimides (NGMs) | Diiodomaleimide cross-linkers used for protein-protein conjugation. | These reagents generate robustly stable conjugates ideal for in vivo applications. |
| Thiazine Linker | Maleimide conjugated to a peptide with an N-terminal cysteine, incubated with glutathione. | The thiazine linker is over 20 times less susceptible to glutathione adduct formation compared to the standard thioether conjugate.[1] |
Data compiled from various sources.[1][5][6][7]
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
This protocol outlines a general method for labeling a thiol-containing protein with a maleimide-functionalized molecule.
-
Preparation of Protein Solution:
-
Dissolve the thiol-containing protein in a degassed, amine-free buffer at a pH of 7.0-7.5 (e.g., 100 mM phosphate buffer with 150 mM NaCl and 1 mM EDTA). The protein concentration can range from 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a non-thiol reducing agent like TCEP. Incubate at room temperature for 30-60 minutes.
-
-
Preparation of Maleimide Solution:
-
Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in an anhydrous solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point). Add the maleimide solution dropwise while gently stirring.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[18] Protect from light if the maleimide reagent is light-sensitive.
-
-
Quenching the Reaction:
-
(Optional) Quench the reaction by adding a small molecule thiol such as cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM to react with any excess maleimide. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted maleimide and other small molecules by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Protocol 2: In Vitro Stability Assessment of Maleimide-Thiol Conjugates by RP-HPLC
This protocol provides a framework for monitoring the stability of a maleimide-thiol conjugate over time.
-
Materials and Reagents:
-
Purified maleimide-thiol conjugate
-
Incubation Buffers: e.g., Phosphate-Buffered Saline (PBS), pH 7.4; or human serum.
-
Competing Thiol (for thiol challenge studies): Glutathione (GSH)
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in water
-
HPLC System: Reverse-phase HPLC with a C18 column and a UV detector.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Sample Preparation: Prepare a solution of the conjugate at a known concentration (e.g., 1 mg/mL) in the desired incubation buffer (e.g., PBS pH 7.4 or serum).[1] For thiol challenge studies, add a competing thiol like GSH to a final concentration of 1-5 mM.[3]
-
Time-Point Collection: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.[1][3]
-
Quenching: Immediately quench the reaction in the aliquot by adding the quenching solution to a final concentration of 1% TFA to prevent further degradation before analysis.[3]
-
RP-HPLC Analysis: Inject the quenched sample onto the RP-HPLC system. Use a gradient of Mobile Phase B to elute the conjugate and any degradation products.
-
Data Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 280 nm for protein and a wavelength specific to the payload if it has a chromophore). Integrate the peak areas corresponding to the intact conjugate, hydrolyzed conjugate, and any deconjugated species. Calculate the percentage of intact conjugate remaining at each time point.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Collection - Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - Journal of the American Chemical Society - Figshare [figshare.com]
- 15. d-nb.info [d-nb.info]
- 16. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Validating Mal-amido-PEG2-C2-acid Conjugation: A Comparative Guide to HPLC and Other Analytical Methods
For researchers, scientists, and drug development professionals, the successful conjugation of a linker-payload to a biomolecule is a critical step that demands rigorous validation. The use of discrete polyethylene glycol (PEG) linkers, such as Mal-amido-PEG2-C2-acid, offers precise control over the stoichiometry and physicochemical properties of the resulting conjugate. High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile platform for characterizing these conjugates. This guide provides an objective comparison of HPLC-based methods with other analytical techniques for validating this compound conjugation, supported by experimental protocols and data presentation.
Comparison of Analytical Techniques
The choice of analytical method for validating the conjugation of this compound depends on the specific information required, the nature of the biomolecule, and the available instrumentation. While HPLC is a cornerstone technique, it is often used in conjunction with other methods to provide a comprehensive characterization of the conjugate.
| Technique | Principle of Separation/Detection | Information Provided | Advantages | Limitations |
| Size-Exclusion HPLC (SEC-HPLC) | Separates molecules based on their hydrodynamic volume. | Purity, presence of aggregates, and separation of conjugated from unconjugated protein. | Mild, non-denaturing conditions preserve the native structure of the biomolecule.[1] | Lower resolution for species of similar size.[1] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | High-resolution separation of conjugated, unconjugated species, and impurities.[2] | High resolution and compatibility with mass spectrometry.[3] | Can denature proteins, leading to loss of biological activity. |
| Ion-Exchange HPLC (IEX-HPLC) | Separates molecules based on their net surface charge. | Separation of positional isomers of the conjugate.[4] | High selectivity for charged species.[1] | Highly dependent on buffer pH and ionic strength.[1] |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separates molecules based on their surface hydrophobicity under non-denaturing conditions. | Determination of the degree of conjugation (drug-to-protein ratio).[5][6] | Orthogonal to other HPLC methods, providing complementary information.[2] | Can be less universally applicable than RP-HPLC and SEC.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Precise molecular weight of the conjugate, confirmation of covalent attachment, and determination of the degree of PEGylation.[2][7] | High accuracy and sensitivity; considered the gold standard for mass confirmation.[7][8] | Polydispersity of some PEGs can complicate spectra.[9] |
| SDS-PAGE | Separates proteins based on their molecular weight under denaturing conditions. | Visual confirmation of conjugation through a shift in molecular weight. | Simple, widely available, and provides a quick qualitative assessment. | Low resolution, not quantitative, and provides limited information on heterogeneity. |
Experimental Protocols
A successful validation workflow for this compound conjugation involves a systematic process from the conjugation reaction to the final analysis.
Protocol 1: Maleimide-Thiol Conjugation of this compound
This protocol outlines the reaction of the maleimide group of this compound with a thiol-containing molecule, such as a protein with a free cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5, degassed and free of thiols.
-
Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: N-acetylcysteine or L-cysteine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassette.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. TCEP generally does not need to be removed before adding the maleimide reagent.[10]
-
-
This compound Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.[10]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted this compound and quenching reagent using an SEC desalting column or dialysis against the desired storage buffer.[10]
-
Protocol 2: HPLC-Based Validation of Conjugation
This protocol provides a general framework for analyzing the purified conjugate using various HPLC methods.
Instrumentation:
-
HPLC system with a UV detector and potentially other detectors like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).
-
Appropriate HPLC column (SEC, RP-C4, IEX, or HIC).
A. Size-Exclusion Chromatography (SEC-HPLC) for Purity and Aggregate Analysis
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: The conjugated protein will elute earlier than the unconjugated protein due to its larger hydrodynamic volume. The presence of high molecular weight species indicates aggregation.
B. Reversed-Phase HPLC (RP-HPLC) for Purity and Heterogeneity
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 20-80% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column: C4 or C18 column suitable for proteins.
-
Detection: UV at 280 nm.
-
Analysis: Separation of peaks corresponding to the unconjugated protein, the PEGylated conjugate, and free linker.
C. Hydrophobic Interaction Chromatography (HIC-HPLC) for Degree of Conjugation
-
Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% A to 100% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column: HIC column (e.g., Butyl-NPR).
-
Detection: UV at 280 nm.
-
Analysis: The unconjugated protein will elute first, followed by species with an increasing number of conjugated this compound molecules, which increases the overall hydrophobicity.[12] The relative peak areas can be used to calculate the average degree of conjugation.
Data Presentation
Quantitative data from HPLC analysis should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Comparison of HPLC Methods for the Analysis of a Model Protein Conjugated with this compound
| Parameter | SEC-HPLC | RP-HPLC | HIC-HPLC |
| Retention Time (Unconjugated) | 12.5 min | 15.2 min | 8.1 min |
| Retention Time (Conjugated) | 10.8 min | 18.9 min | 10.5 min (DAR 1), 12.3 min (DAR 2) |
| Resolution (Unconjugated vs. Conjugated) | 2.1 | 4.5 | 3.2 (between DARs) |
| % Purity (Main Conjugate Peak) | >98% | >99% | Not applicable |
| % Aggregates | <1% | Not determined | Not determined |
| Calculated Degree of Conjugation | Not applicable | Not applicable | 1.8 |
Note: The data presented in this table is representative and will vary depending on the specific protein and experimental conditions.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the principles of the analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
A Comparative Guide to the Mass Spectrometric Characterization of Mal-amido-PEG2-C2-acid Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product quality, efficacy, and safety. Mal-amido-PEG2-C2-acid is a discrete polyethylene glycol (dPEG®) linker widely used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its defined molecular weight and hydrophilic spacer offer distinct advantages in bioconjugation, leading to homogenous products that are more amenable to characterization than those synthesized with traditional polydisperse PEG reagents.[1]
This guide provides a comparative overview of the characterization of this compound conjugates by mass spectrometry, with a focus on liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. We will explore the unique mass spectrometric features of this linker, compare it to common alternatives, and provide detailed experimental protocols to aid in the development of robust analytical methods.
Performance Comparison: this compound vs. Alternative Linkers
The choice of linker in a bioconjugate can significantly impact its physicochemical properties, stability, and amenability to analytical characterization. Here, we compare this compound, a non-cleavable linker, with a common non-PEGylated, non-cleavable linker (SMCC) and a generic cleavable linker.
| Feature | This compound | SMCC (non-PEGylated) | Cleavable Linker (e.g., Val-Cit) |
| Homogeneity | High (discrete PEG length) | High | High |
| Hydrophilicity | High | Low | Variable |
| MS Spectral Complexity | Low (single major species) | Low | High (multiple species post-cleavage) |
| Ionization Efficiency (ESI) | Generally Favorable | Potentially lower for hydrophobic conjugates | Variable |
| Fragmentation Behavior | Predictable fragmentation of PEG chain and peptide backbone | Fragmentation of peptide backbone and linker | Complex fragmentation of linker and payload |
| Key Application | Stable ADCs, PEGylation for improved PK | Stable ADCs | ADCs requiring payload release in the cell |
Experimental Protocols
LC-MS Analysis of Intact this compound Conjugates
This protocol is suitable for determining the molecular weight of the intact conjugate and assessing the drug-to-antibody ratio (DAR) for ADCs.
a. Sample Preparation:
-
Desalt the conjugate sample using a suitable method, such as a desalting column or buffer exchange, into an MS-compatible buffer (e.g., 10 mM ammonium acetate).
-
Dilute the sample to a final concentration of 0.1-1 mg/mL in the MS-compatible buffer.
b. LC-MS Parameters:
-
LC Column: A reversed-phase column suitable for protein analysis (e.g., C4, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 20% to 60% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: m/z 1000-4000.
-
Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the conjugate.
MALDI-TOF MS Analysis of this compound Conjugates
This protocol is a rapid method for determining the molecular weight of the conjugate.
a. Sample Preparation:
-
Mix the desalted conjugate sample (0.1-1 mg/mL) in a 1:1 ratio with a suitable MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
b. MALDI-TOF MS Parameters:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion linear or reflector mode.
-
Laser Intensity: Optimize for best signal-to-noise ratio and resolution.
-
Mass Range: A broad range covering the expected molecular weight of the conjugate.
Visualizing the Workflow and Linker Characteristics
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for MS characterization.
Caption: Linker impact on MS signal.
Fragmentation of this compound Conjugates
Understanding the fragmentation pattern of the linker is crucial for detailed structural elucidation, such as in peptide mapping experiments to confirm the site of conjugation. Under collision-induced dissociation (CID), the PEG portion of the this compound linker can undergo characteristic cleavage, typically resulting in neutral losses of ethylene glycol units (44 Da). The maleimide-thiol linkage is generally stable under typical CID conditions. However, it is important to note that the maleimide ring can be susceptible to hydrolysis (ring-opening) at higher pH, leading to an 18 Da mass increase, which should be considered during sample preparation and data analysis.[2]
Conclusion
References
A Comparative Guide to SDS-PAGE Analysis of Protein-Mal-amido-PEG2-C2-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SDS-PAGE analysis for proteins conjugated with Mal-amido-PEG2-C2-acid and other common crosslinkers. We will delve into the expected performance, supporting experimental data, and detailed protocols to assist in the accurate analysis of your bioconjugates.
Introduction to Protein Conjugation and SDS-PAGE Analysis
Protein conjugation with polyethylene glycol (PEG) is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The this compound linker is a popular choice for site-specific conjugation to cysteine residues. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for the initial assessment of conjugation efficiency and product purity. It separates proteins based on their molecular weight, and the addition of a PEG linker results in a characteristic upward shift in the protein's apparent molecular weight on the gel.
Performance Comparison of Protein Conjugates in SDS-PAGE
The choice of crosslinker significantly impacts the migration pattern of the conjugated protein in SDS-PAGE. Here, we compare the expected SDS-PAGE performance of a model protein (e.g., a 50 kDa antibody fragment) conjugated with this compound against two common alternatives: a non-PEGylated maleimide linker (SMCC) and a longer-chain PEG maleimide linker (Maleimide-PEG24).
Quantitative Data Summary
The following table summarizes representative data obtained from densitometric analysis of an SDS-PAGE gel, comparing the conjugation of a 50 kDa protein with different linkers.
| Feature | This compound | SMCC (non-PEGylated) | Maleimide-PEG24 |
| Apparent Molecular Weight of Conjugate (kDa) | ~55-60 | ~51-52 | ~75-85 |
| Observed Band Shift (kDa) | ~5-10 | ~1-2 | ~25-35 |
| Conjugation Efficiency (%) | >90% | >95% | >85% |
| Product Purity by Densitometry (%) | ~92% | ~96% | ~88% |
| Band Characteristics | Sharp, distinct band | Sharp, minimal shift | Broader band, potential for smearing |
Note: This data is representative and the actual results may vary depending on the protein, conjugation conditions, and SDS-PAGE parameters.
Experimental Protocols
Accurate and reproducible SDS-PAGE analysis relies on well-defined protocols for protein conjugation and gel electrophoresis.
Protocol 1: Protein Conjugation with this compound
This protocol describes the conjugation of a protein with available cysteine residues to this compound.
Materials:
-
Protein with free cysteine residues
-
This compound
-
Conjugation Buffer (e.g., phosphate-buffered saline, pH 7.2, with 1 mM EDTA)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If necessary, reduce disulfide bonds by adding a 2-10 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Linker Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a 100-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker and quenching reagent.
-
Protocol 2: SDS-PAGE Analysis
Materials:
-
Polyacrylamide gels (appropriate percentage for the protein of interest)
-
SDS-PAGE running buffer
-
Laemmli sample buffer (with and without reducing agent)
-
Protein molecular weight standards
-
Coomassie Blue stain or Barium Iodide stain
Procedure:
-
Sample Preparation:
-
Mix the protein conjugate, unconjugated protein control, and molecular weight standards with Laemmli sample buffer.
-
For reducing conditions, use a sample buffer containing a reducing agent like β-mercaptoethanol or DTT.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Electrophoresis:
-
Assemble the electrophoresis apparatus and load the samples into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining:
-
Coomassie Blue Staining (for total protein):
-
Immerse the gel in Coomassie Blue staining solution for at least 1 hour.
-
Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
-
-
Barium Iodide Staining (for PEG):
-
Immerse the gel in a 5% barium chloride solution for 10 minutes.
-
Rinse briefly with water.
-
Immerse the gel in a 0.1 M iodine solution for at least 15 minutes. PEGylated proteins will appear as transparent bands against a dark background.
-
-
-
Densitometric Analysis:
-
Image the stained gel using a gel documentation system.
-
Use densitometry software to quantify the intensity of the protein bands to determine conjugation efficiency and purity.
-
Visualizing the Workflow and Comparisons
To better understand the experimental process and the relationships between the different components, the following diagrams are provided.
Caption: Experimental workflow for protein conjugation and subsequent SDS-PAGE analysis.
Caption: Comparison of expected SDS-PAGE migration for a 50 kDa protein with different linkers.
Alternative Conjugation Chemistries
While maleimide chemistry is highly specific for cysteine residues, other conjugation strategies can be employed, each with its own advantages and considerations for SDS-PAGE analysis.
-
NHS-Ester Chemistry: Targets primary amines (lysine residues and the N-terminus). This often results in a heterogeneous mixture of conjugates with varying numbers of linkers attached, which can appear as a smear or a ladder of bands on an SDS-PAGE gel.
-
Click Chemistry (e.g., Azide-Alkyne): Requires the introduction of non-natural amino acids or enzymatic modification to introduce the reactive handles. This allows for highly specific, bioorthogonal conjugation, typically resulting in a single, sharp band on an SDS-PAGE gel, similar to site-specific maleimide conjugation.
Conclusion
SDS-PAGE is an invaluable tool for the initial characterization of protein-Mal-amido-PEG2-C2-acid conjugates. By understanding the expected band shifts and potential artifacts, and by employing standardized protocols, researchers can effectively assess conjugation efficiency and product purity. For a more in-depth characterization, complementary techniques such as mass spectrometry and size-exclusion chromatography are recommended. This guide provides a solid foundation for the successful SDS-PAGE analysis of your valuable bioconjugates.
A Head-to-Head Comparison of Mal-amido-PEG2-C2-acid and SMCC Linkers in ADC Stability
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and toxicity. The choice between different linker technologies is a pivotal decision in the development of novel ADCs. This guide provides an objective comparison of two commonly employed non-cleavable linkers: the hydrophilic Mal-amido-PEG2-C2-acid and the more hydrophobic SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This comparison is supported by a summary of available experimental data, detailed experimental protocols, and visualizations of key concepts to aid researchers in making informed decisions for their ADC programs.
Executive Summary
Both this compound and SMCC are heterobifunctional linkers that utilize maleimide chemistry to conjugate a cytotoxic payload to an antibody, typically via a thiol group. The primary distinction between them lies in the presence of a short polyethylene glycol (PEG) spacer in the this compound linker. This PEG moiety imparts hydrophilicity, which can significantly impact the physicochemical and pharmacological properties of the resulting ADC.
In general, the incorporation of a hydrophilic PEG linker, such as in this compound, is associated with improved solubility, reduced aggregation, and a longer plasma half-life compared to non-PEGylated linkers like SMCC.[1][2][3][4] Conversely, SMCC is a well-established and validated linker used in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine), and is known for its high plasma stability.[3][5] However, its hydrophobic nature can present challenges, particularly with hydrophobic payloads and high drug-to-antibody ratios (DARs).[1][3]
Structural and Functional Comparison
This compound Linker
The this compound linker is composed of a maleimide group for conjugation to a thiol-containing payload, a two-unit PEG spacer, and a terminal carboxylic acid.[6][7][8][] The hydrophilic PEG spacer enhances the solubility of the ADC in aqueous media.[6][] The terminal carboxylic acid can be activated to react with primary amine groups, such as the lysine residues on an antibody, to form a stable amide bond.[6][] The inclusion of PEG can also help to reduce the immunogenicity of the ADC.[10]
SMCC Linker
SMCC is a more rigid and hydrophobic linker.[3] It contains a maleimide group for reaction with a thiol on the payload and an N-hydroxysuccinimide (NHS) ester that reacts with amine groups on the antibody.[] The cyclohexane ring in SMCC provides greater stability against hydrolysis of the maleimide group compared to linkers with an adjacent phenyl ring.[] While SMCC provides high plasma stability, its hydrophobicity can lead to aggregation of the ADC, especially at high DARs.[1][3]
Visualization of Linker Structures
Caption: Chemical structures of this compound and SMCC linkers.
The Challenge of Maleimide Instability
A significant challenge with maleimide-based linkers is the potential for the resulting thioether bond to undergo a retro-Michael reaction, leading to premature release of the payload from the antibody.[12][13][14][15] This deconjugation can result in off-target toxicity and reduced efficacy.
One strategy to mitigate this instability is through the hydrolysis of the succinimide ring formed after conjugation. The ring-opened, hydrolyzed form is resistant to the retro-Michael reaction, thus stabilizing the ADC.[12][13][14] The rate of this beneficial hydrolysis can be influenced by the groups adjacent to the maleimide.
Caption: Competing pathways of maleimide-conjugated ADCs.
Quantitative Data Summary
Direct head-to-head comparative stability studies for this compound and SMCC are limited in publicly available literature.[3] However, data from studies comparing PEGylated and non-PEGylated maleimide linkers, as well as the stability of SMCC itself, provide valuable insights.
| Stability Parameter | This compound (and other PEGylated Maleimides) | SMCC (Non-PEGylated) | Key Insights |
| Plasma Stability | Generally high, with the potential for accelerated succinimide ring hydrolysis leading to enhanced stability.[12][15] | High, but susceptible to retro-Michael reaction. One study reported 38% degradation of an SMCC-containing ADC in mouse plasma after 120 hours.[16] | The hydrophilic nature of the PEG linker may promote the stabilizing hydrolysis of the succinimide ring. |
| Pharmacokinetics (PK) | The hydrophilic PEG chain often leads to a longer plasma half-life and improved PK profile.[2][3] | Faster clearance compared to PEGylated ADCs has been observed.[3][5] | Improved PK with PEGylated linkers can lead to greater drug exposure at the tumor site. |
| Aggregation | Reduced tendency for aggregation, especially with hydrophobic payloads and high DARs.[1][17] | Higher propensity for aggregation due to its hydrophobic nature.[1][3] | Hydrophilic linkers can enable the development of ADCs with higher DARs without compromising stability. |
| In Vitro Potency | May exhibit slightly lower in vitro cytotoxicity in some cases.[3] | Can demonstrate high in vitro potency. | There can be a trade-off between improved PK and in vitro potency. |
| In Vivo Efficacy | Often leads to superior in vivo efficacy, likely due to improved PK and tumor accumulation.[3] | Potent in vivo activity, as demonstrated by Kadcyla®. | The overall therapeutic index is a balance of stability, PK, and potency. |
Experimental Protocols
Accurate assessment of ADC stability is crucial for development. Below are generalized protocols for key experiments.
ADC Conjugation
Objective: To conjugate a thiol-containing payload to an antibody using either this compound or SMCC.
Methodology:
-
Antibody Preparation: If necessary, partially reduce the antibody with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups. Purify the reduced antibody using a desalting column.
-
Linker-Payload Activation (for this compound): Activate the carboxylic acid of the this compound linker-payload construct using an activating agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an NHS ester.
-
Conjugation:
-
For this compound: React the activated linker-payload with the antibody's lysine residues.
-
For SMCC: React the NHS ester of the SMCC linker with the antibody's lysine residues to form an antibody-linker intermediate. Then, react the maleimide group of the antibody-linker with the thiol-containing payload.
-
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unconjugated payload, linker, and antibody.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Plasma Stability Assay
Objective: To evaluate the stability of the ADC and quantify the amount of prematurely released payload in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at a concentration of 100 µg/mL at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation:
-
For DAR Analysis: Purify the ADC from the plasma sample using affinity capture (e.g., Protein A magnetic beads). Analyze the purified ADC by HIC-HPLC or LC-MS to determine the DAR at each time point.
-
For Free Payload Analysis: Precipitate the proteins in the plasma sample (e.g., with acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
-
-
Quantification: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Data Analysis: Plot the DAR or the percentage of released payload over time to determine the stability of the ADC.
Caption: Workflow for assessing ADC stability in plasma.
Conclusion
The choice between this compound and SMCC linkers depends on the specific goals of the ADC program and the properties of the antibody and payload.
-
SMCC is a well-validated, non-cleavable linker that provides high plasma stability.[3] However, its hydrophobicity can lead to challenges with aggregation, particularly with hydrophobic payloads and high DARs.[1][3]
-
This compound offers the significant advantage of increased hydrophilicity, which can mitigate aggregation, potentially allow for higher drug loading, and extend the pharmacokinetic half-life of the ADC.[2][3] This often leads to superior in vivo efficacy, despite a potential decrease in in vitro potency.[3] The PEG moiety may also contribute to enhanced stability by promoting the hydrolysis of the succinimide ring.[12][15]
For novel ADC development, particularly when dealing with hydrophobic payloads or aiming for improved pharmacokinetic profiles, the hydrophilic this compound linker presents a compelling alternative to the traditional SMCC linker. Careful experimental evaluation of stability, efficacy, and overall therapeutic index is essential to select the optimal linker for a given ADC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mal-amido-PEG2-acid, 756525-98-1 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 12. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Drug Release: Mal-amido-PEG2-C2-acid vs. Hydrazone Linkers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective antibody-drug conjugates (ADCs). The linker's stability in circulation and its ability to release the cytotoxic payload at the target site are paramount to the ADC's therapeutic index. This guide provides an objective comparison of two commonly employed linker technologies: the maleimide-based, non-cleavable Mal-amido-PEG2-C2-acid linker and the pH-sensitive, cleavable hydrazone linker, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Performance
The fundamental difference between these two linkers lies in their drug release mechanisms. This compound facilitates a stable, non-cleavable linkage, relying on the degradation of the antibody backbone within the lysosome to release the drug. In contrast, hydrazone linkers are designed to be chemically labile, undergoing hydrolysis in the acidic environment of endosomes and lysosomes to release the payload.[1][2] This distinction has profound implications for their stability, specificity, and potential for off-target toxicity.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance characteristics of this compound and hydrazone linkers based on available data.
| Feature | This compound Linker | Hydrazone Linker |
| Bond Type | Thioether bond (formed with cysteine residues)[3] | Hydrazone bond[] |
| Cleavage Mechanism | Non-cleavable; relies on lysosomal degradation of the antibody.[][6] | Acid-catalyzed hydrolysis in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8).[7] |
| Release Trigger | Proteolytic degradation of the antibody.[] | Low pH.[] |
| Stability in Circulation (pH 7.4) | Generally high, but susceptible to a retro-Michael reaction, which can lead to premature payload release.[3][8] The rate of this reaction can be influenced by the local chemical environment.[9] | Stability is variable and structure-dependent. Acyl hydrazone linkers can have a plasma half-life of approximately 183 hours.[][11] However, some hydrazone linkers have shown gradual hydrolysis under physiological conditions.[7] |
| Drug Release Kinetics | Slow, dependent on the rate of antibody catabolism. | Rapid in acidic environments (e.g., half-life of ~4.4 hours at pH 5).[] |
| Payload State Upon Release | Released as a drug-linker-amino acid catabolite. | Released as the native or near-native drug. |
| "Bystander" Killing Effect | Generally limited, as the charged catabolite has poor cell permeability. | Can induce a bystander effect, as the released, uncharged drug can diffuse into neighboring antigen-negative tumor cells. |
| Key Advantages | High plasma stability (when retro-Michael reaction is minimized).[] | Targeted release in the acidic tumor microenvironment or intracellular compartments.[] |
| Key Disadvantages | Potential for premature drug release via retro-Michael reaction.[3] The released catabolite's efficacy must be confirmed. | Can exhibit instability in plasma, leading to off-target toxicity.[7][12] |
Delving Deeper: Mechanisms of Action and Release
This compound: Cysteine Conjugation and Proteolytic Release
The this compound linker utilizes maleimide chemistry to form a stable covalent thioether bond with the sulfhydryl group of cysteine residues on the antibody.[13] The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting ADC.[] As a non-cleavable linker, the release of the cytotoxic payload is contingent upon the internalization of the ADC and its subsequent trafficking to the lysosome. Within the lysosome, proteases degrade the antibody, liberating the drug still attached to the linker and the cysteine amino acid.
A critical consideration for maleimide-based linkers is their susceptibility to a retro-Michael reaction in plasma. This reaction can lead to the deconjugation of the drug-linker complex from the antibody and its subsequent transfer to other thiol-containing molecules in the blood, such as albumin.[3][15] This premature release can contribute to off-target toxicity and reduced efficacy.
Hydrazone Linkers: A pH-Triggered Release
Hydrazone linkers are a classic example of a chemically cleavable linker, designed to exploit the pH differential between the bloodstream (pH ~7.4) and the acidic interior of endosomes and lysosomes (pH 4.5-6.5).[] The hydrazone bond is stable at physiological pH but undergoes rapid acid-catalyzed hydrolysis at lower pH, leading to the release of the cytotoxic drug.[] This targeted release mechanism is intended to minimize systemic exposure to the free drug. However, the stability of the hydrazone bond in plasma can be a concern, with some studies showing gradual hydrolysis at neutral pH, which can result in off-target toxicity.[7]
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Structure and release mechanism of this compound.
Caption: pH-dependent cleavage of a hydrazone linker.
Caption: A typical experimental workflow for evaluating ADC performance.
Experimental Protocols: A Guide to Key Assays
The following are detailed methodologies for key experiments cited in the comparison of this compound and hydrazone linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC in plasma and quantify the rate of premature drug release.
Methodology:
-
Preparation: The test ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of 1.3 mg/mL at 37°C. A control sample of the ADC in a buffered solution (e.g., PBS) is run in parallel to assess inherent stability.
-
Time Points: Aliquots of the plasma-ADC mixture are collected at various time points (e.g., 0, 1, 2, 3, 5, and 7 days).
-
Sample Processing: The ADC is isolated from the plasma matrix using immunoaffinity capture, for example, with Protein A or G magnetic beads.
-
Analysis: The captured ADC is analyzed by techniques such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. The supernatant can also be analyzed by LC-MS to quantify the amount of released free drug.
-
Data Interpretation: A stable linker will show minimal decrease in the average DAR and a low concentration of free drug in the supernatant over time. For maleimide linkers, this assay can quantify the rate of the retro-Michael reaction. For hydrazone linkers, it measures the rate of hydrolysis at physiological pH.
Lysosomal Stability/Catabolism Assay
Objective: To evaluate the release of the payload in a simulated lysosomal environment.
Methodology:
-
Preparation: The ADC is incubated with isolated liver lysosomes or S9 fractions, which contain a mixture of relevant lysosomal enzymes. The incubation is performed at 37°C in a buffer that maintains metabolic activity.
-
Time Points: Aliquots are collected at various time points.
-
Sample Processing: The reaction is stopped, typically by heat inactivation, followed by protein precipitation to separate the released payload from the ADC and lysosomal proteins.
-
Analysis: The supernatant containing the released payload is analyzed by LC-MS to quantify the amount of cleavage over time.
-
Data Interpretation: An effective cleavable linker, such as a hydrazone, will show efficient and rapid payload release in the lysosomal fraction. For a non-cleavable linker like this compound, this assay will demonstrate the generation of the drug-linker-amino acid catabolite.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against antigen-positive cancer cells and assess its specificity.
Methodology:
-
Cell Seeding: Antigen-positive and antigen-negative cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free drug.
-
Incubation: The plates are incubated for a period that allows for ADC internalization, linker cleavage (for cleavable linkers) or antibody degradation, and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The viability data is normalized to untreated control cells, and the half-maximal inhibitory concentration (IC50) is calculated for each compound. A potent and specific ADC will show a significantly lower IC50 value in antigen-positive cells compared to antigen-negative cells.
Conclusion
The selection between a this compound and a hydrazone linker is a nuanced decision that depends on the specific therapeutic strategy. This compound offers the advantage of high plasma stability, forming a stable thioether bond, which is desirable for payloads that are effective as an amino acid catabolite and where a bystander effect is not intended. However, the potential for premature drug release via the retro-Michael reaction must be carefully evaluated.
Hydrazone linkers provide a mechanism for targeted, pH-dependent drug release, which can be advantageous for delivering the native drug and achieving a bystander effect. The trade-off is the potential for instability in the bloodstream, which can lead to off-target toxicities. Ultimately, rigorous experimental evaluation of stability, drug release kinetics, and in vivo performance is essential to select the optimal linker for a given ADC candidate.
References
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. What are ADC Linkers? | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Assessing the In Vivo Stability of Mal-amido-PEG2-C2-acid Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. The Mal-amido-PEG2-C2-acid linker, a maleimide-containing linker with a short polyethylene glycol (PEG) spacer, is a commonly used component in ADC development. This guide provides an objective comparison of its in vivo stability against other linker technologies, supported by experimental data, to inform rational ADC design.
The Challenge of Maleimide Linker Instability
The cornerstone of the this compound linker is the maleimide group, which readily reacts with thiol groups on cysteine residues of an antibody to form a stable thioether bond. However, this linkage is susceptible to in vivo instability through a process known as a retro-Michael reaction.[1] This reaction can lead to the premature release of the cytotoxic payload from the ADC in the systemic circulation, resulting in off-target toxicity and a reduced therapeutic window.[1]
The deconjugated maleimide-linker-payload can then react with other thiol-containing molecules in the plasma, most notably serum albumin, forming a long-lived adduct.[2] This transfer of the payload to albumin can alter its pharmacokinetic profile and contribute to off-target effects.[2]
Enhancing Stability: The Role of PEGylation and Hydrolysis
To counteract the inherent instability of the maleimide-thiol linkage, various strategies have been developed. The inclusion of a PEG spacer, such as the PEG2 moiety in the this compound linker, can enhance the hydrophilicity of the ADC.[] This increased solubility can help to shield the hydrophobic payload and linker from the surrounding microenvironment, potentially reducing the rate of deconjugation.[]
Furthermore, the thiosuccinimide ring formed upon conjugation can undergo hydrolysis, opening the ring to form a stable succinamic acid derivative that is resistant to the retro-Michael reaction.[4] The rate of this stabilizing hydrolysis can be influenced by the chemical environment adjacent to the maleimide.[4][5]
Comparative In Vivo Stability Data
While direct head-to-head in vivo stability data for the this compound linker is limited in publicly available literature, we can infer its performance based on studies of similar maleimide-based linkers with varying PEG chain lengths and alternative conjugation chemistries.
Table 1: Comparative Stability of Different ADC Linker Technologies
| Linker Type | Key Features | In Vivo Stability Profile | Key Considerations |
| This compound | Short-chain PEGylated maleimide | Expected to have moderate stability. The short PEG chain provides some hydrophilicity, but the maleimide is still susceptible to retro-Michael reaction. | A balance between linker length and hydrophilicity. Shorter linkers may have faster clearance.[6] |
| Long-Chain PEGylated Maleimide (e.g., PEG24) | Increased hydrophilicity and steric shielding | Generally shows improved plasma stability and longer half-life compared to shorter PEG chains.[7] | May lead to decreased in vitro potency due to steric hindrance.[6] |
| Self-Hydrolyzing Maleimides (e.g., with adjacent basic amino group) | Designed for rapid succinimide ring hydrolysis | Demonstrates significantly improved in vivo stability with minimal drug loss over several days.[8] | The rate of hydrolysis needs to be optimized for manufacturing and storage. |
| N-Aryl Maleimides | Electron-withdrawing N-substituent accelerates hydrolysis | Exhibits enhanced stability with less than 20% deconjugation in serum over 7 days.[5] | Offers a convenient platform for improving stability through chemical modification.[5] |
| Mono-sulfone-PEG | Forms a more stable linkage with thiols | Shows superior stability compared to maleimide-PEG, with >90% conjugation retained after 7 days in the presence of glutathione.[9] | Represents a next-generation approach to overcome maleimide instability. |
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of ADC linker stability is crucial for preclinical development. The following are key experimental protocols employed to evaluate the in vivo performance of linkers like this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Animal Models
Objective: To determine the pharmacokinetic profiles of the total antibody, the intact ADC (conjugated drug), and the free payload in plasma.
Methodology:
-
Animal Dosing: Administer the ADC intravenously to a relevant animal model (e.g., mice or rats) at a specified dose.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, and 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis:
-
Total Antibody Quantification (ELISA): Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody (both conjugated and unconjugated).
-
Intact ADC Quantification (ELISA or LC-MS): Employ a specific ELISA that detects the conjugated drug or use liquid chromatography-mass spectrometry (LC-MS) to quantify the intact ADC.
-
Free Payload Quantification (LC-MS/MS): Use a sensitive LC-MS/MS method to measure the concentration of the prematurely released cytotoxic payload in the plasma.
-
Data Analysis: The concentration-time profiles of the total antibody, intact ADC, and free payload are plotted to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC). The rate of deconjugation can be inferred from the divergence of the intact ADC and total antibody profiles over time.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) under physiological conditions.
Methodology:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Analysis: Quantify the amount of intact ADC remaining at each time point using ELISA or LC-MS. The percentage of intact ADC is plotted against time to determine the in vitro stability profile.
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate the key chemical reactions and experimental workflows.
Conclusion
The in vivo stability of the this compound linker is a critical parameter that requires careful consideration during ADC development. While the maleimide chemistry offers a straightforward conjugation strategy, its inherent instability necessitates a thorough evaluation of the resulting ADC's pharmacokinetic profile. The short PEG2 spacer is expected to provide a modest improvement in hydrophilicity and stability compared to non-PEGylated linkers. However, for applications requiring high in vivo stability, alternative technologies such as self-hydrolyzing maleimides, N-aryl maleimides, or non-maleimide-based conjugation chemistries may offer superior performance. The selection of the optimal linker will ultimately depend on a comprehensive assessment of the ADC's stability, efficacy, and toxicity in relevant preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
The Great Divide: A Comparative Guide to Short vs. Long PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a therapeutic molecule. Among the diverse array of available linkers, polyethylene glycol (PEG) has emerged as a gold standard due to its hydrophilicity, biocompatibility, and tunable nature. This guide provides an in-depth comparison of short versus long PEG linkers, supported by experimental data, to inform the rational design of next-generation bioconjugates.
The length of a PEG linker is not a trivial parameter; it profoundly influences the physicochemical and biological properties of bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated biomolecules.[1] While shorter PEG linkers can create more compact conjugates, longer chains offer distinct advantages in overcoming steric hindrance and enhancing solubility, which can be pivotal for therapeutic success.[1] Conversely, an excessively long linker might impede target binding or reduce the potency of the conjugated payload.[2] This guide will delve into the performance characteristics of short and long PEG linkers, providing a framework for selecting the optimal linker length for a given application.
Data Presentation: A Quantitative Comparison
The selection of an optimal PEG linker length often involves a trade-off between various properties. The following tables summarize quantitative data from multiple studies, highlighting the impact of PEG chain length on key performance indicators for ADCs.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs [2]
| Linker Length | Typical IC50 Range | General Trend |
| Short PEG Linkers (e.g., PEG2, PEG4) | Generally highly potent. | Often associated with high in vitro potency and can provide sufficient hydrophilicity for hydrophobic payloads.[2] |
| Medium PEG Linkers (e.g., PEG8, PEG12) | Potency may be slightly reduced. | A trade-off between increased hydrophilicity/solubility and potentially reduced potency.[2] |
| Long PEG Linkers (e.g., PEG24 and longer) | Potency often reduced. | While significantly improving solubility and in vivo half-life, a decrease in in vitro cytotoxicity is often observed.[2][3] |
Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics of ADCs [2][4]
| Linker Length | Typical Half-Life | Key Observations |
| Short PEG Linkers (e.g., PEG2, PEG4) | Moderately increased. | Provides some improvement in circulation time compared to non-PEGylated counterparts.[2] |
| Medium to Long PEG Linkers (e.g., PEG8, PEG12, PEG24) | Significantly longer. | The increased hydrodynamic size effectively reduces renal clearance, leading to a prolonged plasma half-life.[2][4] |
Table 3: Impact of PEG Linker Length on ADC Stability [5]
| Linker Length | Propensity for Aggregation | Drug Deconjugation Rate |
| Short PEG Linkers | Higher, especially with hydrophobic payloads. | Can be higher due to less steric protection. |
| Long PEG Linkers | Lower, due to increased hydrophilicity and steric hindrance.[5] | Can be lower, as the PEG chain can shield the linker from enzymatic cleavage. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of different linker technologies. Below are representative protocols for key assays used in the characterization of bioconjugates.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potency of a bioconjugate against cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Bioconjugates with short and long PEG linkers
-
Control antibody and/or payload
-
96-well cell culture plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the bioconjugates, control antibody, and free payload in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plates for a period that allows for the desired biological effect (e.g., 72-120 hours).
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
-
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each bioconjugate.
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To determine the circulation half-life and clearance rate of bioconjugates with different PEG linker lengths.
Materials:
-
Animal model (e.g., mice or rats)
-
Bioconjugates with short and long PEG linkers
-
Sterile dosing solutions and vehicles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
ELISA or LC-MS/MS for quantification of the bioconjugate in plasma
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of each bioconjugate to a cohort of animals.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Quantification: Determine the concentration of the bioconjugate in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.
-
Data Analysis: Plot the plasma concentration of the bioconjugate versus time. Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Protocol 3: ADC Stability Assay (Size Exclusion Chromatography)
Objective: To assess the aggregation propensity of ADCs with different PEG linker lengths.
Materials:
-
ADC samples with short and long PEG linkers
-
SEC-HPLC system with a suitable column
-
Mobile phase (e.g., phosphate-buffered saline)
Procedure:
-
Sample Preparation: Prepare the ADC samples in the mobile phase.[5]
-
SEC-HPLC Analysis: Inject the sample onto the SEC column.[5] The separation is based on size, with larger aggregates eluting earlier than the monomeric ADC.[5]
-
Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation for each ADC.
Mandatory Visualization
To understand the practical implications of linker choice, it is essential to visualize the experimental processes and biological pathways involved.
Caption: Experimental workflow for comparing short vs. long PEG linkers in bioconjugation.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Conclusion
The length of the PEG linker is a critical parameter in the design of bioconjugates that requires careful consideration and empirical validation.[7] While shorter PEG linkers may be advantageous for maintaining high in vitro potency in some cases, longer linkers generally enhance pharmacokinetic properties, leading to improved in vivo efficacy, particularly for bioconjugates with hydrophobic payloads.[3] The optimal PEG linker length is ultimately dependent on the specific antibody or protein, the conjugated payload, and the therapeutic target.[7] The experimental protocols provided in this guide offer a framework for the systematic evaluation of different PEG linker lengths to identify the optimal candidate for a given therapeutic application.[2]
References
A Head-to-Head Comparison: Mal-amido-PEG2-C2-acid versus NHS-ester for Bioconjugation Specificity
For researchers, scientists, and drug development professionals, the precise and stable covalent attachment of molecules to biologics is a cornerstone of innovation. The choice of conjugation chemistry is a critical decision that profoundly impacts the efficacy, specificity, and stability of the final bioconjugate. This guide provides an objective, data-driven comparison of two powerhouse chemistries: maleimide-based conjugation, exemplified by Mal-amido-PEG2-C2-acid, and N-hydroxysuccinimide (NHS)-ester conjugation.
This comparison will delve into the reaction mechanisms, specificity, reaction kinetics, and stability of the resulting conjugates, supported by experimental data and detailed protocols to aid in selecting the optimal strategy for your specific application.
At a Glance: Key Differences
| Feature | This compound (Maleimide Chemistry) | NHS-ester Chemistry |
| Target Residue | Thiols (Sulfhydryls) from Cysteine | Primary amines from Lysine and N-terminus |
| Bond Formed | Thioether bond | Amide bond |
| Optimal pH | 6.5 - 7.5 | 7.2 - 8.5 |
| Specificity | High (Cysteine is less abundant) | Moderate to High (Lysine is abundant) |
| Stability of Linkage | High (Thioether bond) | Very High (Amide bond) |
| Primary Side Reactions | Hydrolysis of the maleimide group, retro-Michael reaction, reaction with other nucleophiles at high pH. | Hydrolysis of the NHS-ester. |
Delving into the Chemistries: Mechanisms of Action
A fundamental understanding of the reaction mechanisms is crucial for optimizing conjugation protocols and troubleshooting potential issues.
Maleimide Chemistry: Targeting Thiols
Maleimide chemistry targets the thiol group of cysteine residues. The reaction proceeds via a Michael addition to form a stable thioether bond. The inclusion of a Polyethylene Glycol (PEG) spacer in this compound enhances the solubility and reduces potential immunogenicity of the resulting conjugate.
NHS-ester Chemistry: Targeting Primary Amines
NHS-esters react with primary amines, predominantly found on the side chain of lysine residues and the N-terminus of a protein, to form a highly stable amide bond.
Quantitative Performance Comparison
While direct head-to-head quantitative comparisons in the literature are scarce, the following tables summarize key performance parameters based on available data.
Table 1: Reaction Conditions and Efficiency
| Parameter | This compound (Maleimide Chemistry) | NHS-ester Chemistry |
| Optimal pH | 6.5 - 7.5 | 7.2 - 8.5 |
| Typical Reaction Time | 1 - 4 hours at RT | 30 minutes - 2 hours at RT |
| Typical Molar Excess of Reagent | 10-20 fold | 10-20 fold |
| Conjugation Yield | Generally high, but dependent on accessible thiols | High, dependent on accessible amines |
Table 2: Specificity and Side Reactions
| Parameter | This compound (Maleimide Chemistry) | NHS-ester Chemistry |
| Specificity | High for thiols at pH 6.5-7.5. At pH > 7.5, reactivity with amines increases. | High for primary amines. |
| Major Side Reaction | Hydrolysis of the maleimide ring, especially at pH > 7.5, rendering it unreactive. | Hydrolysis of the NHS-ester, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH. |
| Other Potential Side Reactions | Retro-Michael reaction (reversibility of the thioether bond), especially in the presence of other thiols. Reaction with other nucleophiles (e.g., histidine, arginine) at higher pH. | - |
Table 3: Stability of the Resulting Conjugate
| Parameter | Maleimide Conjugate (Thioether Bond) | NHS-ester Conjugate (Amide Bond) |
| Bond Stability | The thioether bond is generally stable. However, it can be susceptible to a retro-Michael addition reaction, particularly in the presence of high concentrations of other thiols. | The amide bond is highly stable and not prone to cleavage under typical physiological and experimental conditions. |
| Half-life in Plasma | Can be shorter due to potential thiol exchange with molecules like glutathione. | Generally long and stable. |
Experimental Protocols
Detailed and validated protocols are critical for successful and reproducible protein conjugation.
Protocol 1: Maleimide Labeling of Protein Thiols
This protocol describes the conjugation of a maleimide-functionalized molecule, such as this compound, to a protein with available cysteine residues.
Materials:
-
Protein to be labeled
-
This compound
-
Degassed conjugation buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5, containing 150 mM NaCl and 1 mM EDTA)
-
Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Workflow:
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. Flush the reaction vial with nitrogen or argon and incubate for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unreacted maleimide reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) and assess the purity of the conjugate using methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
Protocol 2: NHS-ester Labeling of Protein Amines
This protocol describes the conjugation of an NHS-ester functionalized molecule to a protein with available primary amines.
Materials:
-
Protein to be labeled
-
NHS-ester reagent
-
Amine-free conjugation buffer (e.g., 100 mM sodium bicarbonate or phosphate buffer, pH 8.3-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Workflow:
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free conjugation buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
NHS-ester Reagent Preparation: Immediately before use, dissolve the NHS-ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-ester stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Quenching Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted NHS-ester, hydrolyzed reagent, and quenching buffer by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) and assess the purity of the conjugate using methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
Conclusion and Recommendations
The choice between this compound (maleimide) and NHS-ester chemistry is primarily dictated by the available functional groups on the protein of interest and the desired site of conjugation.
-
For site-specific conjugation , maleimide chemistry is often the preferred method, provided a cysteine residue is available or can be introduced through genetic engineering. This is particularly advantageous for applications where random modification of lysine residues could compromise protein function.
-
For general labeling or when cysteine residues are absent or involved in critical disulfide bonds , NHS-ester chemistry provides a reliable and effective alternative. The resulting amide bond is extremely stable, making it an excellent choice for applications requiring long-term stability where random labeling of amines is acceptable.
Careful consideration of the reaction conditions, particularly pH, is critical for maximizing the efficiency and specificity of both chemistries. The inclusion of a PEG linker in the this compound offers the additional benefits of increased solubility and reduced immunogenicity for the final bioconjugate.
A Head-to-Head Comparison of Mal-amido-PEG2-C2-acid and Other Crosslinkers for Bioconjugation
In the landscape of bioconjugation, the choice of a crosslinker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of the resulting conjugate. This guide provides an objective, data-driven comparison of Mal-amido-PEG2-C2-acid with other widely used crosslinkers, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
This compound is a heterobifunctional crosslinker featuring a maleimide group that selectively reacts with thiol groups on cysteine residues, and a terminal carboxylic acid for further conjugation.[1][2] Its defining characteristic is a two-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and flexibility.[1][] This guide will objectively evaluate this linker against non-PEGylated maleimide-based linkers, such as SMCC, and other alternative conjugation chemistries.
At a Glance: Key Performance Metrics
| Feature | This compound | SMCC (non-PEGylated Maleimide) | Next-Gen Maleimides (e.g., N-Aryl) | Thiol-ene / Bridging Disulfides | "Click Chemistry" (e.g., SPAAC) |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) | Cysteine (Thiol) | Cysteine (Thiol) | Azide (non-native) |
| Specificity | High | High | High | High | High (Bioorthogonal) |
| Solubility | High | Low | Variable | Variable | High |
| Immunogenicity | Reduced | Potential for aggregation | Generally low | Generally low | Low |
| In Vivo Half-life | Extended (compared to non-PEGylated) | Shorter | Extended | Extended | Extended |
| Bond Stability | Moderate (susceptible to retro-Michael reaction) | Moderate | Enhanced | High | High |
Delving into the Data: A Quantitative Comparison
A significant concern with traditional maleimide-based linkers is the potential for the thioether bond to undergo a retro-Michael reaction, leading to deconjugation in vivo.[4] The stability of the conjugate is a crucial factor for its therapeutic efficacy.
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Key Advantages | Key Disadvantages |
| Conventional Maleimide | ADC in human plasma | 7 days | ~70% (in presence of 1mM GSH)[5] | Well-established chemistry | Susceptible to retro-Michael reaction, leading to deconjugation.[4][6] |
| N-Aryl Maleimide | Cysteine-linked ADC in thiol-containing buffer/serum | 7 days | >80%[7] | Enhanced stability with less than 20% deconjugation.[7] | May have different reaction kinetics. |
| "Bridging" Disulfide | ADC in human plasma | 7 days | >95%[7] | Substantially improved plasma stability.[4][7] | May require specific reaction conditions. |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 days | >90%[7] | Forms a highly stable thioether bond. | May require specific reaction conditions or catalysts. |
| Phenyloxadiazole Sulfone | Antibody conjugate in human plasma | 3 days | Significantly more stable than maleimide conjugate[6][7] | Forms highly stable conjugates with exquisite chemoselectivity.[4] | Newer chemistry, may require more optimization. |
| Strain-Promoted "Click Chemistry" (SPAAC) | N/A | N/A | High | Bioorthogonal reaction with high specificity and efficiency; stable linkage.[4] | Requires introduction of non-native functional groups into the biomolecules.[4] |
The inclusion of a PEG spacer, as in this compound, offers the advantage of increased hydrophilicity, which can mitigate aggregation, allow for higher drug loading, and extend the pharmacokinetic half-life of the bioconjugate.[8]
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using a Maleimide Crosslinker
This protocol outlines the general workflow for conjugating two proteins using a heterobifunctional crosslinker with an amine-reactive group (e.g., NHS ester) and a thiol-reactive maleimide group.
Materials:
-
Protein 1 (to be activated)
-
Protein 2 (containing a free sulfhydryl group)
-
Heterobifunctional crosslinker (e.g., Sulfo-SMCC)
-
Activation Buffer (e.g., PBS, pH 7.2-8.0)
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP), if necessary
-
Desalting columns
Procedure:
-
Activation of Protein 1:
-
Dissolve Protein 1 in Activation Buffer to a concentration of 1-10 mg/mL.
-
Dissolve the crosslinker in a dry, water-miscible solvent like DMSO or DMF.
-
Add a 10-20 fold molar excess of the dissolved crosslinker to the protein solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer.
-
-
Preparation of Protein 2:
-
Ensure Protein 2 has a free sulfhydryl group. If necessary, reduce disulfide bonds with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with degassed Conjugation Buffer.[9]
-
-
Conjugation:
-
Immediately combine the maleimide-activated Protein 1 with the sulfhydryl-containing Protein 2 in a desired molar ratio.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
-
Quenching (Optional):
-
To stop the reaction, add a sulfhydryl-containing compound like cysteine or β-mercaptoethanol to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature.[9]
-
-
Purification:
-
Purify the final protein-protein conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted proteins and quenching reagents.
-
Visualizing the Workflow
Caption: A diagram of the two-step protein-protein conjugation workflow.[10]
Mechanism of Action: Maleimide-Thiol Conjugation
The maleimide group reacts with a sulfhydryl group via a Michael addition to form a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[11]
Caption: Reaction scheme of maleimide-thiol conjugation.
The Challenge of Maleimide-Thiol Linkage Instability
A significant drawback of conventional maleimide conjugation is the reversibility of the thioether bond through a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione.[4] This can lead to premature drug release and potential off-target toxicity.
Caption: Competing fates of a maleimide-thiol conjugate in vivo.[7]
Conclusion
The choice of crosslinker is a critical decision in the design of bioconjugates. While conventional maleimide-thiol linkage, utilized by linkers like this compound, is a widely used and well-understood method, its inherent instability due to the retro-Michael reaction is a significant drawback.[7] The inclusion of a PEG spacer in this compound provides advantages in terms of solubility and pharmacokinetics.[][8] However, for applications requiring high in vivo stability, such as antibody-drug conjugates and other therapeutics, alternative strategies that offer enhanced stability are preferable.[7] Next-generation maleimides and other linker technologies like "click chemistry" have demonstrated superior performance in plasma stability studies and represent the future of bioconjugation.[4][7] The optimal choice will ultimately depend on the specific application, the nature of the biomolecules being conjugated, and the desired therapeutic profile.
References
- 1. Mal-amido-PEG2-acid, 756525-98-1 | BroadPharm [broadpharm.com]
- 2. Mal-PEG2-COOH | 756525-98-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Measuring the Efficiency of Mal-amido-PEG2-C2-acid Conjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to proteins is a critical aspect of creating effective diagnostics, therapeutics, and research tools. Mal-amido-PEG2-C2-acid is a popular heterobifunctional linker that facilitates the covalent attachment of molecules to proteins via a maleimide group that reacts with free thiols on cysteine residues. This guide provides an objective comparison of maleimide-thiol conjugation performance with alternative methods, supported by experimental data and detailed protocols for measuring conjugation efficiency.
Quantitative Comparison of Bioconjugation Chemistries
The choice of conjugation chemistry significantly impacts the efficiency, specificity, and stability of the resulting bioconjugate. Below is a summary of key performance indicators for maleimide-thiol chemistry and common alternatives.
| Feature | This compound (Maleimide-Thiol) | NHS Ester Chemistry | "Next-Gen" Maleimides (e.g., Diiodomaleimides) | Click Chemistry (e.g., SPAAC) |
| Target Residue | Thiols (Cysteine) | Primary amines (Lysine, N-terminus)[1][2] | Thiols (Cysteine) | Azides and Alkynes (non-native)[3] |
| Optimal pH | 6.5 - 7.5[1][4] | 7.2 - 8.5[1] | 6.5 - 7.5 | Wide range (typically 4-11)[4] |
| Reaction Yield | Variable, can be high (often >80%) but condition-dependent[5] | Generally high, but can be variable[4] | High, improved stability reduces loss | Typically high to quantitative (>90-95%)[4][5] |
| Reaction Rate | Fast (minutes to a few hours)[4] | Relatively fast (30-60 minutes)[4] | Rapid | Varies, can be very fast[5] |
| Specificity | High for thiols at optimal pH[1] | Moderate to high (lysine is abundant)[1][2] | High for thiols | Highly specific and bioorthogonal[3][4] |
| Linkage Stability | Thioether bond can be susceptible to retro-Michael reaction and thiol exchange in vivo[3][4][6] | Very high (stable amide bond)[1][2] | Improved stability compared to traditional maleimides[3] | Highly stable triazole linkage[3][4] |
Experimental Protocols for Measuring Conjugation Efficiency
Accurate determination of conjugation efficiency is crucial for optimizing protocols and ensuring the quality of the final bioconjugate. The following are detailed methodologies for key experiments.
Protocol 1: Quantification of Conjugation Efficiency using UV-Vis Spectrophotometry
This method is suitable when conjugating a molecule with a distinct chromophore (e.g., a fluorescent dye) to a protein.
Objective: To determine the degree of labeling (DOL), which is the average number of conjugated molecules per protein.
Materials:
-
Protein-dye conjugate
-
Conjugation buffer (e.g., PBS, pH 7.2-7.4)[7]
-
Spectrophotometer
Procedure:
-
Sample Preparation: Dilute the protein-dye conjugate in the conjugation buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[7]
-
Absorbance Measurement: Measure the absorbance of the diluted conjugate at two wavelengths:
-
280 nm (for protein concentration).
-
The maximum absorbance wavelength (λmax) of the conjugated molecule (e.g., the dye).
-
-
Calculations:
-
Corrected Protein Absorbance: The absorbance of the dye at 280 nm can interfere with the protein measurement. Correct the A280 reading using a correction factor (CF) provided by the dye manufacturer:
-
Aprotein = A280 - (Adye_max * CF)
-
-
Protein Concentration: Calculate the molar concentration of the protein using the Beer-Lambert law:
-
[Protein] (M) = Aprotein / (εprotein * l)
-
Where εprotein is the molar extinction coefficient of the protein at 280 nm and l is the path length of the cuvette (typically 1 cm).
-
-
Dye Concentration: Calculate the molar concentration of the conjugated molecule:
-
[Dye] (M) = Adye_max / (εdye * l)
-
Where εdye is the molar extinction coefficient of the dye at its λmax.
-
-
Degree of Labeling (DOL):
-
DOL = [Dye] / [Protein]
-
-
Protocol 2: Determination of Conjugation Efficiency by Quantifying Unbound Ligand via Liquid Chromatography
This method is useful for assessing the conjugation of small molecules or peptides to larger proteins or nanoparticles.
Objective: To determine the percentage of the ligand that has successfully conjugated.
Materials:
-
Conjugation reaction mixture
-
Liquid chromatography system (e.g., HPLC or UPLC) with a suitable column and detector
-
Mobile phases appropriate for the ligand
-
Standard solutions of the unconjugated ligand of known concentrations
Procedure:
-
Standard Curve Generation: Prepare a series of standard solutions of the unconjugated ligand and inject them into the chromatography system to generate a standard curve of peak area versus concentration.
-
Sample Preparation: After the conjugation reaction, separate the conjugated product from the unreacted ligand. This can be achieved by centrifugation if the conjugate is a nanoparticle, or by size-exclusion chromatography for protein conjugates.
-
Analysis of Unbound Ligand: Inject the supernatant or the low-molecular-weight fractions containing the unbound ligand into the chromatography system.
-
Quantification: Determine the peak area of the unbound ligand in the sample and use the standard curve to calculate its concentration.
-
Conjugation Efficiency Calculation:
-
Efficiency (%) = [(Initial amount of ligand - Amount of unbound ligand) / Initial amount of ligand] * 100
-
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams are provided.
Caption: A generalized workflow for a typical maleimide-thiol protein conjugation experiment.
Caption: The chemical reaction between a protein's thiol group and a maleimide linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Safety Operating Guide
Navigating the Safe Disposal of Mal-amido-PEG2-C2-acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides crucial safety and logistical information for the proper disposal of Mal-amido-PEG2-C2-acid, a bifunctional linker often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is vital for ensuring a safe laboratory environment and complying with regulatory standards.
Core Safety and Handling Protocols
Personal Protective Equipment (PPE): To minimize exposure when handling this compound, the following personal protective equipment is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential for preventing skin contact.[1]
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.[1]
-
Respiratory Protection: If there is a risk of generating dust from the solid form of the compound, use a properly fitted respirator (e.g., N95 or higher) in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a multi-step process that includes the deactivation of the reactive maleimide group, proper containment, and disposal through a licensed hazardous waste contractor.
1. Deactivation of the Maleimide Group:
To ensure safe disposal, the reactive maleimide moiety should be deactivated by reacting it with an excess of a thiol-containing compound.[1]
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 100 mM.[1]
-
Reaction: In a designated chemical waste container, add the this compound waste to an excess of the quenching solution. A 10-fold molar excess of the thiol is recommended to ensure complete reaction.[1]
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing. This ensures the complete deactivation of the maleimide group.[1]
2. Waste Collection and Storage:
-
Segregation: Collect the deactivated this compound waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other incompatible waste streams.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal service.
3. Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS program or a certified hazardous waste disposal contractor.[1]
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes key quantitative data for compounds structurally similar to this compound, which should be considered during the handling and disposal process.
| Property | Value | Reference |
| Quenching Agent | β-mercaptoethanol (BME) or dithiothreitol (DTT) | Based on protocol for Mal-amido-PEG24-acid[1] |
| Quenching Solution Concentration | Approximately 100 mM | Based on protocol for Mal-amido-PEG24-acid[1] |
| Molar Excess of Thiol | 10-fold | Recommended for complete reaction with the maleimide group[1] |
| Incubation Time | At least 2 hours | To ensure complete deactivation of the maleimide group[1] |
Accidental Release Measures
In the event of a spill, follow these emergency procedures:
-
Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite). For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Cleaning: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.
-
Disposal: Collect all contaminated materials in a sealed container for disposal as hazardous waste.[2]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Mal-amido-PEG2-C2-acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Mal-amido-PEG2-C2-acid. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.
This compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of PROTAC molecules. PROTACs are designed to target specific proteins for degradation within the cell. Due to its reactive maleimide group and its application in biologically active molecules, this compound requires careful handling.
Hazard Identification and Safety Precautions
While a specific, comprehensive hazard profile for this compound is not fully detailed in all public sources, compounds with similar structures are known to have the following potential hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Given these potential hazards, it is imperative to handle this compound with the appropriate precautions for a potentially hazardous substance.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of chemical-resistant gloves. Change gloves immediately if contaminated, punctured, or torn.[1] |
| Body Protection | Protective Gown | A disposable, fluid-resistant gown that covers the arms and body should be worn.[1] |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles or a full-face shield to protect against splashes.[1] |
| Respiratory Protection | Surgical Mask or Respirator | A surgical mask should be worn to prevent inhalation of airborne particles. For tasks with a higher risk of aerosol generation, such as weighing fine powders or cleaning up spills, a respirator (e.g., N95) may be necessary.[1] |
| Foot Protection | Shoe Covers | Recommended when working with the compound to prevent tracking of any potential spills. |
Operational Plan: Handling and Storage
Handling:
-
Preparation: All handling of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of powders.
-
Weighing: When weighing the solid, use anti-static weigh paper or a microbalance enclosure to minimize the dispersal of the powder.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Due to the potential for instability, it is recommended to prepare solutions fresh for each use.[1][2] The maleimide group is reactive towards thiol groups.[1]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or aerosols.
Storage:
-
Short-term: For short-term use, storage at 0-4°C for days to weeks is acceptable.[3]
-
Long-term: Store in a tightly sealed container at -20°C for long-term stability.[3] Some suppliers recommend storage at -80°C for up to 6 months.[4] Always refer to the manufacturer's specific storage recommendations. The compound is typically shipped at ambient temperature.[3]
Disposal Plan
Proper disposal of this compound and its waste is crucial to ensure laboratory and environmental safety.
Deactivation of Reactive Maleimide Group:
Unreacted maleimide groups are reactive and should be deactivated before disposal.[3]
-
Quenching Solution: Prepare a quenching solution of a thiol-containing compound such as β-mercaptoethanol or dithiothreitol in a suitable buffer.
-
Deactivation: Add the this compound waste to an excess of the quenching solution.
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature to ensure complete deactivation of the maleimide group.[3][5]
Waste Collection and Disposal:
-
Collection: Collect the deactivated solution in a designated, labeled, and sealed hazardous waste container.[3]
-
Solid Waste: Dispose of contaminated lab supplies (e.g., gloves, weigh paper, pipette tips) in a designated hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not pour down the drain.
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
